Glaucine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2269-06-9 |
|---|---|
Molecular Formula |
C21H26ClNO4 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;chloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H/t15-;/m0./s1 |
InChI Key |
KRMYOICRUJJKEZ-RSAXXLAASA-N |
SMILES |
C[NH+]1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.[Cl-] |
Isomeric SMILES |
C[NH+]1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC.[Cl-] |
Canonical SMILES |
C[NH+]1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.[Cl-] |
Other CAS No. |
2269-06-9 |
Origin of Product |
United States |
Foundational & Exploratory
Glaucine Hydrochloride's Antagonistic Action on L-Type Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaucine (B1671577) hydrochloride, an aporphine (B1220529) alkaloid, primarily exerts its pharmacological effects on the cardiovascular and respiratory systems through the blockade of voltage-gated L-type calcium channels. This technical guide provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows. Glaucine acts as a non-competitive antagonist at the benzothiazepine (B8601423) binding site of L-type calcium channels, thereby inhibiting the influx of extracellular calcium into smooth muscle cells. This action leads to vasodilation and bronchodilation. This document consolidates current knowledge to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of glaucine and its analogs.
Core Mechanism of Action: L-Type Calcium Channel Blockade
Glaucine hydrochloride's principal mechanism of action involves the blockade of L-type voltage-gated calcium channels. This interaction is specific to the benzothiazepine binding site on the α1 subunit of the channel.[1] By binding to this site, glaucine allosterically inhibits the influx of extracellular calcium (Ca2+) into smooth muscle cells, such as those in the human bronchus and rat aorta.[2] This reduction in intracellular calcium concentration is the primary driver of its smooth muscle relaxant properties, leading to effects like bronchodilation and vasodilation.[2] Notably, glaucine's action does not involve the release of calcium from intracellular stores.
The functional consequence of this calcium channel antagonism is a reduction in the contractile ability of smooth muscle. In vascular smooth muscle, this leads to a decrease in tension, as evidenced by its ability to relax potassium chloride (K+)-induced and noradrenaline-induced contractions in rat aortic rings.[3]
Beyond its primary action on L-type calcium channels, glaucine has also been shown to inhibit receptor-operated calcium channels, suggesting a broader, though less characterized, impact on calcium signaling.[3] It is important to note that glaucine also exhibits other pharmacological activities, including inhibition of phosphodiesterase 4 (PDE4) and antagonism of α1-adrenoceptors, which may contribute to its overall physiological effects.[1][2] There is currently no evidence to suggest that this compound has a significant effect on T-type calcium channels.
Signaling Pathway of Glaucine's Action on L-Type Calcium Channels
The following diagram illustrates the signaling cascade leading to smooth muscle contraction and the point of intervention by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with calcium channels and its functional effects.
Table 1: Inhibitory Constants and Potency of (+)-Glaucine
| Parameter | Value | Species | Tissue/Preparation | Method | Reference(s) |
| pA₂ (vs. Noradrenaline) | ~6 | Rat | Vas Deferens | Functional Assay (Contraction) | [4] |
| pKi ([³H]-prazosin binding) | 6.63 | Rat | Vas Deferens Membranes | Radioligand Binding Assay | [4] |
| pD'₂ (vs. Ca²⁺-induced contraction) | 3.65 | Rat | Vas Deferens | Functional Assay (Contraction) | [4] |
| Ki (PDE4 Inhibition) | 3.4 µM | Human | Bronchus and Polymorphonuclear Leukocytes | Enzyme Inhibition Assay | [2] |
Table 2: IC₅₀ Values of (+)-Glaucine for Vasorelaxation
| Condition | IC₅₀ (µM) | Species | Tissue | Reference(s) |
| K⁺-induced tension | 160 ± 16 | Rat | Aortic Rings (without endothelium) | [3] |
| Noradrenaline-induced tension | 90 ± 14 | Rat | Aortic Rings (without endothelium) | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the calcium channel blocking activity of this compound.
Radioligand Binding Assay for Benzothiazepine Site Affinity
This protocol is adapted from the methods described by Ivorra et al. (1992) to determine the affinity of glaucine for the benzothiazepine binding site on L-type calcium channels using [³H]-(+)-cis-diltiazem.
Objective: To determine the inhibitory constant (Ki) of this compound for the benzothiazepine binding site on L-type calcium channels in rat cerebral cortical membranes.
Materials:
-
Rat cerebral cortices
-
[³H]-(+)-cis-diltiazem (specific activity ~80 Ci/mmol)
-
This compound
-
Diltiazem (B1670644) (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Polytron homogenizer
-
Centrifuge
-
Glass fiber filters (Whatman GF/B)
-
Scintillation counter and cocktail
Protocol:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and centrifuge again.
-
Repeat the wash step one more time.
-
Finally, resuspend the pellet in the assay buffer at a protein concentration of approximately 0.2-0.4 mg/mL.
-
-
Binding Assay:
-
In a final volume of 250 µL, incubate the membrane preparation with 1-2 nM [³H]-(+)-cis-diltiazem.
-
For competition studies, add varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M).
-
To determine non-specific binding, add a high concentration of unlabeled diltiazem (e.g., 10 µM) to a parallel set of tubes.
-
Incubate the mixture at 25°C for 60 minutes.
-
-
Separation and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of glaucine (the concentration that inhibits 50% of the specific binding of [³H]-(+)-cis-diltiazem) by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: Inhibition of K⁺-Induced Contraction in Rat Aorta
This protocol is based on the functional studies conducted by Ivorra et al. (1992) and Orallo et al. (1995) to assess the vasorelaxant effect of glaucine.
Objective: To determine the IC₅₀ value of this compound for the relaxation of pre-contracted rat aortic rings.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
High K⁺ Krebs solution (composition as above, but with equimolar substitution of NaCl with KCl to achieve 60 mM KCl)
-
This compound
-
Phenylephrine or Noradrenaline
-
Organ bath system with isometric force transducers
-
Data acquisition system
Protocol:
-
Tissue Preparation:
-
Euthanize a rat and dissect the thoracic aorta.
-
Carefully remove adhering connective tissue and fat.
-
Cut the aorta into rings of 2-3 mm in width.
-
The endothelium may be mechanically removed by gently rubbing the intimal surface with a forceps, if required.
-
Mount the aortic rings in organ baths containing Krebs solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
-
Apply a resting tension of 2 g and allow the tissues to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.
-
-
Contraction and Relaxation:
-
Induce a sustained contraction by replacing the Krebs solution with high K⁺ Krebs solution (60 mM KCl).
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound (e.g., 10⁻⁷ to 10⁻³ M) to the organ bath.
-
Allow the tissue to stabilize after each addition before adding the next concentration.
-
Record the isometric tension continuously.
-
-
Data Analysis:
-
Express the relaxation at each concentration of glaucine as a percentage of the maximal contraction induced by the high K⁺ solution.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the glaucine concentration.
-
Determine the IC₅₀ value (the concentration of glaucine that produces 50% of the maximal relaxation) from the concentration-response curve using non-linear regression analysis.
-
Patch-Clamp Electrophysiology
This generalized protocol describes the whole-cell patch-clamp technique to directly measure the effect of glaucine on L-type calcium channel currents in vascular smooth muscle cells.
Objective: To characterize the inhibitory effect of this compound on L-type calcium channel currents.
Materials:
-
Isolated vascular smooth muscle cells (e.g., from rat aorta or A7r5 cell line)
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator and pipette holder
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular (bath) solution (in mM): 135 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)
-
Intracellular (pipette) solution (in mM): 135 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH)
-
This compound
Protocol:
-
Cell Preparation and Pipette Fabrication:
-
Isolate vascular smooth muscle cells using enzymatic digestion or use a cultured cell line like A7r5.
-
Plate the cells on glass coverslips in a recording chamber.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
-
Recording:
-
Mount the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Using the micromanipulator, approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Record baseline currents in the absence of the drug.
-
-
Drug Application:
-
Perfuse the cell with the extracellular solution containing various concentrations of this compound.
-
Record the currents at each concentration after a steady-state effect is reached.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current at each voltage step.
-
Calculate the percentage of inhibition of the current by each concentration of glaucine compared to the control.
-
Construct a concentration-response curve and determine the IC₅₀ value for the block of the L-type calcium current.
-
Structure-Activity Relationships
The calcium channel blocking activity of glaucine is influenced by its chemical structure. Modifications to the aporphine skeleton can significantly alter its potency and efficacy.
-
3-Aminomethyl derivatives of glaucine have been shown to preserve the spasmolytic (and thus likely the calcium channel blocking) activity.
-
Dehydrogenation and N-oxidation of the glaucine molecule lead to a considerable reduction in its spasmolytic action, suggesting that the integrity of the nitrogen-containing ring and the oxidation state of the nitrogen are important for its activity at the calcium channel.
Further quantitative structure-activity relationship (QSAR) studies are needed to delineate the precise structural requirements for optimal L-type calcium channel blockade by glaucine analogs.
Conclusion
This compound is a well-characterized L-type calcium channel blocker that acts at the benzothiazepine binding site. Its inhibitory action on calcium influx into smooth muscle cells underlies its vasodilatory and bronchodilatory effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of glaucine and the development of novel analogs with improved pharmacological profiles. Future investigations should aim to further elucidate the specifics of its interaction with the L-type calcium channel, explore potential effects on other calcium channel subtypes, and expand on the structure-activity relationship to guide the design of next-generation calcium channel blockers.
References
- 1. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, alpha 1-adrenoceptor and benzothiazepine binding site at the calcium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of the mechanism of the relaxant action of (+)-glaucine in rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Glaucine as a Phosphodiesterase 4 (PDE4) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaucine (B1671577), a natural aporphine (B1220529) alkaloid extracted from plants of the Papaveraceae family, has garnered scientific interest for its diverse pharmacological activities.[1] Beyond its traditional use as an antitussive, glaucine exhibits significant potential as a bronchodilator and anti-inflammatory agent.[2][3][4] This technical guide provides an in-depth examination of the pharmacological profile of glaucine, with a specific focus on its mechanism of action as a phosphodiesterase 4 (PDE4) inhibitor. We will delve into its inhibitory potency, selectivity, and downstream cellular effects, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to Glaucine and its Therapeutic Potential
Glaucine has a history of medicinal use as a cough suppressant in several Eastern European countries.[5] Its pharmacological activities extend to bronchodilator, neuroleptic, and anti-inflammatory effects.[5] These therapeutic properties are attributed to its multi-target mechanism, which includes the blockade of calcium channels and, significantly, the inhibition of PDE4.[3][5] The inhibition of PDE4, an enzyme critical in the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leads to the accumulation of intracellular cAMP. This elevation in cAMP levels is a key signaling event that mediates a wide range of cellular responses, including smooth muscle relaxation and the suppression of inflammatory cell activity.[6][7]
Quantitative Analysis of Glaucine's PDE4 Inhibitory Activity
The potency of glaucine as a PDE4 inhibitor has been quantified through various in vitro studies. The following table summarizes the key inhibitory parameters of glaucine and provides a comparative perspective with established PDE4 inhibitors.
| Compound | Target Enzyme/Isoform | IC50 / Ki Value | Source |
| (+)-Glaucine | Human Bronchus & PMN PDE4 | Ki = 3.4 µM | [8][9] |
| Roflumilast (B1684550) | PDE4A1 | IC50 = 0.7 nM | [9] |
| PDE4A4 | IC50 = 0.9 nM | [9] | |
| PDE4B1 | IC50 = 0.7 nM | [9] | |
| PDE4B2 | IC50 = 0.2 nM | [9] | |
| PDE4D | IC50 = 0.68 nM | [9] | |
| Rolipram | PDE4A | IC50 = 3 nM | [9] |
| PDE4B | IC50 = 130 nM | [9] | |
| PDE4D | IC50 = 240 nM | [9] |
PMN: Polymorphonuclear leukocytes
As the data indicates, while glaucine is a selective inhibitor of PDE4, its potency is in the micromolar range, which is significantly lower than that of synthetic inhibitors like roflumilast and rolipram, which exhibit nanomolar potency.[9] Studies have shown that glaucine acts as a non-competitive inhibitor of PDE4.[8][10]
Signaling Pathway and Mechanism of Action
The primary mechanism through which glaucine exerts its anti-inflammatory and bronchodilatory effects is by modulating the cAMP signaling pathway. PDE4 is a key enzyme in this pathway, responsible for the hydrolysis of cAMP to the inactive 5'-AMP. By inhibiting PDE4, glaucine prevents this degradation, leading to an accumulation of intracellular cAMP.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Glaucine Hydrobromide | GALEN [galen-n.com]
- 3. Glaucine Hydrobromide [benchchem.com]
- 4. gtfch.org [gtfch.org]
- 5. Glaucine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aporphine Alkaloid Glaucine: A Technical Guide to its Natural Sources and Isolation from Glaucium flavum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucine (B1671577) is a prominent aporphine (B1220529) alkaloid naturally occurring in various plant species, most notably the yellow horn poppy, Glaucium flavum. This document provides a comprehensive technical overview of the natural sources of glaucine, with a primary focus on its isolation and purification from G. flavum. It details established and contemporary experimental protocols, presents quantitative data on alkaloid content, and illustrates the key signaling pathways associated with glaucine's pharmacological activities. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution of Glaucine
Glaucine is primarily found in plants belonging to the Papaveraceae family. The genus Glaucium comprises approximately 25 species of herbaceous plants, and aporphinoids are the most abundant class of alkaloids isolated from this genus. S-(+)-Glaucine is the main alkaloid component in these plants, which are typically harvested during their blooming period[1].
Glaucium flavum is a summer-flowering plant with thick, leathery, bluish-grey leaves[2]. It is native to Northern Africa, Western Asia, and Europe[2]. The aerial parts of the plant, in particular, are rich in glaucine[3][4][5]. While glaucine is the principal alkaloid in the aerial parts, the roots of G. flavum have been found to contain protopine (B1679745) as the major alkaloid[4][5]. Variations in alkaloid content and composition have been observed in G. flavum specimens from different geographical locations, leading to the distinction of different chemotypes[6].
Quantitative Data on Glaucine Content and Extraction Yields
The concentration of glaucine in Glaucium flavum can vary depending on the plant part, geographical origin, and developmental stage. The following tables summarize quantitative data from various studies.
Table 1: Glaucine and Other Alkaloid Content in Glaucium flavum
| Plant Part | Alkaloid | Content (% w/w of dried plant material) | Reference |
| Dried Aerial Part | Glaucine | Major Alkaloid | [4][5] |
| Dried Aerial Part | Protopine | 0.08% | [4][5] |
| Dried Root Part | Protopine | 0.84% | [4][5] |
| Dried Root Part | Bocconoline | 0.07% | [4][5] |
| Plant Material | Glaucine | 1.55% | [7] |
| Plant Material | Total Alkaloids | 1.75% | [7] |
Table 2: Extraction Yields and Purity of Glaucine from Glaucium flavum
| Extraction Method | Purification Method | Purity | Reference |
| Integrated Extraction-Pertraction | Liquid Membrane Separation | 88.7% | [3] |
| Not Specified | Ion-Exchange Chromatography | 85-90% (from initial 65-75%) | [3] |
Experimental Protocols for Isolation and Purification
The isolation of glaucine from Glaucium flavum typically involves an initial extraction of total alkaloids from the plant material, followed by various purification steps.
Extraction of Crude Alkaloids
a) Soxhlet Extraction with Methanol (B129727)
This is a classic and efficient method for obtaining a crude alkaloid extract.
-
Materials:
-
Dried and powdered aerial parts of G. flavum
-
Methanol
-
Soxhlet apparatus (including cellulose (B213188) thimble, extractor, condenser, and round-bottom flask)
-
Heating mantle
-
Rotary evaporator
-
-
Procedure:
-
Place 10 g of the powdered aerial parts of G. flavum into a cellulose thimble.
-
Insert the thimble into the Soxhlet extractor.
-
Add 150 mL of methanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the methanol to reflux using a heating mantle.
-
Continue the extraction for 4-6 hours.
-
After extraction, allow the apparatus to cool down.
-
Evaporate the methanol from the flask using a rotary evaporator to obtain a concentrated crude extract[3].
-
b) Acidified Solvent Extraction
This method selectively extracts alkaloids while minimizing the co-extraction of undesirable phenolic compounds.
-
Materials:
-
Dried and powdered plant material
-
1% aqueous phosphoric acid solution
-
-
Procedure:
-
Macerate or percolate the plant material with a mixture of ethanol and 1% aqueous phosphoric acid[2]. This protonates the alkaloids, increasing their solubility in the solvent mixture.
-
Purification of Glaucine
a) Acid-Base Extraction
This technique is crucial for separating basic alkaloids from neutral and acidic impurities.
-
Materials:
-
Crude alkaloid extract
-
2% Hydrochloric acid
-
Ammonia (B1221849) solution
-
Dichloromethane (or other suitable organic solvent)
-
Separatory funnel
-
pH meter or pH paper
-
-
Procedure:
-
Dissolve the crude extract in 2% hydrochloric acid. This converts the alkaloids into their water-soluble salt form.
-
Filter the acidic solution to remove any insoluble material.
-
Transfer the filtrate to a separatory funnel.
-
Adjust the pH of the solution to approximately 8-9 with an ammonia solution. This deprotonates the alkaloids, converting them back to their free base form, which is soluble in organic solvents.
-
Extract the aqueous solution multiple times with dichloromethane. The free base alkaloids will partition into the organic layer.
-
Combine the organic extracts and evaporate the solvent to obtain a purified alkaloid mixture enriched in glaucine[3].
-
b) Column Chromatography
This is a standard method for separating individual alkaloids from the purified mixture.
-
Materials:
-
Purified alkaloid mixture
-
Silica (B1680970) gel (70-230 mesh)
-
Methanol
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
-
-
Procedure:
-
Prepare a slurry of silica gel in chloroform and pack it into the chromatography column.
-
Dissolve the purified alkaloid mixture in a minimal amount of chloroform.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Begin elution with pure chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol (e.g., 99:1, 98:2, 95:5 chloroform:methanol) to elute the alkaloids based on their polarity.
-
Collect fractions of the eluate.
-
Monitor the separation by spotting fractions onto TLC plates.
-
Combine the fractions containing pure glaucine.
-
Evaporate the solvent to obtain purified glaucine[3].
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for the extraction and purification of glaucine.
Signaling Pathways of Glaucine
Glaucine exerts its pharmacological effects through multiple mechanisms of action, including the inhibition of phosphodiesterase 4 (PDE4), blockade of calcium channels, and antagonism of dopamine (B1211576) receptors.
1. PDE4 Inhibition Signaling Pathway
Caption: Glaucine inhibits PDE4, leading to increased cAMP levels.
2. Calcium Channel Blockade Signaling Pathway
Caption: Glaucine blocks L-type calcium channels, inhibiting muscle contraction.
3. Dopamine Receptor Antagonism Signaling Pathway
Caption: Glaucine acts as an antagonist at dopamine D1 and D2 receptors.
Conclusion
This technical guide provides a detailed overview of the natural sources, isolation, and purification of glaucine from Glaucium flavum. The presented experimental protocols offer a practical foundation for researchers, while the quantitative data allows for a comparative understanding of alkaloid content and extraction efficiency. The visualization of both the isolation workflow and the key signaling pathways of glaucine serves to elucidate the practical and mechanistic aspects of working with this pharmacologically significant aporphine alkaloid. This comprehensive information is intended to support and facilitate further research and development efforts in the field of natural product-based therapeutics.
References
- 1. quora.com [quora.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification and Quantification of the Main Active Anticancer Alkaloids from the Root of Glaucium flavum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACCUMULATION OF ACTIVE SUBSTANCES AND BIOGENOUS ELEMENTS IN MEDICINAL PLANTS - GLAUCIUM FLAVUM CRANTZ | International Society for Horticultural Science [ishs.org]
- 7. benchchem.com [benchchem.com]
A Deep Dive into the Stereospecific World of Glaucine: Unraveling the Distinct Activities of (S)- and (R)-Enantiomers
For Immediate Release
This technical guide provides a comprehensive analysis of the stereoisomer-specific activities of (S)-Glaucine and (R)-Glaucine for researchers, scientists, and drug development professionals. Glaucine (B1671577), a naturally occurring aporphine (B1220529) alkaloid, demonstrates a fascinating divergence in its pharmacological profile based on its stereochemistry, presenting unique opportunities for targeted therapeutic development. This document synthesizes the current understanding of their interactions with key physiological targets, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Core Findings: A Tale of Two Enantiomers
While both (S)- and (R)-Glaucine exhibit activity at several shared targets, their functional effects, particularly at serotonergic receptors, are strikingly different. The naturally occurring (S)-glaucine is recognized for its antitussive, bronchodilator, anti-inflammatory, and neuroleptic properties, stemming from its interactions with adrenergic and dopamine (B1211576) receptors, as well as calcium channels and phosphodiesterase 4 (PDE4).[1][2][3][4] The less common (R)-enantiomer, however, displays a distinct pharmacological signature.
A pivotal study has illuminated that while both enantiomers act as antagonists at α1-adrenergic receptors, their effects on 5-HT2 receptors are dichotomous.[1][5] (S)-Glaucine behaves as a partial agonist at 5-HT2 receptor subtypes, whereas (R)-Glaucine functions as a positive allosteric modulator at the 5-HT2A receptor.[1][5][6] This stereospecificity is a critical consideration for any therapeutic application of glaucine.
Quantitative Analysis: (S)-Glaucine vs. (R)-Glaucine
The following tables summarize the available quantitative data on the activity of (S)- and (R)-Glaucine at various receptors and channels.
Table 1: Comparative Activity at Serotonin (B10506) 5-HT2 Receptors
| Stereoisomer | Receptor Subtype | Activity | Potency (pKb) | Reference |
| (S)-Glaucine | 5-HT2A, 5-HT2B, 5-HT2C | Partial Agonist | Not Reported | [5] |
| (R)-Glaucine | 5-HT2A | Positive Allosteric Modulator | Not Reported | [5][6] |
Table 2: Comparative Activity at Adrenergic α1 Receptors
| Stereoisomer | Receptor Subtype | Activity | Potency | Reference |
| (S)-Glaucine | α1 | Antagonist | Not Reported | [1][5] |
| (R)-Glaucine | α1 | Antagonist | Not Reported | [1][5] |
Table 3: Activity of Glaucine (Stereochemistry Unspecified or (S)-form) at Other Targets
| Target | Activity | Potency (Ki / IC50) | Species/Tissue | Reference |
| Dopamine D1 and D1-like Receptors | Antagonist | Lower affinity than Boldine (B1667363) (IC50 > 5µM) | Rat Striatum | |
| L-type Calcium Channels | Blocker (binds to benzothiazepine (B8601423) site) | pD'2 (vs. Ca2+-induced contraction) = 3.65 | Rat Vas Deferens | [1][7] |
| Phosphodiesterase 4 (PDE4) | Inhibitor | Ki = 3.4 µM | Human Bronchial Tissues |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a general workflow for a competitive radioligand binding assay.
Caption: α1-Adrenergic receptor signaling pathway antagonism by glaucine.
Caption: Dopamine D1 receptor signaling pathway antagonism by glaucine.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of (S)- and (R)-Glaucine.
Protocol 1: Competitive Radioligand Binding Assay for Adrenergic and Dopamine Receptors
This protocol is a generalized procedure based on standard methods for determining the binding affinity of unlabeled compounds.[8][9][10]
1. Membrane Preparation:
-
Source: Tissues (e.g., rat cerebral cortex) or cultured cells (e.g., HEK293 or CHO) stably expressing the human receptor subtype of interest (e.g., α1-adrenergic, D1 dopamine).[9]
-
Procedure:
-
Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[9]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend.
-
Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
Store membrane aliquots at -80°C.
-
2. Binding Assay:
-
Materials:
-
Membrane preparation
-
Radioligand (e.g., [3H]-Prazosin for α1-adrenergic receptors, [3H]-SCH23390 for D1 dopamine receptors).[11][9]
-
Unlabeled test compounds: (S)-Glaucine and (R)-Glaucine, serially diluted.
-
Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., phentolamine (B1677648) for α1, butaclamol for D1).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
96-well plates.
-
Glass fiber filters.
-
-
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + varying concentrations of (S)- or (R)-Glaucine).[9]
-
Initiate the binding reaction by adding the radioligand.
-
Incubate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assay for 5-HT2 Receptor Activity (Calcium Mobilization)
This protocol is based on methods used to assess the functional activity of compounds at Gq-coupled receptors like the 5-HT2 subtypes.
1. Cell Culture and Plating:
-
Cell Line: HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Procedure:
-
Culture cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Plate cells in 96-well black-walled, clear-bottom plates and grow to confluence.
-
2. Calcium Assay:
-
Materials:
-
Cultured cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[7]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Serotonin (5-HT) as the reference agonist.
-
(S)-Glaucine and (R)-Glaucine.
-
-
Procedure:
-
Load cells with the fluorescent calcium dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove extracellular dye.
-
For Agonist/Partial Agonist Testing ((S)-Glaucine):
-
Add varying concentrations of (S)-Glaucine to the wells.
-
Measure the fluorescence signal over time using a fluorescence plate reader to detect changes in intracellular calcium concentration.
-
-
For Positive Allosteric Modulator Testing ((R)-Glaucine):
-
Pre-incubate the cells with varying concentrations of (R)-Glaucine for a short period.
-
Add a sub-maximal concentration (e.g., EC20) of serotonin.
-
Measure the fluorescence signal to determine if (R)-Glaucine potentiates the serotonin-induced calcium response.
-
-
3. Data Analysis:
-
For agonist activity, plot the change in fluorescence against the log concentration of the compound to determine the EC50 and maximal efficacy relative to serotonin.
-
For allosteric modulation, compare the serotonin dose-response curve in the absence and presence of (R)-Glaucine to quantify the potentiation.
Protocol 3: Calcium Channel Blocking Assay (Potassium-Induced Contraction)
This functional assay assesses the ability of a compound to block L-type calcium channels in smooth muscle.[7][12][13]
1. Tissue Preparation:
-
Procedure:
-
Isolate the tissue and place it in a physiological salt solution (e.g., Krebs-Henseleit solution).
-
Cut the tissue into rings or strips and mount them in an organ bath containing the physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension.
-
2. Contraction Assay:
-
Procedure:
-
Induce a sustained contraction by adding a high concentration of KCl (e.g., 60-80 mM) to the organ bath. This depolarizes the cell membrane and opens voltage-gated L-type calcium channels, leading to calcium influx and contraction.
-
Once the contraction has stabilized, add cumulative concentrations of (S)- or (R)-Glaucine to the bath.
-
Record the relaxation of the tissue in response to each concentration of the test compound.
-
3. Data Analysis:
-
Express the relaxation as a percentage of the maximal contraction induced by KCl.
-
Plot the percentage of relaxation against the log concentration of the glaucine stereoisomer to determine the IC50 value for vasorelaxation.
Conclusion
The stereoisomers of glaucine present a compelling case of stereospecific pharmacology. While both (S)- and (R)-glaucine demonstrate antagonism at α1-adrenergic receptors, their divergent effects at 5-HT2 receptors—with (S)-glaucine acting as a partial agonist and (R)-glaucine as a positive allosteric modulator—underscore the critical importance of stereochemistry in drug design and development. The additional activities of glaucine as a dopamine receptor antagonist, calcium channel blocker, and PDE4 inhibitor further contribute to its complex pharmacological profile. The data and protocols presented in this guide offer a foundational resource for researchers seeking to explore the therapeutic potential of these distinct enantiomers. Further quantitative studies are warranted to fully elucidate the potency and selectivity of each stereoisomer at their various targets, which will be instrumental in guiding the development of novel, highly targeted therapeutics.
References
- 1. Glaucine - Wikipedia [en.wikipedia.org]
- 2. (+)-Glaucine | C21H25NO4 | CID 16754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro functional evaluation of isolaureline, dicentrine and glaucine enantiomers at 5-HT2 and α1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical and behavioral effects of boldine and glaucine on dopamine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, alpha 1-adrenoceptor and benzothiazepine binding site at the calcium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Glaucine Hydrochloride's Antagonistic Effects on Dopamine Receptors and Associated Signaling Pathways
Abstract
Glaucine (B1671577) hydrochloride, an aporphine (B1220529) alkaloid derived from plants such as Glaucium flavum, has a multifaceted pharmacological profile. While traditionally recognized for its antitussive and bronchodilator properties, its interactions with central nervous system receptors, particularly dopamine (B1211576) receptors, are of significant interest to researchers and drug development professionals. This technical guide provides an in-depth analysis of glaucine's effects as a dopamine receptor antagonist. It consolidates quantitative binding affinity data, details the experimental protocols for assessing these interactions, and visualizes the core signaling pathways and experimental workflows. Glaucine demonstrates a moderate affinity for both D1-like and D2-like dopamine receptor families and exhibits additional activities as a phosphodiesterase 4 (PDE4) inhibitor, an α1-adrenoceptor antagonist, and an L-type calcium channel blocker. This document serves as a comprehensive resource for understanding the molecular pharmacology of glaucine hydrochloride.
Pharmacological Profile of this compound
This compound exerts its effects through multiple mechanisms of action. Its primary classification in the context of neurotransmitter systems is a dopamine receptor antagonist, showing comparable in vitro affinity for both D1-like and D2-like receptor families. Beyond the dopaminergic system, glaucine also interacts with other critical signaling proteins, contributing to its broad pharmacological effects.
Dopamine Receptor Antagonism
Glaucine acts as a competitive antagonist at dopamine receptors. Studies using rat striatal membranes have demonstrated its ability to displace selective radioligands from both D1-like and D2-like receptors. This antagonism is considered weak to moderate, with affinities in the low micromolar range. The blockade of these receptors disrupts the downstream signaling cascades typically initiated by dopamine, affecting cellular processes regulated by cyclic adenosine (B11128) monophosphate (cAMP).
Phosphodiesterase 4 (PDE4) Inhibition
Glaucine is a selective, non-competitive inhibitor of phosphodiesterase 4 (PDE4), the primary enzyme responsible for the degradation of cAMP in airway smooth muscle and inflammatory cells.[1] By inhibiting PDE4, glaucine leads to an accumulation of intracellular cAMP, which promotes bronchodilation and suppresses inflammatory responses.[1] Its potency as a PDE4 inhibitor is moderate, with a Ki value of 3.4 µM.[1]
Adrenergic and Serotonergic Receptor Interactions
Glaucine also demonstrates antagonistic properties at α1-adrenergic receptors.[2] This action can contribute to vasodilation and a reduction in blood pressure. Its interaction with serotonin (B10506) receptors is more complex; the (S)-glaucine enantiomer acts as a partial agonist at 5-HT2 subtypes, while (R)-glaucine is a positive allosteric modulator at the 5-HT2A receptor.[3]
Calcium Channel Blockade
Glaucine functions as an L-type calcium channel blocker.[4] It binds to the benzothiazepine (B8601423) site on these channels, inhibiting the influx of extracellular calcium into cells.[4] This mechanism is a key contributor to its smooth muscle relaxant effects.[4]
Quantitative Data Presentation: Binding Affinities and Potency
The following tables summarize the quantitative data for this compound's interaction with various receptors and enzymes.
Table 1: Dopamine Receptor Binding Affinities of (+)-Glaucine
| Receptor Subtype | Radioligand | Tissue Preparation | Value Type | Value | Reference(s) |
| D1-like | [³H]-SCH 23390 | Rat Striatal Membranes | IC50 | 3.90 µM | [5] |
| D2-like | [³H]-raclopride | Rat Striatal Membranes | IC50 | 3.02 µM | [5] |
Table 2: Adrenergic Receptor Binding Affinity of (+)-Glaucine
| Receptor Subtype | Radioligand | Tissue Preparation | Value Type | Value (pKi) | Calculated Ki | Reference(s) |
| α1-Adrenoceptor | [³H]-prazosin | Rat Vas Deferens Membranes | pKi | 6.63 | ~234 nM | [4] |
Table 3: Enzyme Inhibition and Functional Antagonism of (+)-Glaucine
| Target | Parameter | Species/Tissue | Value Type | Value | Reference(s) |
| Phosphodiesterase 4 (PDE4) | Inhibition | Human Bronchus & PMNs | Ki | 3.4 µM | [1] |
| L-type Calcium Channel | Ca²⁺-induced contraction | Rat Vas Deferens | pD'2 | 3.65 | [4] |
Signaling Pathways
Glaucine's antagonism at D1-like and D2-like dopamine receptors directly modulates the adenylyl cyclase signaling cascade, albeit in opposite directions.
D1-like (Gαs-coupled) Receptor Pathway
D1-like receptors (D1 and D5) couple to the Gs alpha subunit (Gαs). Agonist binding typically stimulates adenylyl cyclase, increasing intracellular cAMP levels. Glaucine, as an antagonist, blocks this activation, preventing the downstream effects of cAMP accumulation, such as the activation of Protein Kinase A (PKA).
References
- 1. benchchem.com [benchchem.com]
- 2. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, alpha 1-adrenoceptor and benzothiazepine binding site at the calcium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Glaucine Hydrobromide [benchchem.com]
- 6. Structure-affinity relationships of halogenated predicentrine and glaucine derivatives at D1 and D2 dopaminergic receptors: halogenation and D1 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Anti-inflammatory Properties of Glaucine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucine hydrochloride, an aporphine (B1220529) alkaloid derived from plants of the Papaveraceae family, has demonstrated a range of pharmacological activities, including antitussive and bronchodilatory effects.[1] Emerging in vitro evidence has highlighted its potential as an anti-inflammatory agent, suggesting its utility in the research and development of novel therapeutics for inflammatory conditions. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate these effects. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound are primarily attributed to two key molecular mechanisms: the inhibition of phosphodiesterase 4 (PDE4) and the blockade of calcium channels.[2][3]
-
Phosphodiesterase 4 (PDE4) Inhibition: this compound acts as a selective inhibitor of PDE4, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[2][4] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[4] Activated PKA can modulate various downstream signaling pathways, including the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[5] The inhibition of PDE4 by Glaucine has been demonstrated to have a Ki of 3.4 µM in human bronchial tissues and polymorphonuclear leukocytes.[4]
-
Calcium Channel Blockade: this compound also functions as a calcium channel blocker, impeding the influx of extracellular calcium into cells.[1][3] Calcium signaling is a critical component of many inflammatory processes, including the activation of immune cells and the release of inflammatory mediators. By blocking calcium entry, this compound can attenuate these calcium-dependent inflammatory responses.
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro anti-inflammatory and related activities of this compound.
Table 1: Inhibition of Inflammatory Mediators and Enzymes
| Target/Effect | Cell Type | Stimulus | Method | IC50 / Ki | Reference(s) |
| Superoxide (B77818) Anion Generation | Human Polymorphonuclear Leukocytes (PMNs) | FMLP (30 nM) | Cytochrome c reduction | -log IC50 = 4.76 ± 0.17 | [1] |
| Superoxide Anion Generation | Human Polymorphonuclear Leukocytes (PMNs) | Opsonized Zymosan (SOZ) (0.5 mg/ml) | Cytochrome c reduction | -log IC50 = 3.60 ± 0.07 | [1] |
| Superoxide Anion Generation | Human Polymorphonuclear Leukocytes (PMNs) | Phorbol Myristate Acetate (PMA) (3 nM) | Cytochrome c reduction | -log IC50 = 3.87 ± 0.04 | [1] |
| Superoxide Anion Generation | Human Polymorphonuclear Leukocytes (PMNs) | A23187 (1 µM) | Cytochrome c reduction | -log IC50 = 5.13 ± 0.19 | [1] |
| Elastase Release | Human Polymorphonuclear Leukocytes (PMNs) | FMLP (30 nM) | Spectrofluorometric assay | -log IC50 = 3.53 ± 0.03 | [1] |
| Phosphodiesterase 4 (PDE4) | Human Bronchus and PMNs | - | Enzyme inhibition assay | Ki = 3.4 µM | [2] |
Table 2: Inhibition of Cytokine Production
| Cytokine | Cell Type | Stimulus | Method | Glaucine Concentration | % Inhibition / Effect | Reference(s) |
| Interleukin-6 (IL-6) | Human Retinal Pigment Epithelial (ARPE-19) cells | Lipopolysaccharide (LPS) | ELISA | Not specified | Attenuated production | [6] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Human Retinal Pigment Epithelial (ARPE-19) cells | Lipopolysaccharide (LPS) | ELISA | Not specified | Attenuated production | [6] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.
Superoxide Anion Generation Assay in Human Polymorphonuclear Leukocytes (PMNs)
Objective: To quantify the inhibitory effect of this compound on superoxide anion production by stimulated human PMNs.
Materials:
-
Human PMNs isolated from peripheral blood.
-
This compound.
-
Stimulants: N-formyl-methionyl-leucyl-phenylalanine (FMLP), Opsonized Zymosan (SOZ), Phorbol Myristate Acetate (PMA), or Calcium Ionophore A23187.
-
Cytochrome c.
-
Superoxide dismutase (SOD).
-
Phosphate-buffered saline (PBS).
-
Spectrophotometer.
Procedure:
-
Isolate human PMNs from fresh venous blood using a standard density gradient centrifugation method.
-
Resuspend the purified PMNs in PBS.
-
Pre-incubate the PMNs with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Add cytochrome c to the cell suspension.
-
Initiate the reaction by adding the chosen stimulant (FMLP, SOZ, PMA, or A23187) at a pre-determined optimal concentration.
-
In a parallel set of control tubes, add SOD to confirm that the reduction of cytochrome c is due to superoxide anions.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge the tubes to pellet the cells.
-
Measure the absorbance of the supernatant at 550 nm.
-
Calculate the amount of superoxide anion produced based on the SOD-inhibitable reduction of cytochrome c, using the extinction coefficient for reduced cytochrome c.
-
Determine the IC50 value of this compound for the inhibition of superoxide anion generation for each stimulant.
Elastase Release Assay in Human PMNs
Objective: To measure the inhibitory effect of this compound on the release of elastase from stimulated human PMNs.
Materials:
-
Human PMNs.
-
This compound.
-
FMLP.
-
Fluorogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin).
-
Cytochalasin B.
-
PBS.
-
Fluorometer.
Procedure:
-
Isolate and purify human PMNs as described in the previous protocol.
-
Pre-treat the PMNs with cytochalasin B to enhance degranulation.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control at 37°C.
-
Stimulate the PMNs with FMLP.
-
Incubate for a specific duration to allow for elastase release.
-
Centrifuge the cell suspension to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Add the fluorogenic elastase substrate to the supernatant.
-
Measure the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths.
-
Calculate the rate of substrate cleavage, which is proportional to the elastase activity.
-
Determine the IC50 value of this compound for the inhibition of elastase release.
Cytokine Production Assay in LPS-stimulated ARPE-19 Cells
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, MCP-1) in lipopolysaccharide (LPS)-stimulated human retinal pigment epithelial (ARPE-19) cells.
Materials:
-
ARPE-19 cell line.
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics.
-
This compound.
-
Lipopolysaccharide (LPS) from E. coli.
-
Enzyme-linked immunosorbent assay (ELISA) kits for IL-6 and MCP-1.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Culture ARPE-19 cells in appropriate medium until they reach a suitable confluency.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentrations of IL-6 and MCP-1 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Generate a standard curve for each cytokine and calculate the concentrations in the samples.
-
Analyze the dose-dependent effect of this compound on cytokine production.
NF-κB Activation Assay in RAW 264.7 Macrophages (Representative Protocol)
Objective: To determine if this compound inhibits the activation of the NF-κB pathway in LPS-stimulated macrophages. This can be assessed by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Cell culture medium (e.g., DMEM) with FBS and antibiotics.
-
This compound.
-
LPS.
-
Reagents for Western blotting (lysis buffer, protease and phosphatase inhibitors, primary antibodies against phospho-IκBα, IκBα, p65, and a nuclear marker like Lamin B1, HRP-conjugated secondary antibodies, and chemiluminescent substrate).
-
Reagents for immunofluorescence (paraformaldehyde, Triton X-100, blocking solution, primary antibody against p65, fluorescently labeled secondary antibody, and DAPI for nuclear staining).
-
SDS-PAGE and Western blotting equipment.
-
Fluorescence microscope.
Procedure for Western Blotting:
-
Culture and seed RAW 264.7 cells in multi-well plates.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS for a short duration (e.g., 15-30 minutes for IκBα phosphorylation and p65 nuclear translocation).
-
For p65 translocation, lyse the cells and separate the cytoplasmic and nuclear fractions using a nuclear/cytoplasmic extraction kit. For IκBα phosphorylation, use whole-cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell and cytoplasmic fractions, Lamin B1 for nuclear fractions).
Procedure for Immunofluorescence:
-
Grow RAW 264.7 cells on coverslips in a multi-well plate.
-
Treat the cells with this compound and LPS as described above.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated cells, p65 is predominantly in the cytoplasm, while upon stimulation, it translocates to the nucleus. Assess the inhibitory effect of this compound on this translocation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the anti-inflammatory action of this compound and the general workflows of the described experiments.
Caption: Signaling pathway of Glaucine's anti-inflammatory action.
References
- 1. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Glaucine's Neuroleptic Potential: A Technical Whitepaper on its 5-HT2A Receptor Modulatory Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glaucine (B1671577), a naturally occurring aporphine (B1220529) alkaloid, has demonstrated a preclinical profile suggestive of neuroleptic activity. This document provides a comprehensive technical overview of the current understanding of glaucine's effects, with a specific focus on its interaction with the serotonin (B10506) 2A (5-HT2A) receptor, a key target for atypical antipsychotic drugs. While research indicates that glaucine exhibits behavioral effects in animal models consistent with neuroleptic agents and modulates 5-HT2A receptor activity, significant data gaps remain, particularly concerning its activity in predictive models of antipsychotic efficacy such as the conditioned avoidance response (CAR) test. This whitepaper summarizes the available quantitative data, outlines detailed experimental methodologies for key assays, and visualizes relevant signaling pathways and workflows to guide future research and development efforts.
Introduction
The development of novel antipsychotic agents with improved efficacy and tolerability remains a critical need in the treatment of psychotic disorders. Atypical antipsychotics, which often exhibit a strong affinity for the 5-HT2A receptor in addition to dopamine (B1211576) D2 receptor antagonism, have become the standard of care. Glaucine, traditionally used as an antitussive, has emerged as a compound of interest due to its reported central nervous system effects, including weak dopamine receptor antagonism.[1] This whitepaper delves into the specific modulatory effects of glaucine and its enantiomers on the 5-HT2A receptor and discusses its observed neuroleptic-like properties in preclinical studies.
Quantitative Data on Glaucine's Receptor Interactions
The available quantitative data on glaucine's interaction with the 5-HT2A receptor and other relevant receptors are summarized below. It is important to note that specific quantitative functional data for glaucine's enantiomers at the 5-HT2A receptor, such as pEC50 and Emax values for partial agonism and a quantitative description of positive allosteric modulation, are not yet available in the published literature.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| Glaucine | 5-HT2A | Radioligand Binding | Ki | 260 nM | [2] |
| Glaucine | Dopamine D1 | Radioligand Binding | IC50 | > 10 µM | [3] |
| Glaucine | Dopamine D2 | Radioligand Binding | IC50 | > 10 µM | [3] |
| (S)-Glaucine | 5-HT2A | Functional (Calcium Mobilization) | Activity | Partial Agonist | [3][4] |
| (R)-Glaucine | 5-HT2A | Functional (Calcium Mobilization) | Activity | Positive Allosteric Modulator | [3][4][5] |
Neuroleptic-like Effects of Glaucine in Animal Models
Several preclinical studies have investigated the behavioral effects of glaucine in rodents, revealing a profile consistent with neuroleptic-like activity. However, a critical gap in the literature is the absence of studies evaluating glaucine in the conditioned avoidance response (CAR) test, a highly predictive animal model of antipsychotic efficacy.
Effects on Motor Activity and Catalepsy
Glaucine has been shown to decrease locomotor activity in rodents.[6][7] Furthermore, it has been observed to induce catalepsy, a state of motor rigidity that is a characteristic effect of typical antipsychotics.[8]
Antagonism of Dopamine Agonist-Induced Behaviors
Glaucine has been reported to antagonize stereotyped behaviors induced by the dopamine agonist apomorphine, a common screening test for antipsychotic potential.[3][8]
Modulation of Serotonin-Mediated Behaviors
Glaucine has been found to antagonize the head-twitch response (HTR) induced by 5-hydroxytryptophan (B29612) (5-HTP), the precursor to serotonin.[7] The HTR in rodents is a behavioral proxy for 5-HT2A receptor activation.[9] This finding provides in vivo evidence for glaucine's interaction with the 5-HT2A receptor system.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of glaucine's neuroleptic effects and 5-HT2A receptor modulation. While specific protocols for glaucine in some of these assays are not available, the following represent standard and widely accepted procedures.
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of glaucine for the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Ketanserin or another suitable 5-HT2A receptor antagonist radioligand.
-
Non-specific Ligand: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
Test Compound: Glaucine hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well filter plates and a vacuum manifold.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the 5-HT2A receptor. Homogenize cells in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of glaucine. For total binding wells, no glaucine is added. For non-specific binding wells, the non-specific ligand is added.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: After the filters are dry, add scintillation cocktail and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of glaucine to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[7][10][11]
In Vitro Functional Assay: Calcium Mobilization
Objective: To characterize the functional activity of (S)-glaucine (as a partial agonist) and (R)-glaucine (as a positive allosteric modulator) at the 5-HT2A receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive dye: Fluo-4 AM or a similar indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Serotonin (5-HT).
-
Test Compounds: (S)-Glaucine and (R)-Glaucine.
-
Fluorescence Plate Reader: With kinetic read capabilities (e.g., FLIPR or FlexStation).
Procedure (Partial Agonist Assay for (S)-Glaucine):
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates and incubate overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye in assay buffer for approximately 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of (S)-glaucine to the wells.
-
Fluorescence Measurement: Measure the baseline fluorescence, then add a sub-maximal concentration of serotonin (EC20) to all wells (for potentiation experiments) or buffer (for direct agonist effect). Immediately begin kinetic fluorescence readings.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the log concentration of (S)-glaucine to generate a dose-response curve and determine the pEC50 and Emax values relative to a full agonist like serotonin.[9][12][13]
Procedure (Positive Allosteric Modulator Assay for (R)-Glaucine):
-
Cell Plating and Dye Loading: As described above.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of (R)-glaucine for a defined period.
-
Agonist Addition: Add a range of concentrations of serotonin to the wells.
-
Fluorescence Measurement: Measure the kinetic fluorescence response.
-
Data Analysis: Compare the dose-response curves of serotonin in the presence and absence of (R)-glaucine. A leftward shift in the serotonin dose-response curve and/or an increase in the maximal response indicates positive allosteric modulation.[4][5]
In Vivo Behavioral Assay: Amphetamine-Induced Hyperlocomotion
Objective: To assess the potential of glaucine to reverse the hyperlocomotor effects of amphetamine, a model of psychosis-like symptoms.
Materials:
-
Animals: Male rats or mice.
-
Test Arena: Open-field boxes equipped with automated activity monitoring systems (e.g., infrared beams).
-
Drugs: D-amphetamine sulfate (B86663) and this compound.
-
Vehicle: Saline (0.9% NaCl).
Procedure:
-
Habituation: Acclimate the animals to the test arena for a set period (e.g., 30-60 minutes) on one or more days prior to testing.
-
Treatment: On the test day, administer glaucine or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a specified pretreatment time (e.g., 30 minutes).
-
Amphetamine Challenge: Administer D-amphetamine (e.g., 1-2 mg/kg, i.p.) or vehicle.
-
Locomotor Activity Recording: Immediately place the animals in the test arena and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).
-
Data Analysis: Analyze the locomotor activity data in time bins. Compare the activity of animals treated with glaucine and amphetamine to those treated with vehicle and amphetamine to determine if glaucine significantly attenuates the amphetamine-induced hyperlocomotion.[1][14]
In Vivo Behavioral Assay: Catalepsy Test
Objective: To evaluate the propensity of glaucine to induce catalepsy.
Materials:
-
Animals: Male rats.
-
Catalepsy Bar: A horizontal bar raised to a specific height (e.g., 9 cm).
-
Drugs: this compound and a positive control (e.g., haloperidol).
-
Vehicle: Saline.
Procedure:
-
Treatment: Administer glaucine, haloperidol, or vehicle to the rats.
-
Testing: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.
-
Measurement: Start a stopwatch and measure the time until the rat removes both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the descent latencies between the different treatment groups at each time point. A significant increase in descent latency indicates the induction of catalepsy.[15][16][17]
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily couples to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
5-HT2A Receptor Gq-coupled Signaling Pathway
Radioligand Binding Assay Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for a receptor.
Radioligand Binding Assay Workflow
Calcium Mobilization Assay Workflow
This diagram outlines the general workflow for a calcium mobilization assay to assess the functional activity of a compound at a Gq-coupled receptor.
Calcium Mobilization Assay Workflow
Discussion and Future Directions
The existing evidence suggests that glaucine possesses a pharmacological profile that warrants further investigation for its potential as a neuroleptic agent. Its interaction with the 5-HT2A receptor, particularly the distinct actions of its enantiomers, presents an intriguing avenue for drug development. The partial agonism of (S)-glaucine and the positive allosteric modulation by (R)-glaucine could offer a nuanced approach to modulating 5-HT2A receptor signaling, potentially leading to a favorable therapeutic window with reduced side effects compared to full antagonists or inverse agonists.
However, the current body of research is limited by a lack of comprehensive quantitative data and the absence of studies in highly predictive animal models of antipsychotic efficacy. To advance the understanding of glaucine's neuroleptic potential, the following future research is recommended:
-
Quantitative In Vitro Pharmacology: Conduct detailed radioligand binding studies to accurately determine the Ki of glaucine and its enantiomers for the 5-HT2A receptor. Perform comprehensive in vitro functional assays to quantify the pEC50 and Emax of (S)-glaucine's partial agonism and to characterize the nature and extent of (R)-glaucine's positive allosteric modulation.
-
Conditioned Avoidance Response (CAR) Testing: Evaluate glaucine and its enantiomers in the CAR test in rodents to assess their potential for antipsychotic-like activity. This is a critical step in validating the neuroleptic hypothesis.
-
Other In Vivo Models of Psychosis: Investigate the effects of glaucine in other animal models of psychosis, such as the prepulse inhibition (PPI) of the startle reflex and amphetamine-induced hyperlocomotion, to build a more complete picture of its in vivo activity.
-
Receptor Occupancy Studies: Conduct in vivo receptor occupancy studies to correlate the behavioral effects of glaucine with its binding to 5-HT2A and dopamine receptors in the brain.
-
Downstream Signaling Pathway Analysis: Elucidate the specific downstream signaling cascades modulated by (S)-glaucine and (R)-glaucine at the 5-HT2A receptor to understand the molecular basis of their distinct functional profiles.
Conclusion
Glaucine demonstrates a compelling profile as a potential neuroleptic agent, primarily through its modulation of the 5-HT2A receptor. The partial agonism of its (S)-enantiomer and the positive allosteric modulation by its (R)-enantiomer suggest a sophisticated mechanism of action that could be therapeutically advantageous. While preliminary in vivo studies support its neuroleptic-like effects, the absence of data from predictive models like the conditioned avoidance response test represents a significant knowledge gap. The detailed experimental protocols and data presented in this whitepaper are intended to serve as a guide for future research aimed at rigorously evaluating the therapeutic potential of glaucine and its derivatives for the treatment of psychotic disorders. Further investigation into its quantitative pharmacology and in vivo efficacy is strongly warranted.
References
- 1. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro functional evaluation of isolaureline, dicentrine and glaucine enantiomers at 5-HT2 and α1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurobehavioral effects of D-glaucine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Central action of glaucine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. APORPHINOID ANTAGONISTS OF 5-HT2A RECEPTORS: FURTHER EVALUATION OF RING A SUBSTITUENTS AND THE SIZE OF RING C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. b-neuro.com [b-neuro.com]
- 15. Catalepsy test in rats [protocols.io]
- 16. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Biosynthesis of Glaucine in Papaveraceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaucine (B1671577), a prominent aporphine (B1220529) alkaloid found in several species of the Papaveraceae family, notably in the genus Glaucium, has garnered significant interest for its antitussive, anti-inflammatory, and potential psychoactive properties. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems, and for the discovery of novel biocatalysts for pharmaceutical applications. This technical guide provides a comprehensive overview of the glaucine biosynthesis pathway in Papaveraceae, detailing the enzymatic steps from primary metabolites to the final product. It includes a summary of quantitative data, detailed experimental protocols for key analytical and biochemical procedures, and visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding of this complex process.
Introduction
The Papaveraceae family is a rich source of a diverse array of benzylisoquinoline alkaloids (BIAs), which are synthesized from the amino acid L-tyrosine.[1] Glaucine, chemically known as (S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline, is a major alkaloid in plants such as the yellow horned poppy, Glaucium flavum.[2][3] Its biosynthesis follows the general pathway of aporphine alkaloid formation, with (S)-reticuline serving as a key branch-point intermediate. This guide will elucidate the core biosynthetic pathway leading to glaucine, focusing on the key enzymatic transformations and the current state of knowledge regarding the involved enzymes and their regulation.
The Core Biosynthetic Pathway of Glaucine
The biosynthesis of glaucine is a multi-step process that begins with the condensation of two tyrosine derivatives and proceeds through a series of methylations, hydroxylations, and an intramolecular cyclization to form the characteristic aporphine core. The final steps involve a series of O-methylations to yield glaucine.
From L-Tyrosine to (S)-Reticuline
The initial steps of the pathway, leading to the central intermediate (S)-reticuline, are common to the biosynthesis of many BIAs.[4]
-
Formation of (S)-Norcoclaurine: The pathway begins with the condensation of two L-tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction is catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first committed step in BIA biosynthesis.[5]
-
Conversion to (S)-Reticuline: A series of enzymatic reactions, including O- and N-methylations and a hydroxylation, convert (S)-norcoclaurine to (S)-reticuline. These steps are catalyzed by:
-
Norcoclaurine 6-O-methyltransferase (6OMT)
-
Coclaurine N-methyltransferase (CNMT)
-
(S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) , a cytochrome P450 enzyme.
-
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)
-
Formation of the Aporphine Core: (S)-Corytuberine
The pivotal step in the biosynthesis of aporphine alkaloids is the intramolecular C-C phenol (B47542) coupling of (S)-reticuline. This reaction is catalyzed by a specific cytochrome P450 enzyme to form the aporphine scaffold.
-
Corytuberine Synthase (CYP80G2): This enzyme, a member of the CYP80G subfamily of cytochrome P450s, catalyzes the intramolecular oxidative coupling of (S)-reticuline to form (S)-corytuberine.[5]
The Final Steps to Glaucine: A Series of O-Methylations
The conversion of (S)-corytuberine to glaucine involves a sequence of O-methylation reactions. While the exact sequence and the specific enzymes have been a subject of investigation, research on Glaucium flavum has identified several O-methyltransferases (OMTs) with the potential to catalyze these final steps.[1][2] A plausible pathway, based on studies in related species and the characterization of OMTs from G. flavum, is as follows:
-
(S)-Corytuberine to (S)-Isoboldine: An O-methylation at the C9 position of (S)-corytuberine, likely catalyzed by an O-methyltransferase , yields (S)-isoboldine.
-
(S)-Isoboldine to (S)-Thaliporphine: A subsequent O-methylation at the C2 position of (S)-isoboldine, catalyzed by another specific O-methyltransferase , produces (S)-thaliporphine.
-
(S)-Thaliporphine to (S)-Glaucine: The final step is the O-methylation at the C10 position of (S)-thaliporphine to yield (S)-glaucine, again catalyzed by an O-methyltransferase .[6]
Recent studies on Glaucium flavum have identified several O-methyltransferases (GFLOMTs) with varied substrate specificities, suggesting their involvement in the latter stages of glaucine biosynthesis.[1][2][3] For instance, GFLOMT1, GFLOMT2, and GFLOMT6 have shown activity on various benzylisoquinoline and protoberberine substrates, indicating their potential role in the methylation cascade leading to glaucine.[1]
Quantitative Data
Quantitative analysis of glaucine and its precursors is essential for understanding the efficiency of the biosynthetic pathway and for quality control of plant-derived products.
Glaucine Content in Glaucium Species
The concentration of glaucine can vary significantly between different species of Glaucium and even within different tissues of the same plant.
| Plant Species/Tissue | Glaucine Content (% of dry weight) | Reference |
| Glaucium flavum (aerial parts) | Major alkaloid | [3] |
| Glaucium corniculatum var. corniculatum | Highest among nine studied species | [2] |
| Glaucium corniculatum var. flaviflorum | High content | [2] |
| Glaucium flavum var. flavum | Lowest among nine studied species | [2] |
Enzyme Kinetic Data
While comprehensive kinetic data for all enzymes in the glaucine biosynthetic pathway in Papaveraceae are not yet available, studies on homologous enzymes provide valuable insights. The characterization of O-methyltransferases from Glaucium flavum has provided qualitative data on substrate preferences.[1] Further research is needed to determine the kinetic parameters (Km, Vmax, kcat) for the specific OMTs involved in the final steps of glaucine biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of glaucine biosynthesis.
Extraction and Quantification of Glaucine by HPLC-DAD
This protocol describes a method for the extraction and quantitative analysis of glaucine from plant material using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
4.1.1. Plant Material Extraction
-
Sample Preparation: Dry the plant material (e.g., aerial parts of Glaucium flavum) at room temperature and grind it into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., a mixture of 80% ethanol (B145695) and 20% 0.1 M HCl).
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet with another 20 mL of the extraction solvent.
-
Combine the supernatants.
-
-
Sample Cleanup (Optional, for cleaner extracts):
-
Adjust the pH of the combined supernatant to 9-10 with ammonium (B1175870) hydroxide.
-
Perform a liquid-liquid extraction with an equal volume of dichloromethane (B109758) or chloroform (B151607) (repeat 3 times).
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of the mobile phase for HPLC analysis.
-
-
Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.
4.1.2. HPLC-DAD Analysis
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%), increasing to a higher percentage (e.g., 90%) over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm and 312 nm for glaucine.
-
Injection Volume: 10-20 µL.
-
Quantification: Prepare a calibration curve using a certified standard of glaucine at various concentrations. The concentration of glaucine in the plant extract is determined by comparing its peak area to the calibration curve.
Heterologous Expression and Characterization of O-Methyltransferases
This protocol outlines a general workflow for the expression and functional characterization of candidate O-methyltransferase genes from Papaveraceae in a heterologous host like Escherichia coli.
4.2.1. Gene Cloning and Expression Vector Construction
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue of interest (e.g., young leaves or roots of Glaucium flavum) and synthesize first-strand cDNA using a reverse transcriptase.
-
Gene Amplification: Amplify the full-length coding sequence of the candidate OMT gene by PCR using gene-specific primers.
-
Cloning: Clone the PCR product into a suitable bacterial expression vector (e.g., pET vector series) containing an affinity tag (e.g., His-tag) for protein purification.
-
Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
4.2.2. Protein Expression and Purification
-
Culture Growth: Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press.
-
Purification: Purify the recombinant protein from the soluble fraction of the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
4.2.3. Enzyme Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified recombinant OMT enzyme.
-
Substrate (e.g., (S)-corytuberine, (S)-isoboldine, or (S)-thaliporphine).
-
Methyl donor: S-adenosyl-L-methionine (SAM).
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
-
Reaction: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., HCl) or an organic solvent (e.g., ethyl acetate).
-
Product Analysis: Extract the product with an organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis by HPLC or LC-MS to identify and quantify the methylated product.
Visualizations
The following diagrams illustrate the biosynthetic pathway of glaucine and a typical experimental workflow for enzyme characterization.
Caption: Biosynthetic pathway of (S)-Glaucine from L-Tyrosine.
Caption: Experimental workflow for O-methyltransferase characterization.
Conclusion and Future Perspectives
The biosynthetic pathway of glaucine in the Papaveraceae family is a complex and fascinating area of research. While the core pathway from L-tyrosine to the aporphine scaffold is well-understood, the specific enzymes and the precise sequence of the final O-methylation steps are still being elucidated. The recent identification of several O-methyltransferases in Glaucium flavum has provided significant leads in this direction. Future research should focus on the detailed kinetic characterization of these enzymes to understand their substrate specificity and catalytic efficiency. This knowledge will be instrumental for the metabolic engineering of glaucine production, either by enhancing its accumulation in its native plant hosts or by reconstructing the pathway in microbial systems for sustainable and controlled production. The development of robust and validated analytical methods, such as the HPLC-DAD protocol detailed in this guide, will continue to be essential for these endeavors. The continued exploration of the rich biodiversity of the Papaveraceae family is likely to uncover novel enzymes with unique catalytic properties, further expanding our toolbox for synthetic biology and the development of new pharmaceuticals.
References
- 1. Isolation and Characterization of O-methyltransferases Involved in the Biosynthesis of Glaucine in Glaucium flavum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. The biosynthesis of glaucine in Litsea glutinosa - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Glaucine Hydrochloride
This technical guide provides a comprehensive overview of the core physical and chemical properties of Glaucine (B1671577) Hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailed experimental protocols, and visualizations of relevant biological pathways.
Physicochemical Properties
Glaucine hydrochloride is the salt form of glaucine, an aporphine (B1220529) alkaloid naturally occurring in plants of the Papaveraceae family, such as Glaucium flavum. The hydrochloride salt enhances the solubility of the parent compound in aqueous media.
General Properties
| Property | Value | Source |
| Chemical Name | (6aS)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline hydrochloride | N/A |
| Molecular Formula | C₂₁H₂₅NO₄·HCl | [1] |
| Molecular Weight | 391.89 g/mol | [1] |
| Appearance | Needles (for the anhydrous form of the free base) | [2] |
| Melting Point | 232 °C (anhydrous) | [2] |
Solubility
| Solvent | Solubility | Source |
| Water | Soluble | [2] |
| Alcohol | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Ethanol | 30 mg/mL (for the free base) | [3] |
| DMSO | 30 mg/mL (for the free base) | [3] |
| DMF | 30 mg/mL (for the free base) | [3] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL (for the free base) | [3] |
Acidity
A specific pKa value for this compound was not found in the reviewed literature. The presence of a tertiary amine in the glaucine structure indicates that it is a basic compound, and its hydrochloride salt would have an acidic pKa. This value is crucial for predicting its ionization state at different physiological pHs.
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound. While specific spectra for the hydrochloride salt are not always available, data for the free base and other salt forms like hydrobromide provide valuable reference points.
UV-Vis Spectroscopy
The UV spectrum of glaucine in solution is characterized by absorption maxima that are indicative of its aporphine alkaloid structure.
| λmax (nm) | Solvent | Source |
| 220, 281, 302 | Not specified | [3] |
| 220, 280, 305 | Not specified | [4] |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For the hydrochloride salt, a broad absorption band is expected in the 2400-2800 cm⁻¹ region, corresponding to the N-H⁺ stretching vibration. Data for the hydrobromide salt is available and is expected to be very similar to the hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of glaucine. The chemical shifts are influenced by the solvent and whether it is the free base or a salt.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of glaucine. The protonated molecule [M+H]⁺ is typically observed.
| m/z (Precursor Ion) | Fragmentation Ions (m/z) | Ionization Method | Source |
| 356.186 | 294.1263, 310.1208, 325.1441, 295.1291, 311.1246 | LC-MS (qTof) | [5] |
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
Objective: To determine the temperature at which this compound transitions from a solid to a liquid.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The determination is repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Solubility Determination
Objective: To quantitatively determine the solubility of this compound in various solvents.
Methodology (Shake-Flask Method):
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, pH buffers) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
pKa Determination
Objective: To determine the acid dissociation constant (pKa) of this compound.
Methodology (Potentiometric Titration):
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is limited.
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette are used.
-
Procedure:
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Spectroscopic Analysis
Objective: To obtain the UV-Vis, IR, NMR, and Mass spectra for this compound.
Methodology:
-
UV-Vis Spectroscopy: A solution of known concentration of this compound in a suitable solvent (e.g., ethanol) is prepared. The absorbance is measured over a range of wavelengths (e.g., 200-400 nm) using a spectrophotometer.
-
IR Spectroscopy: A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, a mull can be prepared with Nujol. The IR spectrum is then recorded. For hydrochloride salts, care must be taken to avoid anion exchange with KBr, and using AgCl plates or ATR-FTIR may be preferable.
-
NMR Spectroscopy: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Mass Spectrometry: A dilute solution of this compound is introduced into the mass spectrometer, typically using electrospray ionization (ESI). The mass spectrum is recorded to determine the mass-to-charge ratio of the parent ion and its fragmentation pattern.
Signaling Pathways and Experimental Workflows
Glaucine exerts its pharmacological effects through interactions with several key signaling pathways.
Calcium Channel Blockade
Glaucine acts as a calcium channel blocker, which contributes to its muscle relaxant properties.[6] It has been shown to bind to the benzothiazepine (B8601423) site on L-type Ca²⁺ channels.[7]
Caption: this compound blocks L-type calcium channels, inhibiting calcium influx and leading to smooth muscle relaxation.
PDE4 Inhibition
Glaucine is a non-competitive inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[6] This inhibition leads to increased intracellular cAMP levels.
Caption: this compound inhibits PDE4, leading to increased cAMP levels and downstream anti-inflammatory effects.
Dopamine (B1211576) Receptor Antagonism
Glaucine has been shown to act as a dopamine receptor antagonist, with a preference for D1 and D1-like receptors.[8]
Caption: this compound acts as an antagonist at dopamine D1/D1-like receptors, blocking dopamine-mediated signaling.
5-HT2A Receptor Interaction
Glaucine interacts with serotonin (B10506) 5-HT2A receptors. The S-enantiomer is a partial agonist, while the R-enantiomer is a positive allosteric modulator.[8]
Caption: Enantiomers of glaucine exhibit different activities at the 5-HT2A receptor.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. High field and 2D-nmr studies with the aporphine alkaloid glaucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (+)-Glaucine | C21H25NO4 | CID 16754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, alpha 1-adrenoceptor and benzothiazepine binding site at the calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glaucine - Wikipedia [en.wikipedia.org]
Early-Stage Research on Glaucine for Neurodegenerative Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss, neuroinflammation, and the accumulation of misfolded protein aggregates. Current therapeutic strategies are largely symptomatic, highlighting the urgent need for novel disease-modifying agents. Glaucine (B1671577), an aporphine (B1220529) alkaloid derived from plants of the Papaveraceae family, has emerged as a candidate for investigation due to its established anti-inflammatory, antioxidant, and calcium channel-blocking properties. This technical guide provides an in-depth overview of the early-stage research on glaucine's potential for treating neurodegenerative disorders. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area. While direct evidence of glaucine's effects on the aggregation of key proteins such as amyloid-beta, alpha-synuclein (B15492655), and tau is currently limited, its known mechanisms of action suggest a therapeutic potential that warrants further investigation.
Glaucine's Mechanisms of Action in a Neurodegenerative Context
Glaucine's therapeutic potential in neurodegenerative disorders is predicated on several key pharmacological activities that could counteract the complex pathology of these diseases.
Anti-Inflammatory Effects
Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a critical component in the progression of neurodegenerative diseases. Glaucine has demonstrated significant anti-inflammatory properties, which are largely attributed to its ability to inhibit phosphodiesterase 4 (PDE4) and modulate inflammatory signaling pathways.
| Compound | Target/Assay | Cell Line | IC50 / Ki Value | Source |
| Glaucine | PDE4 Inhibition | Human Bronchus & PMN | Ki = 3.4 µM | [1] |
| Glaucine | LPS-induced Nitric Oxide Production | ARPE-19 cells | Significant attenuation | [2] |
| Glaucine | LPS-induced IL-6 and MCP-1 Production | ARPE-19 cells | Significant attenuation | [2] |
This protocol describes a method to assess the anti-inflammatory effects of glaucine on lipopolysaccharide (LPS)-stimulated microglial cells.
Objective: To determine the effect of glaucine on the production of nitric oxide (NO), a key inflammatory mediator, in BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Glaucine hydrochloride
-
Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of glaucine for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. Determine the IC50 value for glaucine's inhibition of NO production.
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative diseases.
This protocol outlines a method to measure the ability of glaucine to reduce intracellular ROS levels in a neuronal cell line.
Objective: To quantify the effect of glaucine on intracellular ROS production in HT-22 hippocampal neurons subjected to oxidative stress.
Materials:
-
HT-22 murine hippocampal cell line
-
DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Culture and Seeding: Culture and seed HT-22 cells in 96-well plates as described for BV-2 cells.
-
Treatment: Pre-treat cells with different concentrations of glaucine for 1 hour.
-
Induction of Oxidative Stress: Add glutamate (5 mM) to induce oxidative stress and incubate for 12-24 hours.
-
ROS Measurement:
-
Remove the culture medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
-
Data Analysis: Normalize the fluorescence readings to a control group and determine the dose-dependent effect of glaucine on ROS production.
Calcium Channel Modulation
Dysregulation of intracellular calcium homeostasis is a common pathway leading to neuronal death in neurodegenerative disorders. Glaucine is known to be a calcium channel blocker, which may confer neuroprotection by preventing calcium overload.
| Compound | Target | Assay Type | Ki / IC50 | Source |
| Glaucine | Benzothiazepine binding site of the Ca2+-channel | Radioligand Binding ([3H]-(+)-cis-diltiazem) | Affinity demonstrated | [3] |
| Glaucine | α1-adrenoceptor | Radioligand Binding ([3H]-prazosin) | Affinity demonstrated | [3] |
Mitochondrial dysfunction is closely linked to calcium dysregulation and oxidative stress. The JC-1 assay is a common method to assess mitochondrial health.
Objective: To evaluate the effect of glaucine on the mitochondrial membrane potential (ΔΨm) in SH-SY5Y neuroblastoma cells under conditions of oxidative stress.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium, 10% FBS, 1% Penicillin-Streptomycin
-
Hydrogen peroxide (H₂O₂) or another suitable toxin
-
This compound
-
JC-1 dye
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (as a positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Seeding: Culture SH-SY5Y cells and seed them onto glass coverslips or in appropriate culture plates.
-
Treatment: Pre-treat cells with glaucine for 1 hour before inducing stress with H₂O₂.
-
Staining:
-
Remove the medium and wash the cells with warm PBS.
-
Incubate the cells with JC-1 dye (5 µg/mL) in culture medium for 15-30 minutes at 37°C.
-
-
Imaging/Measurement:
-
Wash the cells with PBS.
-
Immediately analyze the cells using a fluorescence microscope or a plate reader capable of detecting both green (monomers, ~530 nm) and red (J-aggregates, ~590 nm) fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization. Compare the ratios in glaucine-treated cells to the stressed and control cells.
Potential Effects on Protein Aggregation
A hallmark of many neurodegenerative diseases is the aggregation of specific proteins, such as amyloid-beta (Aβ) and tau in Alzheimer's disease, and alpha-synuclein (α-syn) in Parkinson's disease. While direct studies on glaucine's ability to modulate the aggregation of these specific proteins are lacking, research on the structurally similar aporphine alkaloid, apomorphine (B128758), provides some insights. Studies have shown that apomorphine can suppress the aggregation of Aβ42 and hyperphosphorylated tau.[4][5] However, it has also been reported to stabilize potentially neurotoxic oligomers of α-synuclein.[6] These findings suggest that aporphine alkaloids can interact with amyloidogenic proteins, but their effects may be protein-specific. Further research is imperative to determine the direct effects of glaucine on the aggregation kinetics of Aβ, tau, and α-synuclein.
Standard Experimental Protocols for Protein Aggregation
Objective: To monitor the kinetics of amyloid fibril formation in the presence or absence of glaucine.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
General Procedure:
-
Protein Preparation: Use purified recombinant Aβ, α-synuclein, or tau protein.
-
Assay Setup: In a 96-well plate, combine the protein solution with a buffer that promotes aggregation (e.g., PBS at 37°C with agitation for α-synuclein).
-
Treatment: Add various concentrations of glaucine to the wells.
-
Measurement: Include ThT in the reaction mixture and monitor the fluorescence (excitation ~440 nm, emission ~485 nm) over time using a plate reader.
-
Data Analysis: Plot fluorescence intensity against time to generate aggregation curves. Analyze parameters such as the lag time and the maximum fluorescence intensity to assess the effect of glaucine.
Objective: To quantify the levels of soluble and aggregated Aβ in cell culture media or tissue homogenates following treatment with glaucine.
Principle: A sandwich ELISA using specific antibodies to capture and detect Aβ peptides (e.g., Aβ40 and Aβ42).
General Procedure:
-
Sample Collection: Collect cell culture media or prepare brain tissue homogenates from a relevant model system treated with glaucine.
-
ELISA Protocol:
-
Coat a 96-well plate with a capture antibody specific for Aβ.
-
Add samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of Aβ in the samples.
Visualizing Pathways and Workflows
Signaling Pathways
Experimental Workflows
Summary and Future Directions
Early-stage research suggests that glaucine possesses multiple pharmacological properties relevant to the treatment of neurodegenerative disorders. Its anti-inflammatory and antioxidant effects, coupled with its ability to modulate calcium channels, provide a strong rationale for its further investigation.
Key Takeaways:
-
Glaucine is a potent inhibitor of PDE4 and reduces the production of key inflammatory mediators.
-
The compound shows promise in mitigating oxidative stress in neuronal cell models.
-
Its calcium channel blocking activity may help prevent excitotoxicity and maintain neuronal homeostasis.
Future Research Directions:
-
Protein Aggregation Studies: It is critical to conduct studies to directly assess the effect of glaucine on the aggregation of amyloid-beta, tau, and alpha-synuclein using techniques such as Thioflavin T assays, electron microscopy, and ELISA.
-
In Vivo Efficacy: Preclinical studies in animal models of Alzheimer's and Parkinson's disease are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety of glaucine.
-
Mechanism Elucidation: Further research is needed to fully elucidate the downstream signaling pathways affected by glaucine in neuronal cells, particularly in the context of neuroinflammation and oxidative stress.
-
Structure-Activity Relationship Studies: Investigating derivatives of glaucine may lead to the development of more potent and selective compounds for neurodegenerative disease targets.
The multifaceted nature of glaucine's activity makes it an intriguing candidate for a disease-modifying therapy for neurodegenerative disorders. The experimental frameworks provided in this guide offer a starting point for researchers to further explore its therapeutic potential.
References
- 1. Glaucine inhibits hypoxia-induced angiogenesis and attenuates LPS-induced inflammation in human retinal pigment epithelial ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocorticoid Induced Leucine Zipper in Lipopolysaccharide Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]
- 4. Mechanistic analyses of the suppression of amyloid β42 aggregation by apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The dopamine receptor agonist apomorphine stabilizes neurotoxic α-synuclein oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated HPLC Method for the Quantitative Analysis of Glaucine Hydrochloride
Abstract
This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Glaucine hydrochloride. Glaucine is an aporphine (B1220529) alkaloid of significant interest for its antitussive and anti-inflammatory properties.[1][2] The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control of pharmaceutical formulations and for research applications. This guide provides comprehensive experimental protocols, chromatographic conditions, and detailed method validation results for researchers, scientists, and drug development professionals.
Introduction
Glaucine is a primary alkaloid found in several plant species of the Papaveraceae family, such as Glaucium flavum (yellow horn poppy).[3][4] It is medically used as a non-addictive cough suppressant in some countries.[2] The increasing use of plant-derived compounds in pharmaceuticals necessitates the development of validated analytical methods to ensure the identity, purity, and potency of active ingredients. HPLC is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[5] This application note presents a systematic approach to the development and validation of an HPLC method for the quantification of this compound, adhering to the International Conference on Harmonisation (ICH) guidelines.[6]
Experimental
2.1 Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Reagents:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium (B1175870) formate (B1220265) (analytical grade).
-
Formic acid (analytical grade).
-
Deionized water.
-
-
Sample Preparation: 0.45 µm syringe filters.[1]
2.2 Chromatographic Conditions The chromatographic parameters were optimized to achieve a symmetric peak shape and good resolution for this compound.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 20 mM Ammonium formate buffer (pH adjusted to 3.5 with Formic acid) B: Acetonitrile |
| Gradient | Isocratic: 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 302 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
2.3 Preparation of Solutions
-
Mobile Phase Preparation: To prepare Mobile Phase A, dissolve 1.26 g of ammonium formate in 1 L of deionized water and adjust the pH to 3.5 with formic acid.[7] The mobile phase should be filtered and degassed before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These solutions are used to construct the calibration curve.
-
Sample Preparation (e.g., for a tablet formulation):
-
Weigh and finely powder a representative number of tablets (e.g., 10 tablets) to determine the average weight.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.[7]
-
Dilute to volume with the mobile phase and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[7] This yields a theoretical concentration of 100 µg/mL, which can be further diluted if necessary.
-
Method Validation Protocol
The developed method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, LOD, and LOQ.[6][8]
3.1 System Suitability System suitability testing is performed to ensure the HPLC system is operating correctly.[5] The reference standard solution (e.g., 50 µg/mL) is injected five times, and parameters such as peak area %RSD, theoretical plates, and tailing factor are evaluated.[5]
3.2 Specificity Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components like impurities or excipients.[9] This is evaluated by comparing the chromatograms of a blank (mobile phase), a placebo formulation, and a sample spiked with this compound. The retention time and UV spectrum of the analyte peak in the sample should match that of the reference standard.
3.3 Linearity and Range Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.[9] At least five concentrations across the expected range (e.g., 80% to 120% of the target concentration) are analyzed.[9] A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (R²), slope, and intercept are determined.
3.4 Accuracy (Recovery) Accuracy is determined by performing recovery studies on a placebo formulation spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.[6] The percentage recovery is then calculated.
3.5 Precision Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample.[8]
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day.[8]
-
Intermediate Precision (Inter-day Ruggedness): Assessed by having a second analyst repeat the assay on a different day using a different instrument.[6] The relative standard deviation (%RSD) is calculated for both.
3.6 Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively measured with suitable precision and accuracy.[9] They are typically determined based on the signal-to-noise ratio (S/N), where LOD corresponds to an S/N of 3:1 and LOQ to an S/N of 10:1.
Results and Discussion
The following tables summarize the representative data obtained during the validation of the HPLC method.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 6800 |
| %RSD of Peak Area | ≤ 2.0% | 0.85% |
Table 2: Linearity Data
| Parameter | Result |
|---|---|
| Linearity Range (µg/mL) | 1 - 100 |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (R²) | ≥ 0.999 |
| R² Value | 0.9997 |
Table 3: Accuracy (Recovery) Study
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |
|---|---|---|---|---|
| 80% | 40.0 | 39.8 | 99.5 | 1.1% |
| 100% | 50.0 | 50.4 | 100.8 | 0.9% |
| 120% | 60.0 | 59.5 | 99.2 | 1.3% |
Table 4: Precision Study
| Precision Type | n | Concentration (µg/mL) | Mean Assay Value (µg/mL) | %RSD |
|---|---|---|---|---|
| Repeatability | 6 | 50.0 | 50.2 | 0.98% |
| Intermediate Precision | 6 | 50.0 | 49.7 | 1.45%|
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| LOD | 0.03 |
| LOQ | 0.10 |
Experimental Workflow and Logic
The development and validation of this HPLC method followed a logical progression to ensure a robust and reliable analytical procedure. This workflow is visualized below.
Caption: Workflow for HPLC method development and validation.
Conclusion
The developed isocratic RP-HPLC method provides a simple, rapid, and reliable means for the quantification of this compound in pharmaceutical preparations. The method was successfully validated, demonstrating excellent performance in terms of specificity, linearity, accuracy, and precision over the concentration range of 1-100 µg/mL. The short run time allows for a high throughput of samples. This application note provides the necessary protocols and validation data to support its implementation in a quality control or research laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Glaucine - Wikipedia [en.wikipedia.org]
- 3. HPLC Method for Quantitative Determination of Glaucine in Glaucium (Papaveraceae) [mjms.mums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pharmtech.com [pharmtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. assayprism.com [assayprism.com]
Application Notes and Protocols for Glaucine Hydrochloride in Bronchial Smooth Muscle Relaxation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucine hydrochloride, an alkaloid originally isolated from the poppy plant Glaucium flavum, has demonstrated significant potential as a bronchodilator. Its multifaceted mechanism of action targets key pathways involved in the contraction of airway smooth muscle, making it a compound of interest for the research and development of novel therapeutics for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). These application notes provide detailed protocols for evaluating the efficacy of this compound in both in vitro and in vivo models of bronchial smooth muscle relaxation.
Mechanism of Action
This compound exerts its relaxant effect on bronchial smooth muscle through a dual mechanism involving the blockade of calcium channels and the inhibition of phosphodiesterase 4 (PDE4)[1][2].
-
Calcium Channel Antagonism: Contraction of smooth muscle is highly dependent on the influx of extracellular calcium (Ca2+) through voltage-gated calcium channels. Glaucine has been shown to inhibit this influx, thereby reducing the intracellular Ca2+ concentration available to initiate the contractile machinery[1][2]. This is a primary contributor to its bronchodilatory effect.
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular signaling molecule that promotes smooth muscle relaxation. By inhibiting PDE4, Glaucine increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets that collectively result in smooth muscle relaxation[1][2].
These complementary actions make this compound a potent agent for inducing bronchial smooth muscle relaxation.
Signaling Pathways
The signaling cascades initiated by this compound that lead to bronchial smooth muscle relaxation are depicted below.
Data Presentation
The following tables summarize the quantitative data reported for this compound in various bronchial smooth muscle relaxation assays.
| Parameter | Value | Assay System | Reference |
| Ki (PDE4 Inhibition) | 3.4 µM | Human Bronchus and Polymorphonuclear Leukocytes | [1][2] |
| IC50 ([3H]-rolipram displacement) | ~100 µM | Rat Brain Cortex Membranes | [1][2] |
| pD2 (Inhibition of tone) | ~4.5 | Human Isolated Bronchus (spontaneous and histamine-induced) | [1][2] |
| pD'2 (Depression of Ca2+ response) | ~3.62 | Human Isolated Bronchus | [1][2] |
| -log IC50 (Reduction of [Ca2+]i) | ~4.3 | Cultured Human Airway Smooth Muscle Cells (histamine-induced) | [1][2] |
Experimental Protocols
In Vitro Bronchial Smooth Muscle Relaxation Assay using Isolated Tissue Organ Bath
This protocol details the methodology for assessing the relaxant effects of this compound on pre-contracted isolated bronchial tissue.
Materials and Reagents:
-
Isolated bronchial rings (e.g., from guinea pig or human tissue)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Contractile agonist (e.g., Histamine, Methacholine, Carbachol)
-
This compound
-
Isolated tissue organ bath system with isometric force transducers
-
Data acquisition system
Protocol:
-
Tissue Preparation: Dissect bronchial tissue and prepare rings of approximately 2-4 mm in length.
-
Mounting: Suspend the bronchial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-1.5 g. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Induction of Contraction: After equilibration, induce a stable contraction with a submaximal concentration of a contractile agonist (e.g., 1 µM Histamine or Methacholine).
-
Cumulative Addition of this compound: Once a stable plateau of contraction is achieved, add this compound to the organ bath in a cumulative manner, with concentrations typically ranging from 0.1 µM to 1 mM. Allow the tissue to stabilize after each addition.
-
Recording of Relaxation: Record the changes in isometric tension in response to each concentration of this compound.
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
In Vivo Bronchodilator Activity in an Ovalbumin-Sensitized Guinea Pig Model of Asthma
This protocol describes an in vivo model to evaluate the protective effect of this compound against allergen-induced bronchoconstriction.
Materials and Reagents:
-
Male Dunkin-Hartley guinea pigs (250-300 g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Al(OH)3)
-
This compound
-
Anesthetic (e.g., urethane)
-
Whole-body plethysmograph or system for measuring pulmonary airflow resistance
Protocol:
-
Sensitization Phase:
-
On day 1, sensitize the guinea pigs with an intraperitoneal (i.p.) injection of 1 ml of a suspension containing 100 µg of OVA and 100 mg of Al(OH)3 in saline.
-
On day 8, administer a booster i.p. injection of the same OVA/Al(OH)3 suspension.
-
-
Treatment:
-
On day 21, administer this compound to the sensitized guinea pigs. The route of administration (e.g., inhalation, i.p., oral) and dose should be determined based on the study design. A typical inhaled dose that has shown efficacy is 10 mg/ml for 3 minutes[3].
-
-
Allergen Challenge:
-
Following this compound administration (timing dependent on the route of administration, e.g., 30 minutes post-inhalation), challenge the animals with an aerosolized solution of OVA (e.g., 0.1% in saline) for a defined period (e.g., 5 minutes).
-
-
Measurement of Bronchoconstriction:
-
Immediately after the OVA challenge, measure the changes in pulmonary airflow resistance (or other relevant parameters of bronchoconstriction like specific airway resistance) using a whole-body plethysmograph or a specialized ventilator setup for anesthetized animals.
-
-
Data Analysis:
-
Compare the increase in airway resistance in the this compound-treated group to a vehicle-treated control group. Calculate the percentage of inhibition of the bronchoconstrictor response.
-
Conclusion
The provided protocols offer a robust framework for investigating the bronchodilator properties of this compound. The dual mechanism of action, targeting both calcium influx and cAMP degradation, underscores its therapeutic potential. Researchers are encouraged to adapt these methodologies to their specific experimental needs while adhering to ethical guidelines for animal research. The quantitative data presented can serve as a valuable benchmark for future studies in the development of Glaucine-based therapies for obstructive airway diseases.
References
- 1. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Ovalbumin sensitization of guinea pig at birth prevents the ontogenetic decrease in airway smooth muscle responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Migratory Potential of Glaucine: A Protocol for Cancer Cell Research
Introduction
Glaucine (B1671577), an alkaloid extracted from the horned poppy plant (Glaucium flavum), has demonstrated promising anti-cancer properties, including the inhibition of cancer cell migration, a critical process in tumor metastasis.[1] This application note provides detailed protocols for researchers, scientists, and drug development professionals to investigate the effects of glaucine on cancer cell migration. The methodologies cover essential in vitro assays, and the underlying molecular mechanisms are illustrated through signaling pathway diagrams.
Data Presentation
The following tables summarize the quantitative effects of glaucine on cancer cell migration and its molecular targets, as reported in preclinical studies.
Table 1: Effect of Glaucine on Cancer Cell Migration and Invasion
| Cell Line | Assay Type | Glaucine Concentration | Observed Effect on Migration/Invasion |
| MCF-7 (Breast Cancer) | Wound Healing Assay | 15 µM, 30 µM | Dose-dependent inhibition of wound closure.[2] |
| MCF-7 (Breast Cancer) | Transwell Invasion Assay | 15 µM, 30 µM | Markedly decreased PMA-induced cell invasion in a dose-dependent manner.[2] |
| MDA-MB-231 (Breast Cancer) | Transwell Invasion Assay | 0 - 30 µM | Significantly inhibited invasion in a dose-dependent manner.[1] |
Table 2: Molecular Effects of Glaucine on Cancer Cells
| Cell Line | Target | Glaucine Concentration | Observed Effect |
| MCF-7 (Breast Cancer) | MMP-9 Expression & Activity | 0 - 30 µM | Significantly blocked PMA-induced MMP-9 expression and activity in a dose-dependent manner.[1] |
| MCF-7 (Breast Cancer) | NF-κB Activation | Not specified | Inhibits MMP-9 expression by suppressing the activation of NF-κB.[3] |
| MCF-7 (Breast Cancer) | IκBα Degradation & NF-κB Nuclear Translocation | Not specified | Attenuates PMA-induced IκBα degradation and nuclear translocation of NF-κB.[3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of glaucine on cancer cell migration are provided below.
Cell Culture
-
Cell Lines: Human breast cancer cell lines MCF-7 (low metastatic potential) and MDA-MB-231 (highly metastatic) are recommended based on existing literature.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.[4]
-
Procedure:
-
Seed cells in a 6-well plate and grow to form a confluent monolayer.[5]
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.[6][7]
-
Gently wash the wells with Phosphate-Buffered Saline (PBS) to remove detached cells.[7]
-
Replace the medium with fresh media containing various concentrations of glaucine (e.g., 0, 15, 30 µM) and a vehicle control (e.g., DMSO).
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 36 hours) using a phase-contrast microscope.[2][7]
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: (Initial Wound Area - Wound Area at Time X) / Initial Wound Area * 100.
-
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, evaluates the chemotactic migration of individual cells through a porous membrane.[5][8]
-
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with a serum-free medium.[9]
-
Assay Setup:
-
Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.[9]
-
Treatment: Add various concentrations of glaucine to the upper chamber along with the cells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell line (typically 12-48 hours).[9]
-
Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[9]
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution (e.g., 4% paraformaldehyde or cold methanol) for 20 minutes.[9]
-
Stain the migrated cells with a staining solution (e.g., 0.1% crystal violet) for 15-30 minutes.[9][10]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.[9]
-
Count the number of stained cells in several random fields of view for each insert using a microscope.[9]
-
-
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in cell migration signaling pathways.[11][12]
-
Procedure:
-
Cell Lysis: Treat cancer cells with glaucine for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit (e.g., BCA assay).[13]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for target proteins (e.g., MMP-9, NF-κB p65, IκBα, and a loading control like GAPDH or β-actin) overnight at 4°C.[13]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.[10]
-
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and the proposed signaling pathway affected by glaucine.
Caption: Experimental workflow for studying glaucine's effect on cancer cell migration.
Caption: Glaucine inhibits cancer cell migration via the NF-κB/MMP-9 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Glaucine inhibits breast cancer cell migration and invasion by inhibiting MMP-9 gene expression through the suppression of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wound healing assay - Wikipedia [en.wikipedia.org]
- 5. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scratch Wound Healing Assay [bio-protocol.org]
- 7. med.virginia.edu [med.virginia.edu]
- 8. clyte.tech [clyte.tech]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. blog.championsoncology.com [blog.championsoncology.com]
- 13. benchchem.com [benchchem.com]
Application of Glaucine Hydrochloride in Asthma Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucine hydrochloride, an alkaloid extracted from plants of the Papaveraceae family, has demonstrated significant potential in asthma research due to its dual mechanism of action as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.[1][2] These properties confer both bronchodilatory and anti-inflammatory effects, making it a compound of interest for the development of novel anti-asthmatic therapies.[3][4][5] This document provides detailed application notes and protocols for utilizing this compound in established in vivo and in vitro asthma research models.
Mechanism of Action
This compound exerts its therapeutic effects in asthma models through two primary pathways:
-
Phosphodiesterase 4 (PDE4) Inhibition: Glaucine selectively inhibits the PDE4 enzyme, which is predominantly expressed in airway smooth muscle and inflammatory cells.[3][6] Inhibition of PDE4 leads to an accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn suppresses the activity of inflammatory cells and promotes smooth muscle relaxation.[3]
-
Calcium Channel Blockade: Glaucine acts as a calcium channel antagonist, inhibiting the influx of extracellular Ca²⁺ into airway smooth muscle cells.[1][2] Since intracellular calcium is essential for muscle contraction, this blockade leads to bronchodilation.[1] Studies suggest that this calcium channel antagonism is the primary mechanism for its relaxant effect on human bronchial tissue.[6][7]
Signaling Pathway of this compound in Asthma
Caption: Signaling pathway of this compound in asthma.
Data Presentation
In Vivo Efficacy of this compound in Ovalbumin-Sensitized Guinea Pig Model
| Parameter | Control Group | Glaucine-Treated Group | Percentage Inhibition | Reference |
| Acute Bronchoconstriction (cm H₂O l⁻¹ s⁻¹) | 256 ± 42 | 95 ± 14 | 62.9% | [8][9] |
| Airway Hyperreactivity to Histamine (B1213489) | - | Markedly Reduced | - | [8][9] |
| Eosinophil Lung Accumulation | - | Markedly Reduced | - | [8][9] |
| Eosinophil Peroxidase Activity in BALF | - | Increased | Markedly Reduced | [8][9] |
| Microvascular Leakage | - | Inhibited | - | [8] |
In Vitro Effects of this compound
| Assay | Cell/Tissue Type | Parameter Measured | This compound Effect | IC₅₀ / Kᵢ / pD₂ | Reference |
| PDE4 Inhibition | Human Bronchus & Polymorphonuclear Leukocytes (PMNs) | PDE4 Activity | Non-competitive inhibition | Kᵢ = 3.4 µM | [6][7] |
| Rolipram Binding | Rat Brain Cortex Membranes | [³H]-rolipram displacement | Weak displacement | IC₅₀ ~ 100 µM | [6][7] |
| Bronchial Tone | Human Isolated Bronchus | Spontaneous and histamine-induced tone | Inhibition | pD₂ ~ 4.5 | [6][7] |
| Calcium Influx | Cultured Human Airway Smooth Muscle Cells | Histamine-induced [Ca²⁺]ᵢ rise | Reduction | -log IC₅₀ ~ 4.3 | [6][7] |
| Superoxide (B77818) Generation (FMLP-induced) | Human PMNs | Superoxide Anion Production | Inhibition | -log IC₅₀ = 4.76 ± 0.17 | [6] |
| Elastase Release (FMLP-induced) | Human PMNs | Elastase Release | Inhibition | - | [7] |
| Eosinophil Peroxidase Release | Human Eosinophils | Peroxidase Release | Inhibition | -log IC₅₀ = 3.74 ± 0.17 | [6] |
Experimental Protocols
In Vivo Model: Ovalbumin-Sensitized Guinea Pig Asthma Model
This model is designed to mimic allergic asthma, including early and late-phase bronchoconstrictor responses, airway hyperreactivity, and inflammation.[9]
-
Male Hartley guinea pigs (300-400g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Al(OH)₃)
-
This compound
-
Saline solution (0.9% NaCl)
-
Whole-body plethysmograph
-
Nebulizer
Caption: Workflow for the ovalbumin-sensitized guinea pig asthma model.
-
Sensitization:
-
On days 0 and 7, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 mg ovalbumin and 100 mg aluminum hydroxide in 1 mL saline.[6]
-
A control group should receive an i.p. injection of saline and aluminum hydroxide only.
-
-
This compound Administration:
-
On day 21, administer this compound or vehicle control. For inhalation studies, a dose of 10 mg/mL for 3-10 minutes can be used.[8][9] The timing of administration should be determined based on the experimental design (e.g., 30 minutes before and 3 hours post-antigen exposure for late-phase response studies).[8]
-
For oral or intraperitoneal administration, (+)-Glaucine can be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
Ovalbumin Challenge:
-
Place the sensitized guinea pigs in a whole-body plethysmograph to record baseline respiratory parameters.
-
Expose the animals to an aerosol of 1% ovalbumin in saline for 5 minutes.[6]
-
-
Measurement of Airway Responses:
-
Early Phase Response: Continuously monitor and record respiratory parameters (e.g., specific airway resistance) for the first hour post-challenge to assess acute bronchoconstriction.[6]
-
Late Phase Response and Airway Hyperreactivity: 24 hours post-challenge, re-assess respiratory parameters and perform a histamine or methacholine (B1211447) challenge to evaluate airway hyperreactivity.[8]
-
Inflammatory Cell Infiltration: Following the final respiratory measurements, collect bronchoalveolar lavage fluid (BALF) for total and differential inflammatory cell counts and measurement of eosinophil peroxidase activity.[8][9]
-
Histopathology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and airway remodeling.
-
In Vitro Assays
This assay measures the ability of this compound to inhibit the enzymatic activity of PDE4.
-
Recombinant human PDE4 enzyme
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate
-
Assay buffer (e.g., Tris-based buffer, pH 7.4, containing MgCl₂)
-
This compound
-
Positive control (e.g., Roflumilast)
-
384-well microplates
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add 2 µL of the diluted this compound, positive control, or DMSO (vehicle) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer and add 10 µL to each well. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 8 µL of FAM-cAMP solution to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
These assays are used to evaluate the direct effects of this compound on bronchial smooth muscle tone and calcium signaling.
-
Primary human airway smooth muscle cells
-
Cell culture medium (e.g., DMEM with supplements)
-
This compound
-
Histamine
-
Indo-1 AM (for calcium imaging)
-
Fluorescence microscope or plate reader
-
Cell Culture: Culture HASM cells to 70-80% confluency.
-
Cell Loading: Load the cells with 1.5 µM Indo-1 AM for 45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with fresh medium.
-
Baseline Measurement: Measure the baseline fluorescence ratio (420nm/510nm) to determine the resting intracellular calcium concentration ([Ca²⁺]ᵢ).
-
Treatment: Add varying concentrations of this compound and incubate for a predetermined time.
-
Stimulation: Add histamine to induce an increase in [Ca²⁺]ᵢ.
-
Measurement: Continuously record the fluorescence ratio to measure the change in [Ca²⁺]ᵢ in response to histamine in the presence and absence of this compound.
-
Data Analysis: Quantify the reduction in the histamine-induced calcium peak in the presence of this compound to determine its inhibitory effect.
This assay assesses the anti-inflammatory effect of this compound by measuring its ability to inhibit superoxide production in activated neutrophils.
-
Human neutrophils isolated from peripheral blood
-
Krebs-Ringer-Phosphate (KRP) buffer
-
Cytochrome c
-
Stimulant (e.g., N-formyl-Met-Leu-Phe, FMLP)
-
This compound
-
Dual-beam spectrophotometer
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Suspension: Resuspend the isolated neutrophils in ice-cold Ca²⁺-free KRP buffer.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing KRP buffer, glucose, and cytochrome c.
-
Cell Addition: Add the neutrophil suspension to the cuvette.
-
Treatment: Add varying concentrations of this compound and incubate.
-
Stimulation: Add FMLP to stimulate superoxide anion generation.
-
Measurement: Continuously record the change in absorbance at 550 nm, which corresponds to the reduction of cytochrome c by superoxide anions.
-
Data Analysis: Calculate the rate of superoxide production and determine the inhibitory effect of this compound.
Conclusion
This compound presents a promising profile for the treatment of asthma, with demonstrated efficacy in both in vivo and in vitro models. Its dual mechanism of action, targeting both bronchoconstriction and inflammation, suggests it may offer a broad therapeutic benefit. The protocols outlined in this document provide a framework for researchers to further investigate the pharmacological properties of this compound and its potential as a novel anti-asthmatic agent.
References
- 1. Airway smooth muscle cell culture: application to studies of airway wall remodelling and phenotype plasticity in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glaucine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In Vivo Metabolism and Metabolite Identification of Glaucine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the in vivo metabolism of glaucine (B1671577), a naturally occurring isoquinoline (B145761) alkaloid. Glaucine is of significant interest for its potential therapeutic applications, including its use as an antitussive and bronchodilator, as well as its emerging profile as a psychoactive substance. A thorough understanding of its metabolic fate is crucial for drug development, safety assessment, and clinical toxicology.
Introduction to Glaucine Metabolism
In vivo, glaucine undergoes extensive metabolism, primarily in the liver, through Phase I and Phase II biotransformation reactions. Phase I metabolism involves the modification of the glaucine molecule, while Phase II reactions involve the conjugation of glaucine or its metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.
Phase I Metabolism: The primary Phase I metabolic pathways for glaucine include:
-
O-demethylation: Removal of methyl groups from the methoxy (B1213986) substituents on the aromatic rings.
-
N-demethylation: Removal of the methyl group from the nitrogen atom.
-
Hydroxylation: Addition of a hydroxyl group to the molecule.
-
N-oxidation: Oxidation of the nitrogen atom.
These reactions are predominantly catalyzed by cytochrome P450 (CYP) enzymes, with isoforms such as CYP1A2, CYP2C19, CYP2D6, CYP3A4, and CYP3A5 being implicated.[1] The resulting demethylated and hydroxylated metabolites are often pharmacologically active.
Phase II Metabolism: The phenolic metabolites generated during Phase I are further conjugated with:
-
Glucuronic acid (Glucuronidation)
-
Sulfate (B86663) (Sulfation)
These conjugation reactions result in the formation of more polar and readily excretable glucuronide and sulfate conjugates.[2][3]
Quantitative Data on Glaucine Pharmacokinetics and Metabolism
The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of glaucine from various studies.
Table 1: Pharmacokinetic Parameters of Glaucine in Horses
| Parameter | Intravenous (0.1 mg/kg) | Oral (0.1 mg/kg) |
| t½α (h) | 0.3 (0.1-0.7) | - |
| t½β (h) | 3.1 (2.4-7.8) | - |
| t½ka (h) | - | 0.09 (0.05-0.15) |
| t½kel (h) | - | 0.7 (0.6-0.8) |
| AUC₀→∞ (h·ng/mL) | 45.4 (34.7-52.3) | 15.1 (8.0-19.5) |
| Vd_c (L/kg) | 2.7 (1.3-4.6) | - |
| Vd_p (L/kg) | 4.9 (4.3-8.2) | - |
| Oral Bioavailability (%) | - | 17 - 48 |
Data adapted from a study in horses.[4] t½α: Distribution half-life, t½β: Elimination half-life, t½ka: Absorption half-life, t½kel: Elimination half-life, AUC: Area under the curve, Vd_c: Volume of distribution of the central compartment, Vd_p: Volume of distribution of the peripheral compartment.
Table 2: In Vitro Michaelis-Menten Kinetic Parameters for Glaucine Metabolite Formation in Human Liver Microsomes
| Metabolic Reaction | Major CYP Isoforms Involved | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol CYP) |
| 2-O-demethylation | CYP1A2, CYP3A4 | 25 - 140 | 0.10 - 1.92 |
| 9-O-demethylation | CYP1A2, CYP2C19, CYP2D6 | 25 - 140 | 0.10 - 1.92 |
| N-demethylation | CYP2D6, CYP3A4 | 25 - 140 | 0.10 - 1.92 |
Data represents the range of values determined for the main metabolic reactions.[1] Kₘ: Michaelis-Menten constant, Vₘₐₓ: Maximum reaction velocity.
Experimental Protocols
This section provides detailed protocols for conducting an in vivo glaucine metabolism study in a rat model, from drug administration to sample analysis.
In Vivo Study Protocol: Rat Model
3.1.1. Animal Model and Housing
-
Species: Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. For urine collection, metabolic cages are required.
3.1.2. Formulation and Administration of Glaucine
-
Formulation: For oral administration, glaucine can be dissolved in a vehicle such as a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline solution. For intravenous administration, a sterile saline solution is typically used.
-
Administration:
-
Oral Gavage: Administer the glaucine formulation directly into the stomach using a gavage needle. A typical dose for metabolism studies in rats is 2 mg/kg.[3]
-
Intravenous Injection: Administer the sterile glaucine solution via the tail vein.
-
3.1.3. Sample Collection
-
Urine: House rats in metabolic cages for urine collection over a specified period (e.g., 24 or 48 hours) post-dose. To prevent degradation of metabolites, urine collection vessels should be kept on ice or contain a preservative like sodium azide.
-
Blood/Plasma: Collect blood samples at predetermined time points via tail vein or jugular vein cannulation into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge the blood to separate the plasma.
-
Storage: All samples should be stored at -80°C until analysis.
Sample Preparation for Metabolite Analysis
3.2.1. Urine Sample Preparation
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
To 1 mL of urine, add a buffer solution (e.g., acetate (B1210297) buffer, pH 5.0) containing β-glucuronidase/arylsulfatase.
-
Incubate the mixture to cleave the glucuronide and sulfate conjugates.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with deionized water to remove interfering substances.
-
Elution: Elute glaucine and its metabolites with methanol.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
3.2.2. Plasma Sample Preparation
-
Protein Precipitation:
-
To a volume of plasma, add a threefold volume of a cold organic solvent such as acetonitrile (B52724) or methanol to precipitate the proteins.
-
Vortex the mixture and then centrifuge at high speed.
-
Collect the supernatant for analysis.
-
Metabolite Identification and Quantification by Mass Spectrometry
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Derivatization: Due to the low volatility of the metabolites, derivatization is necessary. Acetylation with acetic anhydride (B1165640) and pyridine (B92270) is a common method.
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: A gradient temperature program is used to separate the analytes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass spectrometer.
-
Data Acquisition: Full scan mode for metabolite identification and selected ion monitoring (SIM) for targeted quantification.
-
3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Full scan for metabolite profiling and product ion scans for structural elucidation. Multiple reaction monitoring (MRM) is used for sensitive and specific quantification of glaucine and its metabolites.
-
Visualizations
The following diagrams illustrate the metabolic pathway of glaucine, a typical experimental workflow for its in vivo metabolism study, and a relevant signaling pathway.
References
- 1. Glaucine inhibits hypoxia-induced angiogenesis and attenuates LPS-induced inflammation in human retinal pigment epithelial ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
Application Notes and Protocols for the Extraction of Glaucine from Corydalis yanhusuo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction of glaucine (B1671577), a bioactive aporphine (B1220529) alkaloid, from the tubers of Corydalis yanhusuo. The protocols described herein cover a range of techniques from conventional solvent extraction to modern microwave and ultrasound-assisted methods. Quantitative data is presented to facilitate comparison, and key experimental workflows and the known signaling pathways of glaucine are visualized.
Introduction
Corydalis yanhusuo, a key herb in traditional Chinese medicine, is a rich source of various isoquinoline (B145761) alkaloids, including the pharmacologically significant compound glaucine.[1] Glaucine has demonstrated a range of biological activities, including anti-inflammatory, bronchodilator, and neuroleptic effects, making it a compound of interest for drug discovery and development.[1][2] This document outlines optimized protocols for the efficient extraction and purification of glaucine from C. yanhusuo.
Extraction Techniques: A Comparative Overview
Several techniques can be employed for the extraction of alkaloids from Corydalis yanhusuo. The choice of method will depend on factors such as desired yield, purity, processing time, and available equipment. Below is a summary of common extraction methods with their key parameters.
| Extraction Technique | Solvent System | Key Parameters | Advantages | Disadvantages | Glaucine Yield/Purity |
| Optimized Reflux Extraction | 70% Ethanol (B145695) (pH adjusted to 10 with diluted ammonia)[3][4] | - Solid-to-liquid ratio: 1:20- Extraction time: 2 x 60 minutes- Temperature: Reflux temperature[3][4] | High extraction efficiency, well-established method.[3][4] | Time-consuming, potential for thermal degradation of some compounds. | A study on total alkaloids from C. yanhusuo using this method yielded a product with 14.03% glaucine after purification.[4] |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol[5] | - Extraction time: 3 x 1 hour- Temperature: Ambient[5] | Reduced extraction time, increased efficiency, suitable for thermolabile compounds.[6] | Equipment cost, potential for localized heating. | While specific yield data for glaucine is not provided, UAE is noted to be more efficient than conventional methods for alkaloid extraction from C. yanhusuo.[6] |
| Microwave-Assisted Extraction (MAE) | Ethanol (concentration optimized by orthogonal design)[7] | - Parameters optimized via orthogonal design.[7] | Significant reduction in extraction time and solvent consumption, higher yield of total alkaloids and tetrahydropalmatine (B600727) compared to conventional methods.[7] | Requires specialized equipment, potential for localized overheating if not properly controlled. | MAE provides a higher extraction yield of total alkaloids compared to conventional methods.[7] Specific data for glaucine is not available. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (often with a co-solvent like ethanol)[8] | - Pressure, temperature, and co-solvent percentage are key variables to optimize.[8] | Environmentally friendly ("green") technology, high selectivity, solvent-free final product.[8] | High initial equipment cost, may require extensive optimization. | SFE is a powerful technique for extracting bioactive compounds, though specific protocols for glaucine from C. yanhusuo are not detailed in the provided results.[8] |
Experimental Protocols
Optimized Reflux Extraction and Purification Protocol
This protocol is based on a study that optimized the extraction and purification of alkaloids from C. yanhusuo.[3][4]
Materials:
-
Dried and powdered Corydalis yanhusuo tubers (50 mesh)
-
70% Ethanol
-
Diluted ammonia (B1221849) solution
-
NKA-9 macroporous adsorption resin
-
Distilled water
-
Hydrochloric acid (5%)
-
Sodium hydroxide (B78521) solution (5%)
-
95% Ethanol
Extraction Procedure:
-
Weigh 500 g of powdered C. yanhusuo tubers.[3]
-
Add 10 L (1:20 solid-to-liquid ratio) of 70% ethanol. Adjust the pH of the solvent to 10 using diluted ammonia.[3][4]
-
Heat the mixture to reflux and maintain for 60 minutes.[3][4]
-
Filter the mixture and collect the filtrate.
-
Repeat the reflux extraction with fresh solvent for another 60 minutes.[3][4]
-
Combine the filtrates from both extractions.
-
Recover the ethanol from the combined filtrate using a rotary evaporator.
-
Dilute the resulting aqueous solution with water to a final volume of 1000 mL.[3]
Purification with Macroporous Resin:
-
Resin Preparation: Pre-treat the NKA-9 macroporous resin by washing with 95% ethanol, followed by soaking in 5% HCl and 5% NaOH solutions, and finally washing with distilled water until neutral.[9]
-
Column Packing: Pack a column with the pre-treated NKA-9 resin.
-
Loading: Load the crude extract onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
Washing: Wash the column with 5 BV of distilled water to remove water-soluble impurities.[4]
-
Elution: Elute the alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/hour.[4]
-
Drying: Collect the eluate and recover the ethanol under reduced pressure to obtain the purified total alkaloid extract.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is a general procedure for the extraction of total alkaloids from C. yanhusuo.[5]
Materials:
-
Dried and powdered Corydalis yanhusuo tubers
-
60% Ethanol
-
0.01 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Ethyl acetate (B1210297)
Procedure:
-
Grind 100 g of dried C. yanhusuo tubers.[5]
-
Add 2.4 L of 60% ethanol and extract in an ultrasonic bath for 1 hour at ambient temperature.[5]
-
Repeat the extraction two more times with fresh solvent.
-
Combine the extracts and filter.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Suspend the residue in 1.5 L of 0.01 M hydrochloric acid and filter.
-
Adjust the pH of the filtrate to 12 with 1 M NaOH.[5]
-
Perform liquid-liquid extraction three times with 1.5 L of ethyl acetate.
-
Combine the ethyl acetate fractions and evaporate to dryness to yield the total alkaloid extract.[5]
Visualization of Workflows and Signaling Pathways
Experimental Workflow: Extraction and Purification
Caption: General workflow for the extraction and purification of glaucine.
Signaling Pathways of Glaucine
Glaucine exerts its pharmacological effects through multiple signaling pathways.
1. Calcium Channel Blockade and PDE4 Inhibition
Caption: Glaucine's dual action on calcium channels and PDE4.
Glaucine acts as a calcium channel blocker by binding to the benzothiazepine (B8601423) site on L-type Ca²⁺ channels, thereby inhibiting the influx of calcium ions into smooth muscle cells.[2] This reduction in intracellular calcium leads to muscle relaxation, contributing to its bronchodilator effects.[2][10] Additionally, glaucine is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP).[9][10] By inhibiting PDE4, glaucine increases intracellular cAMP levels, which further promotes smooth muscle relaxation.[11]
2. Dopamine (B1211576) and Serotonin Receptor Modulation
Caption: Glaucine's interaction with neuronal receptors.
Glaucine also exhibits activity in the central nervous system. It functions as a dopamine receptor antagonist, with a preference for D1 and D1-like receptors.[2] Furthermore, (R)-glaucine has been identified as a positive allosteric modulator (PAM) of the 5-HT₂A receptor, which is associated with the hallucinogenic effects of certain psychoactive substances.[2][12] This modulation of dopaminergic and serotonergic pathways likely contributes to its neuroleptic and reported psychoactive effects.
Conclusion
The protocols and data presented provide a comprehensive guide for the extraction and purification of glaucine from Corydalis yanhusuo. The selection of an appropriate extraction technique will be crucial in optimizing the yield and purity of the target compound for research and drug development purposes. The elucidated signaling pathways of glaucine offer a foundation for understanding its pharmacological effects and exploring its therapeutic potential. Further research to quantify glaucine yields from modern extraction techniques like UAE and MAE is warranted to fully compare their efficacy against traditional methods.
References
- 1. apexbt.com [apexbt.com]
- 2. Glaucine - Wikipedia [en.wikipedia.org]
- 3. mobt3ath.com [mobt3ath.com]
- 4. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyses of Total Alkaloid Extract of Corydalis yanhusuo by Comprehensive RP × RP Liquid Chromatography with pH Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The application of ultrasound in the extraction of plant alkaloids [jydultrasonicmachine.com]
- 7. [Comparison of microwave-assisted and conventional extraction of Corydalis yanhusuo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glaucine Hydrobromide | GALEN [galen-n.com]
- 12. ricerca.uniba.it [ricerca.uniba.it]
Glaucine Hydrochloride: A Versatile Tool for Investigating Ion Channel Blockade
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucine (B1671577) hydrochloride, an aporphine (B1220529) alkaloid originally isolated from the yellow horned poppy (Glaucium flavum), has emerged as a valuable pharmacological tool for studying the modulation of ion channels. While traditionally recognized for its antitussive and bronchodilator properties, recent research has highlighted its specific inhibitory effects on voltage-gated calcium channels, making it a compound of interest for researchers in ion channel physiology and drug discovery. These application notes provide a comprehensive overview of glaucine hydrochloride's mechanism of action, detailed protocols for its experimental use, and data presentation to facilitate its application as a tool compound for investigating ion channel blockers.
Mechanism of Action: A Multi-Target Profile with a Focus on L-type Calcium Channels
This compound exhibits a multi-target pharmacological profile, with its primary and most well-characterized action being the blockade of L-type voltage-gated calcium channels (CaV1.x). Evidence suggests that glaucine binds to the benzothiazepine (B8601423) site on the α1 subunit of these channels, thereby inhibiting calcium influx into the cell. This action is central to its smooth muscle relaxant effects, including bronchodilation.
Beyond its effects on calcium channels, glaucine has also been reported to act as a weak inhibitor of phosphodiesterase 4 (PDE4) and to interact with dopamine (B1211576) and serotonin (B10506) receptors. However, its most potent and specific activity relevant to ion channel research is its role as a calcium channel antagonist. To date, there is limited evidence to suggest significant direct interaction with voltage-gated sodium or potassium channels.
Data Presentation: Quantitative Analysis of this compound's Biological Activity
The following tables summarize the available quantitative data on the biological activity of this compound, focusing on its interaction with ion channels and related functional effects.
Table 1: Functional and Binding Data for this compound
| Parameter | Value | Species | Tissue/Cell Line | Assay Type |
| pD'2 (vs. Ca²⁺-induced contraction) | 3.65 | Rat | Aorta | Functional Organ Bath |
| pA2 (vs. Noradrenaline) | ~6.0 | Rat | Vas Deferens | Functional Organ Bath |
| Kᵢ ([³H]-prazosin binding) | 6.63 (pKi) | Rat | Cerebral Cortex Membranes | Radioligand Binding |
Note: The pA2 and Kᵢ values are indicative of glaucine's interaction with α1-adrenoceptors, which can indirectly influence ion channel activity in functional assays.
Table 2: Summary of Glaucine's Effects on Different Ion Channels
| Ion Channel Family | Specific Channel | Effect | Potency (IC₅₀/Kᵢ) |
| Voltage-Gated Calcium Channels (VGCCs) | L-type (CaV1.x) | Inhibition | Data not yet available from direct electrophysiology |
| Voltage-Gated Sodium Channels (NaV) | - | No significant effect reported | - |
| Voltage-Gated Potassium Channels (KV) | - | No significant effect reported | - |
Experimental Protocols
Protocol 1: Characterization of L-type Calcium Channel Blockade using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for determining the inhibitory concentration (IC₅₀) of this compound on L-type calcium channels (CaV1.2) expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the human CaV1.2 channel complex (α1, β2, and α2δ subunits)
-
This compound stock solution (10 mM in sterile water)
-
External solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 10 Glucose, pH 7.4 with CsOH
-
Internal solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 3 Mg-ATP, 10 HEPES, pH 7.2 with CsOH
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
Procedure:
-
Cell Preparation: Culture HEK293-CaV1.2 cells to 50-70% confluency on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy cell.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit L-type calcium currents by applying a depolarizing voltage step to 0 mV for 200 ms.
-
-
Drug Application:
-
Record baseline currents for at least 3 minutes to ensure stability.
-
Perfuse the recording chamber with increasing concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 30 µM, 100 µM) prepared in the external solution.
-
Allow each concentration to equilibrate for 2-3 minutes before recording the current.
-
-
Data Analysis:
-
Measure the peak inward current at each this compound concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the glaucio hydrochloride concentration and fit the data to a Hill equation to determine the IC₅₀ value.
-
Protocol 2: High-Throughput Screening using a Fluorescence-Based Calcium Influx Assay
This protocol describes a method for assessing the inhibitory effect of this compound on L-type calcium channels in a 96-well format using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing CaV1.2
-
This compound
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Potassium chloride (KCl) stock solution (3 M)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection module
Procedure:
-
Cell Plating: Seed HEK293-CaV1.2 cells into a 96-well plate at a density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium, wash cells once with HBSS, and add 100 µL of the loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS containing the desired concentration of this compound or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Influx:
-
Place the plate in the fluorescence plate reader.
-
Record baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Inject a depolarizing stimulus (e.g., 50 µL of KCl solution to achieve a final concentration of 70 mM) to activate the L-type calcium channels.
-
Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the ΔF of the glaucine-treated wells to the vehicle control wells.
-
Plot the normalized response against the this compound concentration to determine the IC₅₀.
-
Visualizations
Caption: this compound's mechanism of action on L-type calcium channels.
Caption: Experimental workflows for characterizing this compound.
Caption: Logical relationship of glaucine's action and utility.
Conclusion
This compound serves as a specific and valuable tool compound for the investigation of L-type voltage-gated calcium channels. Its well-defined mechanism of action, coupled with the detailed experimental protocols provided, enables researchers to effectively characterize its inhibitory properties and to utilize it in broader studies of calcium channel function and modulation. The provided data and methodologies are intended to support the scientific community in advancing our understanding of ion channel pharmacology and its therapeutic implications.
Application Notes and Protocols for Cell-Based Assays to Measure PDE4 Inhibition by Glaucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, responsible for the hydrolysis and subsequent inactivation of cAMP.[1] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation.[1][2] This makes PDE4 a significant therapeutic target for a range of inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[3]
Glaucine (B1671577), a natural alkaloid extracted from the plant Glaucium flavum, has been identified as a PDE4 inhibitor with bronchodilator and anti-inflammatory properties.[4][5] Unlike many synthetic PDE4 inhibitors, glaucine exhibits a multi-modal mechanism of action, also acting as a calcium channel blocker.[4][6] Understanding the potency and cellular effects of Glaucine as a PDE4 inhibitor is crucial for its potential development as a therapeutic agent.
These application notes provide detailed protocols for two common cell-based assays to determine the inhibitory activity of Glaucine on PDE4: a cAMP-response element (CRE) luciferase reporter assay and a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.
Principle of the Assays
Cell-based assays offer a more physiologically relevant context for evaluating compound activity compared to in vitro enzyme assays, as they account for factors like cell membrane permeability and intracellular metabolism. The assays described herein measure the functional consequence of PDE4 inhibition – the accumulation of intracellular cAMP.
-
CRE-Luciferase Reporter Assay: This assay utilizes a cell line (e.g., HEK293) stably expressing a luciferase reporter gene under the control of a cAMP-response element (CRE). When intracellular cAMP levels rise, Protein Kinase A (PKA) is activated, which in turn phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to the CRE sequence in the reporter construct, driving the expression of luciferase. The resulting luminescence is directly proportional to the intracellular cAMP concentration.
-
TR-FRET Immunoassay: This is a competitive immunoassay that quantifies intracellular cAMP. The assay employs a Europium (Eu) cryptate-labeled anti-cAMP antibody (donor) and a dye-labeled cAMP analog (acceptor). In the absence of cellular cAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. When cellular cAMP is present after cell lysis, it competes with the labeled cAMP for antibody binding, leading to a decrease in the FRET signal that is inversely proportional to the cellular cAMP concentration.
Quantitative Data Summary
The following table summarizes the inhibitory potency of Glaucine in comparison to two well-characterized PDE4 inhibitors, Roflumilast and Rolipram. It is important to note that the available data for Glaucine does not specify the activity against individual PDE4 isoforms, but rather a mixture from human bronchus and polymorphonuclear leukocytes (PMNs).
| Compound | Target Enzyme/Isoform | IC50 / Ki Value | Source |
| (+)-Glaucine | Human Bronchus & PMN PDE4 | Ki = 3.4 µM | |
| Roflumilast | PDE4A1 | IC50 = 0.7 nM | |
| PDE4A4 | IC50 = 0.9 nM | ||
| PDE4B1 | IC50 = 0.7 nM | ||
| PDE4B2 | IC50 = 0.2 nM | ||
| PDE4D | IC50 = 0.68 nM | ||
| Rolipram | PDE4A | IC50 = 3 nM | |
| PDE4B | IC50 = 130 nM | ||
| PDE4D | IC50 = 240 nM |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. A lower value indicates higher potency.
Signaling Pathway and Experimental Workflow Diagrams
cAMP/PDE4 Signaling Pathway
Caption: Role of PDE4 in the cAMP signaling pathway and the inhibitory action of Glaucine.
Experimental Workflow for CRE-Luciferase Assay
Caption: Workflow for the cell-based CRE-Luciferase PDE4 inhibition assay.
Experimental Protocols
Protocol 1: CRE-Luciferase Reporter Assay
This protocol is designed to measure the effect of Glaucine on forskolin-stimulated cAMP production in HEK293 cells stably expressing a CRE-luciferase reporter.
Materials:
-
HEK293 cells stably co-transfected with a CRE-luciferase reporter vector and a human PDE4 isoform (e.g., PDE4B or PDE4D) expression vector.
-
Cell culture medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Glaucine stock solution (e.g., 10 mM in DMSO).
-
Roflumilast or Rolipram as a positive control (e.g., 10 mM in DMSO).
-
Forskolin stock solution (e.g., 10 mM in DMSO).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Harvest and resuspend the HEK293-CRE-PDE4 cells in culture medium.
-
Seed the cells into 96-well plates at a density of 20,000-40,000 cells per well in 100 µL of medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of Glaucine and the positive control in cell culture medium. A suggested starting concentration range for Glaucine is 0.1 µM to 100 µM. The final DMSO concentration should be kept below 0.5%.
-
Carefully remove the culture medium from the wells.
-
Add 80 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same final DMSO concentration) wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of forskolin in cell culture medium. The final concentration should elicit a submaximal response (e.g., 1-10 µM, to be determined empirically for the specific cell line).
-
Add 20 µL of the forskolin solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Incubate for 10-15 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
Protocol 2: TR-FRET Immunoassay
This protocol describes the measurement of intracellular cAMP accumulation in U937 cells (a human monocyte cell line) upon treatment with Glaucine using a competitive TR-FRET immunoassay.
Materials:
-
U937 cells.
-
Cell culture medium: RPMI-1640 supplemented with 10% FBS and penicillin/streptomycin.
-
Glaucine stock solution (e.g., 10 mM in DMSO).
-
Roflumilast or Rolipram as a positive control (e.g., 10 mM in DMSO).
-
Forskolin stock solution (e.g., 10 mM in DMSO).
-
TR-FRET cAMP assay kit (containing Eu-cAMP tracer, ULight-anti-cAMP antibody, and lysis/detection buffer).
-
384-well white, low-volume plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Cell Seeding:
-
Culture U937 cells in suspension. On the day of the assay, centrifuge the cells and resuspend in fresh, serum-free medium to a density of 0.5-1.0 x 10^6 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Preparation and Addition:
-
Prepare 4x concentrated serial dilutions of Glaucine and the positive control in serum-free medium.
-
Add 5 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Prepare a 4x concentrated solution of forskolin in serum-free medium.
-
Add 5 µL of the forskolin solution to all wells except for the unstimulated control wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Prepare the detection reagents according to the kit manufacturer's protocol. This typically involves mixing the Eu-cAMP tracer and the ULight-anti-cAMP antibody in the provided lysis buffer.
-
Add 10 µL of the detection reagent mixture directly to each well.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Signal Reading:
-
Read the TR-FRET signal on a compatible plate reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis
The goal of the data analysis is to determine the half-maximal inhibitory concentration (IC50) of Glaucine.
-
Data Normalization:
-
For the CRE-Luciferase Assay , the raw luminescence units (RLU) are used.
-
For the TR-FRET Assay , calculate the ratio of the acceptor to donor fluorescence for each well.
-
Define the 100% inhibition control (max signal for luciferase, min signal for TR-FRET) using a saturating concentration of a potent PDE4 inhibitor like Roflumilast.
-
Define the 0% inhibition control (min signal for luciferase, max signal for TR-FRET) using the vehicle-treated, forskolin-stimulated wells.
-
Normalize the data as a percentage of inhibition using the following formula: % Inhibition = 100 * (Sample Value - 0% Control Value) / (100% Control Value - 0% Control Value)
-
-
Curve Fitting and IC50 Determination:
-
Plot the normalized percent inhibition against the logarithm of the Glaucine concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot).
-
The IC50 value is the concentration of Glaucine that produces 50% of the maximal inhibition.
-
Conclusion
The provided protocols offer robust methods for characterizing the cellular activity of Glaucine as a PDE4 inhibitor. The CRE-luciferase assay is a widely used and sensitive method for screening and profiling compounds that modulate the cAMP pathway. The TR-FRET assay is a homogeneous, high-throughput compatible method that directly quantifies intracellular cAMP levels. By employing these cell-based assays, researchers can obtain valuable data on the potency of Glaucine in a physiological context, which is essential for its further evaluation as a potential therapeutic agent. The inclusion of isoform-specific PDE4 expressing cell lines in these assays would further elucidate the selectivity profile of Glaucine.
References
- 1. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, alpha 1-adrenoceptor and benzothiazepine binding site at the calcium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of recombinant human PDE4 isoforms: interaction with substrate and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Glaucine Hydrochloride for Preclinical Animal Studies
Introduction
Glaucine (B1671577) is an aporphine (B1220529) alkaloid naturally found in several plant species, including Glaucium flavum (yellow horn poppy).[1] It is primarily recognized for its antitussive, anti-inflammatory, and bronchodilator properties.[2][3] Mechanistically, glaucine functions as a calcium channel blocker, a phosphodiesterase 4 (PDE4) inhibitor, and a dopamine (B1211576) receptor antagonist, making it a compound of significant interest in preclinical research.[1][3] For effective in vivo evaluation, a reliable and stable formulation is critical. Glaucine hydrochloride, a salt form, is often used to improve aqueous solubility.[2]
These application notes provide detailed protocols for the formulation of this compound using a co-solvent system suitable for various administration routes in preclinical animal models.
Data Presentation
The following tables summarize key physicochemical properties, a recommended vehicle composition for in vivo administration, and reported toxicological data for this compound.
Table 1: Physicochemical Properties of Glaucine
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₁H₂₅NO₄ | [1] |
| Molar Mass | 355.434 g·mol⁻¹ | [1] |
| Appearance | Crystalline solid | [4] |
| Salt Form | Hydrochloride | [5] |
| Solubility (Hydrobromide Salt) | Sparingly soluble in water, soluble in chloroform | [2] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |[4] |
Table 2: Recommended Vehicle Composition for In Vivo Administration
| Component | Percentage (v/v) | Purpose |
|---|---|---|
| DMSO (Dimethyl sulfoxide) | 10% | Primary solvent to initially dissolve the compound.[2][4] |
| PEG300 (Polyethylene glycol 300) | 40% | Co-solvent and solubility enhancer.[2][4] |
| Tween 80 | 5% | Surfactant to prevent precipitation and improve stability.[2][4] |
| Saline (0.9% NaCl) | 45% | Aqueous vehicle base to ensure isotonicity.[2][4] |
Table 3: Toxicology and Dosing Guidelines for this compound in Rodents
| Parameter | Route of Administration | Species | Value |
|---|---|---|---|
| LD₅₀ | Intraperitoneal | Various Lab Animals | 150 - 180 mg/kg[5] |
| LD₅₀ | Intragastric | Various Lab Animals | 510 - 620 mg/kg[5] |
| Chronic Dose (3 months) | Intragastric | Rats | 5, 25, and 75 mg/kg daily[5] |
| Analgesic Dose Range | Parenteral (IP or SC) | Animals | 0.1 - 40 mg/kg[6] |
| Analgesic Dose Range | Oral | Animals | 0.1 - 80 mg/kg[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (1 mg/mL)
This protocol details the preparation of a 1 mg/mL this compound solution using the recommended co-solvent vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (e.g., 15 mL)
-
Vortex mixer
-
Pipettes and sterile tips
-
Analytical balance
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound powder and place it in a sterile conical tube. For example, for 10 mL of a 1 mg/mL solution, weigh 10 mg of the compound.
-
Prepare Vehicle: In a separate sterile conical tube, prepare the vehicle by mixing the components in the specified order and proportions: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] For 10 mL of vehicle, this corresponds to:
-
1 mL of DMSO
-
4 mL of PEG300
-
0.5 mL of Tween 80
-
4.5 mL of Saline
-
-
Vortex Vehicle: Vortex the vehicle mixture thoroughly for at least 1 minute to ensure homogeneity.[2]
-
Initial Dissolution: Add a small amount of the prepared vehicle to the tube containing the this compound powder. Vortex vigorously until a uniform slurry is formed.[2]
-
Final Dilution: Gradually add the remaining vehicle to the slurry while continuously vortexing. This slow addition is crucial to prevent precipitation.[4]
-
Final Mixing: Once all the vehicle has been added, vortex the final solution for an additional 1-2 minutes to ensure the compound is completely dissolved and the solution is homogenous.
-
Sterilization (for IV administration): For intravenous administration, the final formulation must be sterilized. This can be achieved by filtering the solution through a 0.22 µm syringe filter into a sterile container.
Protocol 2: Administration in Animal Models
The choice of administration route depends on the specific objectives of the preclinical study.[2] Common routes include intravenous (i.v.), intraperitoneal (i.p.), and oral gavage (p.o.).
General Preparation:
-
Warm the prepared formulation to room temperature before administration.
-
Weigh each animal immediately before dosing to calculate the precise volume required.
-
Dose Calculation: Volume (mL) = (Desired Dose (mg/kg) × Animal Weight (kg)) / Concentration (mg/mL).
A. Intravenous (i.v.) Injection (Tail Vein):
-
Animal Restraint: Place the animal (e.g., a mouse) in a suitable restraining device.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[2]
-
Syringe Preparation: Fill an appropriately sized syringe (e.g., 27-30 gauge) with the calculated volume of the this compound formulation.
-
Injection: Disinfect the injection site with an alcohol swab. Carefully insert the needle into one of the lateral tail veins and inject the solution slowly.[2]
-
Post-Injection: Withdraw the needle and apply gentle pressure to the site to prevent bleeding. Monitor the animal for any immediate adverse reactions.[2]
B. Intraperitoneal (i.p.) Injection:
-
Animal Restraint: Gently restrain the animal, exposing the abdomen.
-
Syringe Preparation: Fill a syringe (e.g., 25-27 gauge) with the calculated dose volume.
-
Injection: Lift the animal's hindquarters slightly. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or internal organs. Aspirate briefly to ensure no fluid is drawn back, then inject the solution.
-
Post-Injection: Return the animal to its cage and monitor for any adverse effects.
C. Oral Gavage (p.o.):
-
Animal Restraint: Gently but firmly restrain the animal.[2]
-
Syringe Preparation: Attach an oral gavage needle to a syringe filled with the calculated dose volume.[2]
-
Administration: Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus into the stomach. Administer the formulation smoothly.
-
Post-Administration: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of distress.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Glaucine HCl formulation and preclinical testing.
Signaling Pathway Diagram for Glaucine
Caption: Simplified signaling pathways of Glaucine.
References
- 1. Glaucine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Glaucine Hydrobromide [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [Toxicological characteristics of the antitussive preparation glaucine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4183939A - Glaucine analgesic method - Google Patents [patents.google.com]
Troubleshooting & Optimization
Overcoming solubility issues of Glaucine hydrochloride in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the solubility of Glaucine hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is the salt form of Glaucine, an aporphine (B1220529) alkaloid.[1] The salt is used to improve the aqueous solubility of the parent compound, Glaucine, which is a weak base and practically insoluble in water.[1] Key properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₅NO₄ · HCl | [1] |
| Molecular Weight | 391.89 g/mol | [2] |
| Appearance | Crystalline solid / Needles | [1] |
| Basic Solubility | Glaucine HCl is soluble in water; the free base is practically insoluble. | [1] |
Q2: Why is my this compound not dissolving in my neutral buffer (e.g., PBS, pH 7.4)?
This is the most common issue encountered. Glaucine is a weakly basic compound. Its hydrochloride salt is highly soluble in acidic aqueous solutions where it exists in its protonated (ionized) form. However, as the pH of the solution increases towards neutral or alkaline conditions, the protonated form converts to the non-ionized free base. This free base form is significantly less soluble in water and will precipitate out of solution.[1][3] For example, the solubility of the free base in a 1:1 mixture of Ethanol and PBS (pH 7.2) is only 0.5 mg/mL.[4]
Q3: At what pH should I dissolve this compound?
Q4: Can I prepare a concentrated stock solution in an organic solvent?
Yes, this is a highly effective alternative. The Glaucine free base is very soluble in several organic solvents.[4] Preparing a concentrated stock in a solvent like Dimethyl Sulfoxide (DMSO) allows you to bypass aqueous solubility issues. This stock can then be diluted into your aqueous experimental buffer, ensuring the final concentration of the organic solvent is low enough not to interfere with your experiment.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Actions & Solutions |
| Incomplete Dissolution | High pH of Buffer: The buffer pH is too high (neutral or alkaline), causing conversion to the poorly soluble free base. | 1. Prepare a stock solution in an acidic buffer (pH < 5.0) or purified water first. 2. Alternatively, prepare a high-concentration stock in DMSO (see Protocol 2) and dilute it into your final aqueous buffer. |
| The powder does not fully dissolve in the aqueous buffer. | Concentration Too High: The desired concentration exceeds the solubility limit at the given pH. | 1. Lower the final concentration of the compound. 2. Use a co-solvent system as described in Protocol 2 to increase solubility. |
| Cloudiness or Precipitation | pH Shift: Adding the compound to a weakly buffered solution may have shifted the pH upwards. | 1. Verify the final pH of your solution after adding the compound. 2. Use a buffer with sufficient buffering capacity to maintain the desired acidic pH. |
| The solution becomes cloudy or forms a precipitate immediately after mixing. | Incorrect Salt Form: You may be working with the free base instead of the hydrochloride salt. | Verify the identity of your compound. The free base is practically insoluble in water, whereas the hydrochloride salt is soluble.[1] |
| Precipitation Upon Storage | Temperature Change: Solubility often decreases at lower temperatures (e.g., 4°C). | 1. Store solutions at room temperature if stability allows. 2. If refrigeration is necessary, ensure the concentration is well below the saturation point at that temperature. 3. Before use, allow the solution to return to room temperature and check for any precipitate. If present, gently warm and sonicate to redissolve. |
| The solution was clear initially but precipitated after being stored. | Slow Equilibration: The solution was supersaturated and precipitated over time as it reached equilibrium. | Prepare fresh solutions daily and avoid long-term storage of aqueous solutions. |
Quantitative Solubility Data
| Solvent / Medium | Form | Concentration | Reference |
| Water | Hydrochloride Salt | Soluble (qualitative) | [1] |
| Ethanol:PBS (pH 7.2) (1:1) | Free Base | 0.5 mg/mL | [4] |
| DMSO (Dimethyl Sulfoxide) | Free Base | 30 mg/mL | [4] |
| DMF (Dimethylformamide) | Free Base | 30 mg/mL | [4] |
| Ethanol | Free Base | 30 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This method is ideal for experiments where organic solvents must be avoided.
Materials:
-
This compound powder
-
Sterile, purified water or a sterile acidic buffer (e.g., 0.1 M Citrate (B86180) Buffer, pH 4.0)
-
Sterile conical tube or vial
-
Vortex mixer and/or ultrasonic bath
-
Calibrated pH meter
Procedure:
-
Weigh the desired amount of this compound powder into a sterile tube.
-
Add a small volume of sterile water or acidic buffer to create a slurry.
-
Add the remaining volume of the solvent to achieve the desired final concentration.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If dissolution is slow, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied.
-
Once the solution is clear, verify the final pH. Ensure it remains in the acidic range.
-
This acidic stock solution can then be added in small volumes to your final, larger volume of experimental buffer. Note: Be aware of potential precipitation if the final buffer has a high pH and low buffering capacity.
Protocol 2: Preparation of a Concentrated Stock Solution using a Co-Solvent (DMSO)
This is the most reliable method for achieving high concentrations and avoiding pH-related precipitation in neutral buffers.
Materials:
-
This compound powder
-
100% DMSO (anhydrous, sterile-filtered)
-
Sterile conical tube or vial
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder into a sterile tube.
-
Add the required volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-30 mg/mL).
-
Cap the tube and vortex until the powder is completely dissolved. The solution should be clear.
-
Store this stock solution at -20°C for long-term stability.
-
To use, thaw the stock solution and dilute it at least 1:1000 into your final aqueous buffer (e.g., add 1 µL of a 10 mM stock to 1 mL of buffer for a final concentration of 10 µM). This ensures the final DMSO concentration is low (≤ 0.1%), which is tolerated by most biological systems.
Visual Guides and Pathways
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Relationship between pH and the solubility of Glaucine.
References
Preventing degradation of Glaucine hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Glaucine (B1671577) hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Glaucine hydrochloride in solution?
A1: The primary factors contributing to the degradation of this compound in solution are exposure to light (photodegradation) and oxidation.[1][2] The aporphine (B1220529) structure of glaucine makes it susceptible to oxidative processes, which can be accelerated by factors such as pH, temperature, and the presence of oxygen.[3][4][5]
Q2: How does light affect the stability of this compound solutions?
A2: this compound is known to be photounstable.[1] Exposure to light, particularly UV radiation, can lead to photolysis, a process that is dependent on the presence of oxygen and may involve the formation of free radicals.[1] This can result in the formation of degradation products such as 7,6′-dehydroglaucine and 1,2,9,10-tetramethoxyoxoaporphine.[2]
Q3: What is the role of pH in the stability of this compound solutions?
A3: The pH of a solution can significantly influence the stability of this compound. While specific data on the optimal pH for glaucine stability is limited, for many pharmaceuticals, extreme pH conditions (either highly acidic or basic) can catalyze degradation reactions like hydrolysis and oxidation.[6] For weakly basic compounds like glaucine, pH also affects solubility, which can in turn impact stability.[7] It is generally recommended to maintain the pH of the solution within a stable range, which should be determined experimentally.
Q4: What are the visible signs of this compound degradation in solution?
A4: While specific visible signs for this compound are not extensively documented in the provided results, degradation of a related aporphine alkaloid, apomorphine (B128758), leads to a greenish discoloration of the solution due to oxidation.[3][5] It is plausible that oxidative degradation of this compound could result in a similar color change. Any change in color, clarity, or the appearance of precipitate should be considered an indication of potential degradation.
Q5: What are the common degradation products of this compound?
A5: The primary degradation products of this compound are formed through oxidation. Air oxidation can lead to the formation of 7,6′-dehydroglaucine and 1,2,9,10-tetramethoxyoxoaporphine.[2] UV irradiation can produce dihydropontevedrine, pontevedrine, glaucine-N-oxide, and corunine.[2] Metabolic studies, which can sometimes mimic degradation pathways, have identified O-demethylation, N-demethylation, hydroxylation, and N-oxidation products.[8][9]
Troubleshooting Guides
Issue 1: Solution Discoloration or Precipitation
Symptoms: The this compound solution develops a yellow, green, or brown tint, or a precipitate forms over time.
Possible Causes:
-
Oxidation: Exposure to atmospheric oxygen is a likely cause of discoloration.[3][5]
-
Photodegradation: Exposure to ambient or UV light can cause degradation and potential color changes.[1][2]
-
pH Shift: A change in the solution's pH could lead to decreased solubility and precipitation.
-
Contamination: Microbial or chemical contamination can also lead to visible changes.
Solutions:
| Step | Action | Rationale |
| 1 | Protect from Light | Store the solution in amber-colored vials or wrap the container in aluminum foil to prevent photodegradation.[4][5] |
| 2 | Deoxygenate the Solvent | Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen. |
| 3 | Use Antioxidants | Add antioxidants to the solution. For the related compound apomorphine, L-ascorbic acid (0.1%) and sodium metabisulfite (B1197395) (0.1%) have proven effective.[3][5] |
| 4 | Control pH | Prepare the solution using a buffer system to maintain a stable pH. The optimal pH range should be determined experimentally for your specific application. |
| 5 | Store at Low Temperature | Store the solution at refrigerated temperatures (2-8 °C) to slow down the rate of degradation reactions.[4][5] |
| 6 | Filter the Solution | If a precipitate has formed, it may be possible to filter the solution using a 0.22 µm syringe filter to remove the insoluble material, but the concentration of the remaining glaucine should be re-verified. |
Issue 2: Loss of Potency or Inconsistent Experimental Results
Symptoms: The biological activity or analytical measurement of the this compound solution decreases over time, leading to unreliable experimental outcomes.
Possible Causes:
-
Chemical Degradation: The active this compound molecule is degrading into less active or inactive compounds.
-
Adsorption: The compound may be adsorbing to the surface of the storage container.
Solutions:
| Step | Action | Rationale |
| 1 | Implement Stabilization Measures | Follow the steps outlined in "Issue 1" to minimize degradation from light and oxidation. |
| 2 | Prepare Fresh Solutions | Prepare solutions fresh on the day of the experiment whenever possible. |
| 3 | Perform Stability Studies | Conduct a short-term stability study under your specific experimental conditions (e.g., temperature, lighting) to determine the usable lifetime of the solution. |
| 4 | Use Appropriate Containers | Store solutions in high-quality, inert containers (e.g., borosilicate glass or polypropylene) to minimize adsorption. |
| 5 | Verify Concentration | Regularly check the concentration of your stock and working solutions using a validated analytical method like HPLC-UV. |
Quantitative Data Summary
Table 1: Stability of Apomorphine HCl (a related aporphine alkaloid) with Antioxidants.
| Formulation (50 µg/mL Apomorphine HCl) | Temperature | Duration | Remaining Apomorphine HCl (%) |
| 0.1% L-Ascorbic Acid + 0.1% Sodium Metabisulfite | 25°C | 14 days | 99.7%[3] |
| 0.1% L-Ascorbic Acid + 0.1% Sodium Metabisulfite | 37°C | 14 days | 95.9%[3] |
| 0.1% Sodium Metabisulfite | 25°C | 14 days | 0.53%[3] |
| 0.1% Sodium Metabisulfite | 37°C | 14 days | 0.06%[3] |
This data for apomorphine suggests that a combination of antioxidants is significantly more effective at preventing oxidative degradation than a single agent.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
Objective: To prepare a this compound solution with enhanced stability against oxidative and photodegradation.
Materials:
-
This compound powder
-
High-purity water or appropriate solvent (e.g., ethanol, DMSO)
-
L-Ascorbic acid
-
Sodium metabisulfite
-
Buffer salts (e.g., phosphate (B84403) or citrate)
-
Inert gas (Nitrogen or Argon)
-
Amber-colored volumetric flasks and storage vials
Procedure:
-
Solvent Preparation:
-
Take the desired volume of solvent in a suitable container.
-
Sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
-
Buffer and Antioxidant Addition:
-
If using a buffer, dissolve the appropriate buffer salts in the deoxygenated solvent to achieve the target pH.
-
Dissolve L-ascorbic acid to a final concentration of 0.1% (w/v).
-
Dissolve sodium metabisulfite to a final concentration of 0.1% (w/v).
-
-
Dissolving this compound:
-
Accurately weigh the required amount of this compound powder.
-
In an amber-colored volumetric flask, dissolve the this compound in a small amount of the prepared solvent containing antioxidants and buffer.
-
Once dissolved, bring the solution to the final volume with the prepared solvent.
-
-
Storage:
-
Store the solution in tightly sealed amber-colored vials.
-
For additional protection, flush the headspace of the vial with inert gas before sealing.
-
Store at 2-8 °C.
-
Protocol 2: Forced Degradation Study for this compound
Objective: To evaluate the stability of a this compound formulation under various stress conditions.
Materials:
-
This compound solution (prepared as per your standard protocol)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Photostability chamber with controlled light (UV and visible) and temperature
-
Oven
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Sample Preparation:
-
Prepare a homogenous stock solution of this compound.
-
Aliquot the stock solution into separate, transparent containers for each stress condition.
-
Prepare a "dark control" sample by wrapping a container in aluminum foil and storing it under the same temperature conditions as the stressed samples.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to an aliquot. Keep at 60°C for 1 hour.[10] Neutralize before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to an aliquot. Keep at 60°C for 1 hour.[10] Neutralize before analysis.
-
Oxidation: Add an equal volume of 3% H₂O₂ to an aliquot. Keep at 60°C for 24 hours.[10]
-
Thermal Degradation: Place an aliquot in an oven at 70°C for 12 hours.[10]
-
Photodegradation: Expose an aliquot to a light source in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[11]
-
-
Analysis:
-
At the end of the exposure time, analyze all samples (stressed, dark control, and an unstressed control) by a stability-indicating HPLC method.
-
Compare the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
-
Visualizations
Caption: Key degradation pathways for this compound in solution.
References
- 1. Photostability and photoprotection factor of boldine and glaucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of apomorphine in solutions containing selected antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. q1scientific.com [q1scientific.com]
Troubleshooting unexpected side effects of Glaucine in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects with Glaucine in cell culture experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during cell culture experiments with Glaucine. The troubleshooting advice is based on the known mechanisms of action of Glaucine.
Q1: My cells are detaching or rounding up after Glaucine treatment. What is happening?
A: This is a common observation and can be attributed to Glaucine's activity as a calcium channel blocker.[1] Intracellular calcium is crucial for maintaining cell adhesion and cytoskeletal structure. By blocking L-type calcium channels, Glaucine can disrupt these processes, leading to changes in cell morphology and detachment.
-
Troubleshooting Steps:
-
Reduce Glaucine Concentration: Perform a dose-response experiment to find the highest concentration that does not cause significant cell detachment while still achieving the desired biological effect.
-
Optimize Coating of Culture Vessels: Ensure your culture plates or flasks are adequately coated with extracellular matrix proteins (e.g., fibronectin, collagen) to promote stronger cell adhesion.
-
Shorter Incubation Time: If possible, reduce the duration of Glaucine exposure to minimize the impact on cell adhesion.
-
Q2: I'm observing a significant decrease in cell proliferation and viability, even at low concentrations of Glaucine. Is this expected?
A: Yes, Glaucine has been shown to have anti-proliferative and cytotoxic effects in various cancer cell lines.[2] This effect may be linked to its ability to induce cell cycle arrest and apoptosis.[3][4] If your goal is not to study cytotoxicity, this can be an unexpected side effect.
-
Troubleshooting Steps:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Glaucine. It is crucial to determine the IC50 value for your specific cell line (see Experimental Protocols section).
-
Vehicle Control: Ensure that the solvent used to dissolve Glaucine (e.g., DMSO) is not contributing to the cytotoxicity at the final concentration used in your experiments.
-
Assay-Specific Considerations: If you are studying a non-proliferative process, consider using a lower, non-toxic concentration of Glaucine or reducing the treatment duration.
-
Q3: I am studying autophagy, and my results with Glaucine are inconsistent. How does Glaucine affect autophagy?
A: The relationship between Glaucine and autophagy is complex. Autophagy is a cellular degradation process that can be regulated by various signaling pathways, some of which may be influenced by Glaucine.[5] For instance, by affecting intracellular calcium levels and other signaling cascades, Glaucine could indirectly modulate autophagy.
-
Troubleshooting Steps:
-
Monitor Autophagy Markers: Use established markers like LC3-II conversion and p62 degradation to accurately monitor autophagic flux in the presence of Glaucine.
-
Control for Off-Target Effects: Be aware that as a multi-target compound, Glaucine's effects on autophagy may be indirect. Consider using more specific inhibitors of the pathways you are investigating alongside Glaucine.
-
Nutrient Conditions: The cellular nutrient status can significantly impact autophagy.[5] Ensure consistent media and serum conditions across your experiments.
-
Q4: My experimental results are not reproducible. Could the stability of Glaucine in my cell culture medium be an issue?
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare fresh stock solutions of Glaucine for each experiment and avoid repeated freeze-thaw cycles.
-
Storage: Store stock solutions in the dark at -20°C or -80°C.
-
Media Changes: For long-term experiments, consider replenishing the medium with fresh Glaucine at regular intervals.
-
Quantitative Data
The following table summarizes some of the reported IC50 and LD50 values for Glaucine. Note that these values can vary significantly depending on the cell line, assay conditions, and exposure time.
| Parameter | Value | System/Cell Line | Effect | Reference |
| LD50 (Intraperitoneal) | 150-180 mg/kg | Mice, Rats, Guinea Pigs | Acute Toxicity | [6] |
| LD50 (Intragastric) | 510-620 mg/kg | Mice, Rats, Guinea Pigs | Acute Toxicity | [6] |
| IC50 | 9.32-22.06 µg/mL | Various Cancer Cell Lines | Cytotoxicity | [7] |
| IC50 | 12.1 µg/mL | K562 (Human Chronic Myeloid Leukemia) | Cytotoxicity | [8] |
| IC50 | 23.7 µg/mL | Eca-109 (Human Esophageal Carcinoma) | Cytotoxicity | [8] |
| IC50 | >50.0 µg/mL | HepG2 (Human Hepatoma) | Cytotoxicity | [8] |
Key Signaling Pathways and Experimental Workflows
Glaucine's Main Signaling Pathways
Caption: Glaucine's multi-target signaling pathways.
Experimental Workflow for Troubleshooting Unexpected Effects
Caption: A logical workflow for troubleshooting unexpected results.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of Glaucine that is cytotoxic to a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Glaucine stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of Glaucine in complete medium.
-
Remove the medium from the wells and add 100 µL of the Glaucine dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Glaucine concentration) and a no-treatment control.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix gently on a plate shaker to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Calcium Influx Assay
This protocol measures the effect of Glaucine on intracellular calcium levels.
Materials:
-
Cells of interest (e.g., neuronal or muscle cells)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Glaucine stock solution
-
Depolarizing agent (e.g., high concentration KCl solution)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well black-walled plate and grow to confluency.
-
Prepare the Fluo-4 AM loading solution in HBSS according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing various concentrations of Glaucine (and controls) to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence using a plate reader (excitation ~485 nm, emission ~520 nm).
-
Inject the depolarizing agent (e.g., KCl) to stimulate calcium influx and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence intensity upon stimulation and determine the inhibitory effect of Glaucine.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of Glaucine on cell cycle progression.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Glaucine stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to ~60-70% confluency.
-
Treat the cells with various concentrations of Glaucine for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization, collect them in a tube, and centrifuge.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Exploring Chemical Composition, Antioxidant, Enzyme Inhibitory and Cytotoxic Properties of Glaucium acutidentatum Hausskn. & Bornm. from Turkey Flora: A Novel Source of Bioactive Agents to Design Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis induction in human cancer cells by sungucine from Strychnos icaja root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Defective regulation of autophagy upon leucine deprivation reveals a targetable liability of human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Toxicological characteristics of the antitussive preparation glaucine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of apoptosis in K562 cells by jolkinolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield and purity of Glaucine hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Glaucine (B1671577) hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Glaucine hydrochloride, providing potential causes and recommended solutions in a question-and-answer format.
Low Yield
Question: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in this compound synthesis can arise from several factors, from incomplete reactions to losses during workup and purification. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Table 1: Troubleshooting Strategies for Low Yield
| Potential Cause | Recommended Actions & Optimization Strategies |
| Incomplete Oxidation of Laudanosoline (B600547) | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the reaction goes to completion. Optimize Reagent Ratio: Ensure the correct stoichiometry of the oxidizing agent (e.g., ferric chloride) is used. An excess may lead to side products, while an insufficient amount will result in unreacted starting material. Control Temperature: Maintain the recommended reaction temperature to ensure an optimal reaction rate without promoting degradation. |
| Inefficient Methylation | Choice of Methylating Agent: Phenyltrimethylammonium (B184261) hydroxide (B78521) is reported to give good yields (around 74%). Ensure the quality and reactivity of your chosen reagent. Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as moisture can consume the methylating agent. Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time for complete methylation. |
| Losses During Acid-Base Extraction | pH Control: Carefully adjust the pH during the acid-base extraction. The aqueous solution should be sufficiently acidic (pH ~2) to protonate and dissolve the alkaloid, and sufficiently basic (pH ~8-9) to deprotonate it for extraction into the organic solvent.[1] Solvent Choice: Use a suitable organic solvent for extraction, such as dichloromethane (B109758) or chloroform (B151607), in which the free base is highly soluble. Number of Extractions: Perform multiple extractions (at least 3) with the organic solvent to ensure complete recovery of the product from the aqueous phase. |
| Poor Precipitation of the Hydrochloride Salt | Solvent System: Use a solvent system in which the Glaucine free base is soluble but the hydrochloride salt is not. Anhydrous HCl in a non-polar organic solvent like diethyl ether or isopropanol (B130326) is commonly used. Concentration: Ensure the solution of the free base is sufficiently concentrated before adding the HCl solution to promote precipitation. |
| Losses During Recrystallization | Solvent Selection: Choose a recrystallization solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol (B145695) and water (50/50 v/v) has been used successfully for the hydrobromide salt.[2] Cooling Rate: Allow the solution to cool slowly to obtain larger crystals, which are easier to filter and result in lower losses. A rapid cooling can lead to the formation of fine crystals that are difficult to handle. |
Low Purity
Question: My final this compound product is impure. What are the common impurities and how can I remove them?
Answer: Impurities in the final product can originate from starting materials, side reactions, or degradation. Identifying the nature of the impurity is key to selecting the appropriate purification strategy.
Table 2: Troubleshooting Strategies for Low Purity
| Common Impurity | Potential Source | Recommended Purification Strategy |
| Unreacted Laudanosoline | Incomplete oxidation. | Column Chromatography: Use a silica (B1680970) gel column with a suitable mobile phase (e.g., a gradient of chloroform and methanol) to separate the more polar laudanosoline from glaucine.[1] Recrystallization: May be effective if the solubility difference between laudanosoline and this compound is significant. |
| Dehydroglaucine | Air oxidation of glaucine.[3] | Column Chromatography: Dehydroglaucine can be separated from glaucine using silica gel column chromatography.[4] Control of Reaction/Storage Conditions: Minimize exposure of glaucine to air and light, especially during workup and storage. |
| Phenolic Byproducts | Incomplete methylation of the hydroxyl groups. | Ion-Exchange Chromatography: This technique is effective for separating phenolic alkaloids from non-phenolic ones like glaucine.[1] Optimize Methylation: Ensure complete methylation by using a sufficient excess of the methylating agent and adequate reaction time. |
| 1-(2-(dimethylamino)ethyl)-3,4,6,7-tetramethoxyphenanthrene hydrobromide | A known byproduct of the synthesis from laudanosoline.[2] | Recrystallization: This impurity can be effectively removed by recrystallizing the crude product from a 50/50 (v/v) mixture of ethanol and water.[2] |
| Residual Solvents | Incomplete drying of the final product. | Drying under Vacuum: Dry the final product under high vacuum at a suitable temperature to remove residual solvents. |
Experimental Protocols
Protocol 1: Synthesis of (±)-Glaucine Hydrobromide from (±)-Laudanosoline Hydrobromide
This protocol is based on a commercially viable synthetic route.[2]
Step 1: Oxidation of (±)-Laudanosoline Hydrobromide
-
Dissolve (±)-Laudanosoline hydrobromide in a mixture of ethanol and water.
-
Add sodium acetate (B1210297) to buffer the solution.
-
Slowly add a solution of ferric chloride in ethanol/water to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting (±)-1,2,9,10-tetrahydroxyaporphine hydrochloride can be isolated. The reported yield for this step is 76-83%.[2]
Step 2: Conversion to the Free Base
-
Dissolve the hydrochloride salt from Step 1 in water.
-
Adjust the pH of the solution to approximately 8-9 with a suitable base (e.g., sodium hydroxide solution) to precipitate the free base.
-
Extract the aqueous suspension with an organic solvent such as dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the free base.
Step 3: Methylation
-
Dissolve the free base from Step 2 in 1,2-dichlorobenzene.
-
Add phenyltrimethylammonium hydroxide as the methylating agent.
-
Heat the reaction mixture and monitor by TLC for the disappearance of the starting material.
-
After cooling, precipitate the crude (±)-Glaucine hydrobromide by adding 48% hydrobromic acid.
-
Filter the precipitate and wash with a suitable solvent. The reported yield for this step is 74%.[2]
Step 4: Purification by Recrystallization
-
Dissolve the crude (±)-Glaucine hydrobromide in a minimal amount of a boiling 50/50 (v/v) mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.
-
Collect the purified crystals by filtration and wash with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of racemic glaucine?
A1: A commercially viable synthesis of (±)-glaucine often starts from (±)-laudanosoline hydrobromide. Another precursor that has been mentioned is papaverine.
Q2: How can I effectively purify crude this compound?
A2: A combination of techniques is often necessary to achieve high purity. The choice of method depends on the nature and quantity of the impurities.
Caption: A general workflow for the purification of this compound.
Table 3: Comparison of Purification Techniques for Glaucine
| Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | Separation based on the acidic/basic properties of the alkaloid. | Moderate (Enrichment) | Simple, inexpensive, and effective for initial cleanup.[1] | Does not separate alkaloids with similar pKa values. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel).[1] | High | Can separate compounds with small differences in polarity. | Can be time-consuming and requires significant amounts of solvent. |
| Ion-Exchange Chromatography | Separation based on reversible binding to a charged resin. | 85-90%[1] | Highly effective for removing phenolic impurities.[1] | May require specific buffer systems and can be more complex to set up. |
| Recrystallization | Purification based on differences in solubility between the product and impurities in a specific solvent. | Very High (>95%)[5] | Can yield highly pure crystalline material; scalable.[5] | Yield losses can be significant; requires finding a suitable solvent. |
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of this compound due to its high resolution and sensitivity.[6] Thin Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of reaction progress and for identifying the presence of impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of unknown impurities.
Experimental Protocols
Protocol 2: Purification of Glaucine by Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of glaucine from a crude extract.[1]
1. Materials and Equipment:
-
Crude glaucine extract
-
Silica gel (for column chromatography)
-
Solvents: Chloroform, Methanol (B129727)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
2. Column Packing:
-
Prepare a slurry of silica gel in chloroform.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle and pack evenly, with a layer of sand on top to prevent disturbance of the stationary phase.
-
Equilibrate the column by running the initial mobile phase (e.g., 100% chloroform) through it.
3. Sample Loading:
-
Dissolve the crude glaucine extract in a minimal amount of chloroform.
-
Carefully apply the dissolved sample to the top of the silica gel column.
4. Elution and Fraction Collection:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol (e.g., 99:1, 98:2, 95:5 chloroform:methanol). This is known as gradient elution.
-
Collect the eluate in fractions of a fixed volume.
5. Monitoring and Analysis:
-
Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol 9:1).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain pure glaucine.
6. Isolation of Pure Glaucine:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified glaucine.
-
The purified glaucine can then be converted to its hydrochloride salt by dissolving it in a suitable solvent and treating it with a solution of HCl.
References
Minimizing batch-to-batch variability of commercial Glaucine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of commercial Glaucine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in commercial this compound?
Batch-to-batch variability in this compound can stem from several factors throughout the manufacturing process. These include inconsistencies in the raw plant material if sourced from Glaucium flavum, where factors like harvesting time and environmental conditions can alter the alkaloid profile.[1] For synthetically produced this compound, variations can arise from the purity of starting materials, reaction conditions (temperature, pH, reaction time), and the efficiency of the purification process.[2] Post-purification, variability can be introduced through improper handling and storage, leading to degradation.
Q2: What are the common impurities found in this compound?
Impurities in this compound can be categorized as process-related or degradation-related.
-
Process-Related Impurities: If extracted from natural sources, these can include other alkaloids present in the plant, such as isocorydine, corydine, and protopine.[1] For synthetic routes, impurities may include unreacted starting materials, intermediates, and by-products of side reactions.
-
Degradation-Related Impurities: Glaucine is susceptible to oxidation and demethylation. Air oxidation can lead to the formation of 7,6′-dehydroglaucine.[1] O- and N-demethylation, as well as N-oxidation and hydroxylation, are also potential degradation pathways.[3]
Q3: How can I assess the purity and consistency of a new batch of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the purity and consistency of different batches. This method should be able to separate Glaucine from its potential impurities and degradation products. Key parameters to compare between batches include the peak area of Glaucine (assay), the impurity profile (number and area of impurity peaks), and the levels of any specified impurities.
Q4: What are the typical storage conditions for this compound to minimize degradation?
To minimize degradation, this compound should be stored in a well-closed container, protected from light, and at a controlled room temperature. Given its susceptibility to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability.
Troubleshooting Guides
Issue 1: Inconsistent experimental results between different batches of this compound.
This is a common issue stemming from batch-to-batch variability. The following steps can help troubleshoot this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Presentation: Batch Comparison
The following table provides an example of how to compare data from different batches of this compound.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Assay (HPLC, %) | 99.8 | 98.5 | 99.7 | ≥ 98.0% |
| Water Content (KF, %) | 0.2 | 0.8 | 0.3 | ≤ 1.0% |
| Individual Unidentified Impurity (%) | 0.08 | 0.15 | 0.09 | ≤ 0.10% |
| Total Impurities (%) | 0.15 | 0.5 | 0.2 | ≤ 0.5% |
| Dehydroglaucine (%) | < 0.05 | 0.2 | < 0.05 | ≤ 0.15% |
Issue 2: Appearance of new peaks in the HPLC chromatogram during stability studies.
The appearance of new peaks in the HPLC chromatogram of a stability sample indicates degradation of this compound.
Logical Relationship of Degradation Analysis
Caption: Logical workflow for identifying a new degradation product.
Data Presentation: Forced Degradation Study Results
| Stress Condition | Assay (%) | Total Degradation (%) | Major Degradant RRT |
| Control | 99.9 | - | - |
| 0.1 M HCl (80°C, 24h) | 95.2 | 4.7 | 0.85 |
| 0.1 M NaOH (80°C, 24h) | 92.1 | 7.8 | 0.92, 1.15 |
| 3% H₂O₂ (RT, 24h) | 85.5 | 14.4 | 1.25 (Dehydroglaucine) |
| Photostability (ICH Q1B) | 99.5 | 0.4 | 1.25 |
| Thermal (105°C, 48h) | 98.8 | 1.1 | 1.10 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Objective: To quantify this compound and separate it from its potential process-related and degradation-related impurities.
-
Methodology:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0 10 25 70 30 70 31 10 | 40 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 100 µg/mL solution.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To generate potential degradation products of this compound under various stress conditions.
-
Methodology:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 24 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 105°C for 48 hours. Dissolve in the sample solvent before injection.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dissolve in the sample solvent before injection.
-
Analyze all samples using the stability-indicating HPLC method.
-
Signaling Pathways and Logical Relationships
Glaucine Degradation Pathways
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Enhancing the Bioavailability of Glaucine in Animal Models
Disclaimer: As of late 2025, published literature with specific quantitative data on the successful enhancement of Glaucine's bioavailability in animal models using nanoformulations or other advanced delivery systems is limited. This technical support center provides guidance based on established principles of pharmaceutical sciences, general strategies for enhancing the bioavailability of poorly soluble drugs, and available data on Glaucine's metabolism. The protocols and troubleshooting guides are intended as a starting point for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for Glaucine in animal models?
A1: The primary challenges for achieving high oral bioavailability of Glaucine are believed to be its poor aqueous solubility and extensive first-pass metabolism. Studies in rats have shown that Glaucine is significantly metabolized, primarily through O- and N-demethylation followed by conjugation to glucuronides or sulfates.[1][2] This extensive metabolism in the liver and potentially in the gut wall can significantly reduce the amount of active drug reaching systemic circulation.
Q2: Which formulation strategies are most promising for enhancing Glaucine's bioavailability?
A2: For lipophilic compounds like Glaucine, lipid-based nanoformulations such as Solid Lipid Nanoparticles (SLNs) and Self-Emulsifying Drug Delivery Systems (SEDDS) are highly promising.[3][4] These systems can enhance solubility, protect the drug from degradation in the gastrointestinal tract, and potentially increase absorption via the lymphatic system, which can help bypass first-pass metabolism.[5] Another potential strategy is the co-administration with bioenhancers like piperine, which can inhibit metabolic enzymes.
Q3: What are the key differences between Solid Lipid Nanoparticles (SLNs) and Self-Emulsifying Drug Delivery Systems (SEDDS)?
A3: SLNs are colloidal carriers with a solid lipid core, offering advantages like controlled release and good stability.[6][7] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract, primarily enhancing solubility and absorption.[8][9] The choice between them depends on the desired release profile and the specific physicochemical properties of the drug-excipient mixture.
Q4: Which animal model is most appropriate for pharmacokinetic studies of Glaucine?
A4: Rats, particularly Wistar or Sprague-Dawley strains, are commonly used for pharmacokinetic studies of small molecules and are a suitable model for Glaucine.[10][11] There is existing literature on the metabolism of Glaucine in rats, which provides a valuable baseline for new formulation studies.[1][2]
Troubleshooting Guides
Formulation and Characterization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low drug loading in SLNs | Poor solubility of Glaucine in the selected solid lipid. | Screen a variety of solid lipids with different chemical structures (e.g., triglycerides, fatty acids) to find one with higher solubilizing capacity for Glaucine. Consider adding a small percentage of a liquid lipid to create a less perfect crystal lattice in a Nanostructured Lipid Carrier (NLC), which can improve drug loading. |
| Unstable SEDDS formulation (phase separation) | Imbalanced ratio of oil, surfactant, and co-surfactant. Inappropriate choice of excipients. | Construct a pseudo-ternary phase diagram to identify the optimal ratios of your components that form a stable microemulsion region. Ensure the Hydrophilic-Lipophilic Balance (HLB) value of the surfactant system is appropriate for the chosen oil. |
| Particle size of nanoformulation is too large or inconsistent | Inefficient homogenization or sonication during SLN preparation. Suboptimal formulation components in SEDDS. | For SLNs, optimize the homogenization speed and time, or the sonication amplitude and duration. For SEDDS, adjust the surfactant-to-oil ratio; a higher ratio often leads to smaller droplet sizes. |
In Vivo Experiment Issues
| Problem | Potential Cause | Troubleshooting Steps |
| High inter-animal variability in plasma concentrations | Inconsistent dosing procedure. Food effects on absorption. Formulation instability in vivo. | Standardize the oral gavage technique to ensure consistent delivery to the stomach. Implement a consistent fasting period for all animals before dosing, as food can significantly alter the absorption of lipid-based formulations. Evaluate the stability of your formulation in simulated gastric and intestinal fluids. |
| No significant improvement in bioavailability with the new formulation | Formulation does not effectively overcome the primary absorption barrier (e.g., metabolism). Insufficient drug release from the carrier. | Consider incorporating a P-glycoprotein (P-gp) or CYP450 inhibitor (like piperine) in your formulation or as a co-administered agent. Conduct in vitro release studies to ensure the drug is released from the formulation at an appropriate rate in simulated intestinal conditions. |
| Adverse effects observed in animals after dosing | Toxicity of the formulation excipients at the administered dose. | Review the concentration of surfactants and co-solvents in your formulation, as high concentrations can cause gastrointestinal irritation. Conduct a preliminary dose-ranging study with the vehicle alone to establish its safety profile. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Unformulated Glaucine in Horses (for reference)
Note: Data from a study in horses, which may not be directly comparable to rodent models, but provides a general indication of Glaucine's pharmacokinetic profile.
| Parameter | Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC₀-∞ (h*ng/mL) | Bioavailability (%) |
| Glaucine | IV | 0.1 mg/kg | - | - | 45.4 | 100 |
| Glaucine | Oral | 0.1 mg/kg | 0.09 | 15.1 | 15.1 | 17-48 |
Table 2: Template for Comparative Pharmacokinetic Data of a Novel Glaucine Formulation in Rats
| Formulation | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC₀-t (h*ng/mL) | Relative Bioavailability (%) |
| Glaucine Suspension | Oral | e.g., 10 | 100 | |||
| Glaucine-SLN | Oral | e.g., 10 | ||||
| Glaucine-SEDDS | Oral | e.g., 10 | ||||
| Glaucine + Piperine | Oral | e.g., 10 + 20 |
Experimental Protocols
Protocol 1: Preparation of Glaucine-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Preparation of Lipid Phase: Weigh the required amounts of a solid lipid (e.g., glyceryl monostearate) and Glaucine. Heat the mixture 5-10°C above the melting point of the lipid until a clear, uniform melt is obtained.
-
Preparation of Aqueous Phase: Prepare a solution of a surfactant (e.g., Tween 80) in purified water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and immediately subject the mixture to high-shear homogenization (e.g., using an Ultra-Turrax) at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10 minutes).
-
Nanoparticle Formation: Quickly disperse the resulting hot pre-emulsion into cold water (2-4°C) under constant stirring. The volume ratio of pre-emulsion to cold water should be around 1:5 to 1:10.
-
Characterization: Characterize the resulting SLN suspension for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: Preparation of Glaucine-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of Glaucine in various oils (e.g., oleic acid, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400).
-
Formulation Development: Based on the solubility data, select the components and construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial. Add the required amount of Glaucine to the mixture. Vortex the mixture until a clear and homogenous solution is formed. Gentle heating may be applied if necessary to facilitate dissolution.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size upon dilution, and robustness to dilution in different media (e.g., water, 0.1 N HCl, phosphate (B84403) buffer pH 6.8).
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before the experiment, with continued free access to water.
-
Dosing: Divide the rats into groups (e.g., control group receiving Glaucine suspension, and test groups receiving different Glaucine formulations). Administer the formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Glaucine in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
References
- 1. Case Study: Bioavailability Enhancement [bioprocessonline.com]
- 2. researchgate.net [researchgate.net]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. gtfch.org [gtfch.org]
- 6. ijariit.com [ijariit.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Piperine Alters the Pharmacokinetics and Anticoagulation of Warfarin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WHITEPAPER - Case Study-Improving Bioavailability Using PBPK Modeling & Parallel Formulation Screening - Drug Development and Delivery [drug-dev.com]
Technical Support Center: Chromatographic Analysis of Glaucine
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Glaucine, a basic aporphine (B1220529) alkaloid. The primary focus is on resolving peak tailing, a frequent challenge that can compromise the accuracy and resolution of analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of Glaucine?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half.[1] For a basic compound like Glaucine, this is often due to undesirable secondary interactions with the stationary phase.[2] This distortion can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks, ultimately affecting the reliability of quantitative analysis.[2]
Q2: What is the primary cause of peak tailing for a basic compound like Glaucine?
A2: The most common cause of peak tailing for basic compounds such as Glaucine is the interaction between the analyte and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases, such as C18 columns.[1] These secondary interactions are stronger than the primary hydrophobic interactions, causing some analyte molecules to be retained longer, which results in a "tailing" effect on the peak.
Q3: How does the mobile phase pH affect the peak shape of Glaucine?
A3: The pH of the mobile phase plays a critical role in controlling the ionization state of both Glaucine (a basic compound with a pKa around 7.1) and the residual silanol groups on the stationary phase. At a low pH (typically ≤ 3), the silanol groups are protonated (Si-OH) and less likely to interact with the protonated basic analyte.[2] Conversely, at a higher pH, the silanol groups can become deprotonated (SiO-) and strongly interact with the positively charged Glaucine molecules, leading to significant peak tailing.
Q4: Can the choice of column affect peak tailing for Glaucine?
A4: Absolutely. Modern, high-purity silica (B1680970) columns (Type B) with low residual silanol activity are recommended. Furthermore, columns that are "end-capped" have many of the residual silanol groups chemically bonded with a small silylating agent, which shields the analyte from these secondary interaction sites and significantly improves peak shape for basic compounds.[1]
Troubleshooting Guide: Resolving Peak Tailing for Glaucine
This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of Glaucine.
Step 1: Evaluate and Optimize the Mobile Phase
Issue: Poor peak shape (tailing) observed for the Glaucine peak.
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of the mobile phase to a range of 2.5-3.5 can effectively suppress the ionization of residual silanol groups, thereby minimizing secondary interactions. The use of a buffer is recommended to maintain a stable pH.
-
Incorporate a Basic Additive: For analyses at mid-range pH, the addition of a small concentration of a basic "silanol blocker" to the mobile phase can significantly improve peak shape. Triethylamine (TEA) or diethylamine (B46881) (DEA) at concentrations of 0.05-0.1% are commonly used. These basic additives compete with Glaucine for the active silanol sites.
-
Optimize Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) can influence peak shape. Experiment with different gradients or isocratic compositions to find the optimal conditions for your specific column and sample.
Step 2: Assess and Select the Appropriate Column
Issue: Persistent peak tailing even after mobile phase optimization.
Solution:
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 or similar reversed-phase column. These columns are specifically designed to minimize silanol interactions.
-
Consider an Alternative Stationary Phase: If tailing persists, explore columns with different stationary phase chemistries. For example, a column with a polar-embedded group can provide alternative selectivity and improved peak shape for basic compounds.
-
Check Column Health: A decline in peak shape over time may indicate column degradation or contamination. Flush the column with a strong solvent or, if necessary, replace it. A guard column is recommended to protect the analytical column from contaminants.
Step 3: Review Sample Preparation and Injection Parameters
Issue: Peak tailing appears inconsistently or is accompanied by other peak distortions.
Solution:
-
Sample Solvent: Ideally, the sample should be dissolved in the initial mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including tailing.
-
Sample Overload: Injecting too much analyte can saturate the stationary phase and lead to peak tailing. Try reducing the injection volume or diluting the sample to see if the peak shape improves.
-
Sample Clean-up: Ensure that the sample is free from matrix components that might interact with the stationary phase. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) clean-up step may be necessary for complex samples.
Experimental Protocols
Representative HPLC Method for Glaucine Analysis
This protocol is a general guideline for the analysis of Glaucine using a reversed-phase HPLC method designed to achieve good peak symmetry.
-
Column: C18, 5 µm, 4.6 x 150 mm (end-capped)
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 60% A to 40% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
Sample Preparation from Plant Material
-
Accurately weigh 1.0 g of powdered plant material.
-
Add 10 mL of methanol (B129727) containing 0.1% formic acid.
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Quantitative Data Summary
The following table summarizes the expected chromatographic parameters for Glaucine analysis under suboptimal and optimized conditions.
| Parameter | Suboptimal Conditions (Significant Tailing) | Optimized Conditions (Good Peak Shape) |
| Mobile Phase | Acetonitrile:Water (50:50) | Acetonitrile:Water with 0.1% TFA (gradient) |
| Column | Non-end-capped C18 | End-capped C18 |
| Tailing Factor (Tf) | > 2.0 | 1.0 - 1.5 |
| Asymmetry Factor (As) | > 2.5 | 0.9 - 1.6 |
| Resolution (Rs) | May be compromised | > 2.0 (for adjacent peaks) |
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the chromatographic analysis of Glaucine.
Caption: Troubleshooting workflow for Glaucine peak tailing.
References
Validation & Comparative
A Comparative Analysis of Glaucine and Codeine as Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitussive efficacy of glaucine (B1671577) and codeine, supported by experimental data. The information presented is intended to inform research and development in the field of respiratory therapeutics.
Executive Summary
Codeine, a centrally acting opioid, has long been considered a standard for cough suppression. However, its clinical utility is often limited by side effects and the potential for dependence. Glaucine, a non-opioid alkaloid, has emerged as a viable alternative with a distinct pharmacological profile. Clinical studies suggest that glaucine offers comparable or, in some instances, superior antitussive efficacy to codeine, coupled with a more favorable safety profile. This guide delves into the comparative clinical data, mechanisms of action, and experimental methodologies used to evaluate these two compounds.
Comparative Efficacy: A Review of Clinical Data
Clinical trials have demonstrated the antitussive effectiveness of both glaucine and codeine. Below is a summary of quantitative data from key comparative studies.
| Study | Drug/Dosage | Outcome Measure | Results |
| Dierckx et al. (1981) [1][2] | Glaucine (50 mg, single oral dose) | Mean cough counts over 8 hours | 241.8 |
| Codeine (30 mg, single oral dose) | Mean cough counts over 8 hours | 201.9 (p < 0.05 vs. placebo) | |
| Placebo | Mean cough counts over 8 hours | 269.3 | |
| Gastpar et al. (1984) [3] | Glaucine (30 mg, 3x daily for 7 days) | Physician's 4-point scale (mean score reduction) | 2.53 (from 3.0 to 0.47) |
| Codeine (30 mg, 3x daily for 7 days) | Physician's 4-point scale (mean score reduction) | 1.90 (from 3.0 to 1.10) (p < 0.001 between treatments) | |
| Glaucine (30 mg, 3x daily for 7 days) | Patient's visual analogue scale (mm reduction) | 78 (from 85 to 7) | |
| Codeine (30 mg, 3x daily for 7 days) | Patient's visual analogue scale (mm reduction) | 66 (from 83 to 17) (p < 0.001 between treatments) |
In the study by Dierckx et al., while codeine showed a statistically significant reduction in cough count compared to placebo, the antitussive effects of glaucine and codeine were described as "practically superimposable" for the first six hours.[1][2] The Gastpar et al. trial indicated that glaucine was significantly more effective than codeine in reducing cough severity as assessed by both physicians and patients.[3]
Mechanisms of Action: Divergent Pathways to Cough Suppression
Glaucine and codeine achieve their antitussive effects through distinct molecular mechanisms.
Codeine: A centrally acting opioid agonist, codeine and its active metabolite, morphine, exert their effects by binding to μ-opioid receptors in the cough center of the medulla oblongata.[4] This interaction is thought to inhibit the cough reflex by hyperpolarizing neurons and reducing the release of excitatory neurotransmitters.
Glaucine: This aporphine (B1220529) alkaloid exhibits a multi-faceted mechanism of action. Evidence suggests it has both central and peripheral effects. Centrally, it is believed to act directly on the cough center, though not via opioid receptors.[5] Peripherally, glaucine functions as a calcium channel blocker and a phosphodiesterase 4 (PDE4) inhibitor.[5] The calcium channel blockade leads to relaxation of bronchial smooth muscle, while PDE4 inhibition increases intracellular cyclic adenosine (B11128) monophosphate (cAMP), further promoting bronchodilation and reducing inflammation.[6]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for the antitussive actions of codeine and glaucine.
Caption: Codeine's central antitussive signaling pathway.
Caption: Glaucine's dual central and peripheral antitussive mechanisms.
Experimental Protocols
The following outlines the general methodology employed in the key comparative clinical trials cited in this guide.
Study Design: The majority of studies utilized a double-blind, randomized, crossover or parallel-group design to minimize bias.
Patient Population: Participants were typically adults with chronic cough due to various underlying respiratory conditions.
Interventions:
-
Glaucine: Administered orally, with dosages typically ranging from 30 mg to 50 mg.
-
Codeine: Administered orally, with dosages typically ranging from 20 mg to 30 mg.
-
Placebo: An inert substance identical in appearance to the active medications was used as a control.
Outcome Measures:
-
Objective Measurement: In the Dierckx et al. study, coughs were objectively counted over an 8-hour period using a tape recorder.[1][2]
-
Subjective Assessment: The Gastpar et al. study employed a 4-point scale for physician evaluation and a visual analogue scale (VAS) for patient self-assessment of cough severity.[3]
Experimental Workflow:
Caption: Generalized workflow for a comparative antitussive clinical trial.
Conclusion
The available evidence suggests that glaucine is an effective antitussive agent with a favorable safety profile compared to codeine. Its dual mechanism of action, targeting both central and peripheral pathways, may contribute to its clinical efficacy. For researchers and drug development professionals, glaucine represents a promising non-opioid alternative for the management of cough, warranting further investigation and development. The distinct signaling pathways of glaucine also present novel targets for the development of future antitussive therapies.
References
- 1. Double-blind study of glaucine in chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and tolerability of glaucine as an antitussive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of inhaled glaucine on pulmonary responses to antigen in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PDE4 Inhibitory Activity: Glaucine versus Rolipram
For Immediate Publication
A Comprehensive Guide for Researchers in Drug Development and Molecular Biology
This guide provides a detailed, data-driven comparison of the phosphodiesterase 4 (PDE4) inhibitory activity of the natural alkaloid (+)-Glaucine against the well-established synthetic inhibitor, rolipram (B1679513). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Executive Summary
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in inflammatory processes. Inhibition of PDE4 is a validated therapeutic strategy for a range of inflammatory diseases. This guide presents a comparative analysis of two PDE4 inhibitors: the natural product Glaucine and the archetypal synthetic compound rolipram. Our findings, based on published experimental data, indicate that while both compounds inhibit PDE4, rolipram exhibits significantly higher potency , with inhibitory concentrations in the nanomolar range, compared to Glaucine, which demonstrates activity in the micromolar range. This guide provides the supporting data and methodologies to inform further research and development in this area.
Data Presentation: Inhibitory Potency (IC50/Ki)
The inhibitory activities of Glaucine and rolipram against PDE4 are summarized in the table below. The half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values quantify the potency of each compound. Lower values are indicative of higher potency.
| Compound | Target Enzyme/Isoform | IC50 / Ki Value | Source |
| (+)-Glaucine | Human Bronchus & PMN PDE4 | Ki = 3.4 µM | [1] |
| Rolipram | PDE4A | IC50 = 3 nM | [2][3] |
| PDE4B | IC50 = 130 nM | [2][3] | |
| PDE4D | IC50 = 240 nM | [2][3] |
PMN: Polymorphonuclear leukocytes
The data clearly demonstrates that rolipram is a substantially more potent inhibitor of PDE4 than Glaucine. Rolipram's inhibitory activity is in the low nanomolar range for the PDE4A isoform and in the nanomolar range for the PDE4B and PDE4D isoforms. In contrast, Glaucine's inhibition constant is in the micromolar range for total PDE4 isolated from human tissues.[1] It is noteworthy that Glaucine is approximately 10-fold less potent than rolipram at the catalytic site of PDE4.[1]
Signaling Pathway of PDE4 Inhibition
PDE4 inhibitors exert their effects by modulating the cyclic AMP (cAMP) signaling pathway. By inhibiting PDE4, these compounds prevent the degradation of cAMP to AMP, leading to an accumulation of intracellular cAMP.[4] This increase in cAMP activates downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various transcription factors, including the cAMP response element-binding protein (CREB).[4] This cascade of events ultimately leads to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[4][5]
Experimental Protocols
The determination of PDE4 inhibitory activity is typically performed using an in vitro enzyme inhibition assay. A common and robust method is the fluorescence polarization (FP) assay.
Protocol: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE4 isoform.
Materials:
-
Purified recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D)
-
Test compounds (e.g., Glaucine, rolipram) dissolved in DMSO
-
Positive control inhibitor (e.g., rolipram)
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)
-
Binding Agent (a phosphate-binding entity)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide concentration range (e.g., from micromolar to picomolar).
-
Assay Plate Setup: Add a small volume (e.g., 2 µL) of the diluted compounds, positive control, or DMSO (for vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Dilute the recombinant PDE4 enzyme to the desired working concentration in the assay buffer. Add a specific volume (e.g., 10 µL) of the diluted enzyme to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and incubate for approximately 15 minutes at room temperature. This allows the test compounds to interact with the PDE4 enzyme.
-
Reaction Initiation: Prepare a solution of FAM-cAMP in the assay buffer. Add a defined volume (e.g., 8 µL) of the FAM-cAMP solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at room temperature, protected from light. During this time, the PDE4 enzyme will hydrolyze the FAM-cAMP.
-
Reaction Termination and Signal Detection: Add the Binding Agent to all wells. The Binding Agent will bind to the hydrolyzed 5'-AMP, causing a change in fluorescence polarization. Incubate for at least 60 minutes at room temperature to allow for stable binding.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore (e.g., FAM).
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls (0% inhibition with DMSO and 100% inhibition with a saturating concentration of the positive control).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting a PDE4 inhibition assay to determine the IC50 values of test compounds.
Conclusion
The data and methodologies presented in this guide provide a clear comparison of the PDE4 inhibitory activities of Glaucine and rolipram. Rolipram is a highly potent inhibitor of PDE4, with activity in the nanomolar range, making it a valuable tool for research in this area. Glaucine, while also demonstrating PDE4 inhibitory effects, is significantly less potent. This comprehensive comparison, including detailed experimental protocols and pathway visualizations, serves as a valuable resource for researchers working on the development of novel PDE4 inhibitors for the treatment of inflammatory diseases. Further investigation into the isoform selectivity of Glaucine could provide additional insights into its therapeutic potential.
References
- 1. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Glaucine Demonstrates Potent Anti-inflammatory Effects in Murine Models, Rivaling Standard NSAIDs
For Immediate Release
[City, State] – [Date] – New comparative analysis reveals that Glaucine, a natural alkaloid, exhibits significant anti-inflammatory properties in murine models of acute inflammation. The data indicates that Glaucine's efficacy is comparable to that of the widely used non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933), suggesting its potential as a novel therapeutic agent for inflammatory conditions.
A comprehensive review of preclinical studies demonstrates Glaucine's ability to suppress inflammation in the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. At doses ranging from 10 to 100 mg/kg, Glaucine effectively reduced paw swelling, with a potency similar to that of indomethacin at a 2.5 mg/kg dose.[1] This highlights Glaucine's potential as a powerful anti-inflammatory agent.
Further investigation into its mechanism of action reveals that Glaucine modulates the production of key inflammatory mediators. In a murine model of lipopolysaccharide (LPS)-induced inflammation, Glaucine was shown to inhibit the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while simultaneously enhancing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). This dual action on cytokine regulation underscores its potential to control inflammatory responses.
Comparative Efficacy of Anti-inflammatory Agents
To provide a clear comparison of Glaucine's anti-inflammatory effects, the following tables summarize its performance against established anti-inflammatory drugs, indomethacin and dexamethasone (B1670325), in the carrageenan-induced paw edema model.
Table 1: Comparison of Glaucine and Indomethacin in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Glaucine | 10-100 mg/kg | Not Specified | Effective Suppression | [1] |
| Indomethacin | 2.5 mg/kg | Not Specified | Similar to Glaucine | [1] |
| Indomethacin | 10 mg/kg | 4 hours | 87.3% | [2] |
Table 2: Efficacy of Dexamethasone in Carrageenan-Induced Paw Edema in Mice
| Treatment | Dose | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Dexamethasone | 1 mg/kg (oral) | 4 hours | Significant reduction | [3] |
Experimental Protocols
The validation of Glaucine's anti-inflammatory effects is based on standardized and widely accepted preclinical models. The following are detailed methodologies for the key experiments cited.
Carrageenan-Induced Paw Edema in Rats
This model is a classic method to induce acute inflammation.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Animals are allowed to acclimatize for at least one week before the experiment.
-
Groups: Animals are randomly divided into control and treatment groups.
-
Treatment Administration:
-
Glaucine (10-100 mg/kg), Indomethacin (2.5 mg/kg or 10 mg/kg), or vehicle (control) is administered orally or intraperitoneally 1 hour before the induction of inflammation.
-
-
Induction of Inflammation:
-
0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Lipopolysaccharide (LPS)-Induced Inflammation in Murine Peritoneal Macrophages
This in vitro model is used to assess the effect of compounds on cytokine production.
-
Cell Culture: Peritoneal macrophages are harvested from mice and cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of Glaucine for a specified period.
-
Inflammation Induction: Cells are stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.
-
Cytokine Measurement: The levels of TNF-α, IL-6, and IL-10 in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Cytokine levels in the Glaucine-treated groups are compared to the LPS-only treated control group.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of Glaucine are mediated through its interaction with key signaling pathways involved in the inflammatory cascade.
NF-κB Signaling Pathway
Glaucine is known to inhibit the NF-κB signaling pathway, a central regulator of inflammation. It is hypothesized to act by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Caption: Glaucine's inhibition of the NF-κB pathway.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is another critical route for inflammatory signaling. While direct evidence for Glaucine's interaction is still emerging, its modulation of cytokine levels suggests a potential influence on this pathway.
Caption: Potential influence of Glaucine on the JAK-STAT pathway.
Experimental Workflow for Murine Model of Acute Inflammation
The following diagram outlines the typical workflow for evaluating the anti-inflammatory effects of a test compound in the carrageenan-induced paw edema model.
Caption: Workflow for carrageenan-induced paw edema model.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models [journals.ipinnovative.com]
- 3. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Glaucine's Cross-Reactivity with Dopamine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Glaucine (B1671577), a naturally occurring aporphine (B1220529) alkaloid, with the five dopamine (B1211576) receptor subtypes: D1, D2, D3, D4, and D5. Understanding the interaction of Glaucine with these receptors is crucial for elucidating its pharmacological profile and exploring its potential as a therapeutic agent.
Overview of Glaucine and Dopamine Receptors
Glaucine has been investigated for a variety of pharmacological effects. Its interaction with the dopaminergic system, a key player in motor control, motivation, cognition, and reward, is of particular interest. Dopamine receptors are G protein-coupled receptors (GPCRs) categorized into two main families: the D1-like family (D1 and D5 receptors), which typically couple to Gαs/olf and stimulate adenylyl cyclase, and the D2-like family (D2, D3, and D4 receptors), which primarily couple to Gαi/o and inhibit adenylyl cyclase.[1]
Binding Affinity of Glaucine at Dopamine Receptor Subtypes
Quantitative data on the binding affinity of (+)-Glaucine for dopamine D1-like and D2-like receptors has been determined through competitive radioligand binding assays using rat striatal membranes. These studies provide insight into the relative potency of Glaucine at these receptor families.
| Compound | Receptor Family | Radioligand | Tissue Preparation | IC50 (µM) |
| (+)-Glaucine | D1-like | [³H]-SCH 23390 | Rat Striatal Membranes | 3.90 |
| (+)-Glaucine | D2-like | [³H]-raclopride | Rat Striatal Membranes | 3.02 |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity.
It has been noted that halogenated derivatives of glaucine exhibit poor binding affinities, which are similar to or less potent than that of glaucine itself.[2][3] This suggests that the native structure of glaucine is important for its interaction with dopamine receptors.
Signaling Pathways of Dopamine Receptors
The interaction of a ligand with a dopamine receptor initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype and the G protein to which it is coupled. The following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors.
References
In Vitro Validation of Glaucine's Calcium Channel Blocking Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro calcium channel blocking activity of Glaucine (B1671577) against well-established calcium channel blockers (CCBs): Verapamil, Diltiazem (B1670644), and Nifedipine (B1678770). The information is supported by experimental data from peer-reviewed studies to assist researchers in evaluating Glaucine's potential as a calcium channel modulator.
Mechanism of Action: An Overview
Voltage-gated calcium channels (VGCCs), particularly the L-type, play a crucial role in regulating intracellular calcium concentration, which is vital for processes like muscle contraction. Calcium channel blockers exert their effects by inhibiting the influx of Ca2+ through these channels. Glaucine, an aporphine (B1220529) alkaloid, has been identified as an L-type calcium channel blocker. It is understood to bind to the benzothiazepine (B8601423) site on these channels, thereby impeding calcium ion flow into smooth muscle cells, such as those in the human bronchus. This action prevents the muscle from contracting, leading to relaxation.
The alternative drugs included in this comparison represent different classes of L-type calcium channel blockers:
-
Verapamil (Phenylalkylamine class)
-
Diltiazem (Benzothiazepine class)
-
Nifedipine (Dihydropyridine class)
These classes differ in their chemical structure and their primary site of action on the L-type calcium channel, leading to varied physiological effects.
Signaling pathway of calcium channel blockers.
Comparative Analysis of In Vitro Efficacy
The following table summarizes the available quantitative data on the in vitro calcium channel blocking activity of Glaucine and its alternatives. It is important to note that the experimental conditions for determining these values can vary between studies, which may affect direct comparability.
| Compound | Assay Type | Tissue/Cell Line | Stimulus | IC50 / Potency | Reference |
| Glaucine | Vasorelaxation | Rat Aortic Rings | K+ (60 mM) | 160 ± 16 µM | [1] |
| Vasorelaxation | Rat Aortic Rings | Noradrenaline (1 µM) | 90 ± 14 µM | [1] | |
| Verapamil | Inhibition of Ca2+-induced contraction | Rabbit Aorta | Ca2+ | IC50: 6 x 10-8 M | [2] |
| Inhibition of Ang II-induced [3H]thymidine incorporation | Vascular Smooth Muscle Cells | Angiotensin II | IC50: 3.5 ± 0.3 x 10-6 M | [3] | |
| L-type Ca2+ channel block | Various | - | IC50 range: 250 nM - 15.5 µM | [4] | |
| Diltiazem | Inhibition of Ca2+-induced contraction | Rabbit Aorta | Ca2+ | IC50: 5 x 10-7 M | [2] |
| Inhibition of Ang II-induced [3H]thymidine incorporation | Vascular Smooth Muscle Cells | Angiotensin II | IC50: 6.6 ± 2.8 x 10-6 M | [3] | |
| L-type Ca2+ channel current inhibition | Human Mesenteric Arterial Myocytes | - | IC50: 20-51 µM | [5] | |
| Nifedipine | Inhibition of Ca2+-induced contraction | Rabbit Aorta | Ca2+ | IC50: 3 x 10-9 M | [2] |
| Inhibition of Ang II-induced [3H]thymidine incorporation | Vascular Smooth Muscle Cells | Angiotensin II | IC50: 2.3 ± 0.7 x 10-6 M | [3] | |
| L-type Ca2+ current block | Guinea Pig Ventricular Myocytes | - | IC50: 0.3 µM | [6] |
A study directly comparing Glaucine, Diltiazem, and Nifedipine in rat isolated aorta demonstrated that Glaucine had a greater potency in inhibiting contractions induced by noradrenaline, while Nifedipine and Diltiazem were more potent against KCl-induced contractions.[7] In a calcium-free medium, Glaucine (0.1 mM) was shown to inhibit noradrenaline-evoked contractions, an effect not observed with Nifedipine and only to a lesser extent with Diltiazem.[7]
Experimental Protocols
Rat Aorta Contraction Assay
This functional assay measures the ability of a compound to relax pre-contracted arterial tissue, providing a physiological measure of vasodilation, which is often mediated by calcium channel blockade.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in a Krebs solution. The aorta is cleaned of connective tissue and cut into rings of approximately 4-5 mm in length. The endothelium may be removed by gentle rubbing of the intimal surface.
-
Apparatus Setup: Each aortic ring is suspended between two stainless steel hooks in an organ bath containing Krebs solution, maintained at 37°C and bubbled with a 95% O2 / 5% CO2 gas mixture. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g. Following equilibration, the rings are contracted by adding a stimulating agent to the organ bath. Common agents include high potassium chloride (e.g., 60 mM KCl) to induce depolarization-mediated calcium influx, or a receptor agonist like noradrenaline (e.g., 1 µM).
-
Compound Administration: Once a stable contraction plateau is reached, cumulative concentrations of the test compound (e.g., Glaucine) are added to the bath. The relaxation response is recorded for each concentration.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the maximal contraction induced by the stimulating agent. An IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is then calculated from the concentration-response curve.
Fluorescence-Based Calcium Influx Assay
This cell-based assay provides a more direct measure of a compound's ability to block calcium entry into cells. It is highly amenable to high-throughput screening.
Methodology:
-
Cell Culture: A suitable cell line endogenously expressing or stably transfected with L-type calcium channels (e.g., HEK293, CHO, or A7r5 smooth muscle cells) is cultured in appropriate media. Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to near confluence.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C. The acetoxymethyl (AM) ester form of the dye allows it to be cell-permeant. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator.
-
Compound Incubation: After dye loading, the cells are washed to remove extracellular dye and then incubated with varying concentrations of the test compound (e.g., Glaucine) for a defined period.
-
Measurement of Calcium Influx: The microplate is placed in a fluorescence plate reader equipped with an automated liquid handling system. A baseline fluorescence reading is taken before the addition of a depolarizing stimulus (e.g., a high concentration of KCl) to activate the voltage-gated calcium channels. The change in fluorescence intensity upon stimulation is monitored over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The inhibitory effect of the test compound is calculated as the percentage reduction in the fluorescence signal in the presence of the compound compared to the control (vehicle-treated) wells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Workflow for a fluorescence-based calcium influx assay.
Conclusion
The available in vitro data indicates that Glaucine is a calcium channel blocker with a mechanism of action that involves the L-type calcium channels. Its potency appears to be influenced by the method of smooth muscle contraction, showing greater activity against noradrenaline-induced contractions compared to depolarization-induced contractions in rat aorta. When compared to established calcium channel blockers, Glaucine's potency in vasorelaxation assays appears to be in the micromolar range, generally less potent than Nifedipine and Verapamil in similar functional assays. However, direct, head-to-head comparative studies using standardized in vitro assays, such as fluorescence-based calcium influx assays, are needed to provide a more definitive quantitative comparison of the potency of Glaucine against other calcium channel blockers. The detailed protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Diltiazem, a L-type Ca2+ channel blocker, also acts as a pharmacological chaperone in Gaucher patient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verapamil, diltiazem and nifedipine block the depolarization-induced potentiation of norepinephrine contractions in rabbit aorta and porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, alpha 1-adrenoceptor and benzothiazepine binding site at the calcium channel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glaucine Extraction Methods from Plant Material
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Glaucine Extraction Strategy
Glaucine, a prominent aporphine (B1220529) alkaloid primarily sourced from the yellow hornpoppy (Glaucium flavum), holds significant interest in the pharmaceutical industry for its antitussive, bronchodilator, and anti-inflammatory properties. The efficient extraction of Glaucine from plant material is a critical first step for research and drug development. This guide provides a comparative analysis of various extraction methodologies, supported by available experimental data, to aid in the selection of the most suitable technique based on desired yield, purity, and resource efficiency.
Comparative Overview of Extraction Techniques
The selection of an extraction method is a trade-off between efficiency, scalability, cost, and environmental impact. Traditional solvent-based methods are often robust and well-established, while modern techniques offer advantages such as reduced extraction times and solvent consumption.
| Extraction Method | Principle | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with solvent reflux. | Methanol (B129727) | Exhaustive extraction, well-established. | Time-consuming, large solvent volume, potential thermal degradation of compounds.[1] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Methanol, Ethanol | Reduced extraction time, lower solvent consumption, increased efficiency.[2] | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | Polar solvents (e.g., Methanol, Ethanol) | Very short extraction times, reduced solvent use, high efficiency.[3] | Requires specialized equipment, potential for localized overheating. |
| Ionic Liquid (IL)-Based Extraction | Utilizes ionic liquids as "green" solvents to dissolve target compounds. | Aqueous solutions of ionic liquids (e.g., acetate-based) | High extraction yields, reduced time, environmentally friendly potential.[4] | High cost of ionic liquids, potential challenges in solute recovery. |
| Integrated Extraction-Pertraction | Combines solid-liquid extraction with liquid membrane separation for simultaneous extraction and purification. | n-heptane (liquid membrane), Diluted phosphoric acid (receiving solution) | High purity in a single step, selective. | Complex setup, may require optimization for scalability. |
Quantitative Data Presentation
The following table summarizes the quantitative data found for various Glaucine extraction methods. It is important to note that direct comparison can be challenging due to variations in plant material, specific protocols, and analytical methods used in different studies.
| Method | Plant Part | Yield | Purity | Extraction Time | Reference |
| Soxhlet Extraction | Root | 2% (crude alkaloid extract) | - | 4-6 hours | [4] |
| Solid-Liquid Extraction | Aerial Parts | 1.55% (+)-Glaucine Content | - | - | [4] |
| Ionic Liquid Extraction | Aerial Parts | 85% of total glaucine | - | Significantly reduced time | [4] |
| Integrated Extraction-Pertraction | Native Extract | - | 88.7% | - | [4] |
Experimental Protocols
Protocol 1: Soxhlet Extraction followed by Acid-Base Purification
This protocol describes a classic and robust method for obtaining a crude alkaloid extract enriched with (+)-Glaucine.[4]
Materials and Equipment:
-
Dried and powdered aerial parts of Glaucium flavum
-
Methanol (reagent grade)
-
2% Hydrochloric acid (HCl) solution
-
Ammonia (B1221849) solution (NH₄OH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Soxhlet apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Place 10 g of powdered aerial parts of G. flavum into a cellulose (B213188) thimble and insert it into the Soxhlet extractor.[4]
-
Add 150 mL of methanol to the round-bottom flask.[4]
-
Assemble the Soxhlet apparatus and heat the methanol to reflux for 4-6 hours.[4]
-
After extraction, allow the apparatus to cool and evaporate the methanol using a rotary evaporator to obtain a concentrated residue.[4]
-
Acid-Base Purification:
-
Dissolve the residue in 50 mL of 2% hydrochloric acid to protonate the alkaloids, making them water-soluble.[4]
-
Filter the acidic solution to remove any insoluble material.[4]
-
Transfer the filtrate to a separatory funnel and adjust the pH to approximately 8-9 with an ammonia solution to deprotonate the alkaloids into their free base form.[4]
-
Extract the aqueous solution three times with 25 mL portions of dichloromethane. The free base alkaloids will partition into the organic layer.[4]
-
Combine the dichloromethane extracts and dry them over anhydrous magnesium sulfate.[4]
-
Filter to remove the drying agent and evaporate the dichloromethane using a rotary evaporator to yield the crude alkaloid extract containing (+)-Glaucine.[4]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol provides a general methodology for the ultrasound-assisted extraction of alkaloids from Glaucium flavum.
Materials and Equipment:
-
Dried and powdered aerial parts of Glaucium flavum
-
Methanol
-
Ultrasonic bath
-
Erlenmeyer flask
-
Filtration apparatus
Procedure:
-
Place 2 g of the dried and ground plant material into an Erlenmeyer flask.[5]
-
Add 20 mL of methanol to the flask.[5]
-
Place the flask in an ultrasonic bath and expose to ultrasound irradiation for a specified time (e.g., 30, 60, 120, or 180 minutes).[5]
-
Maintain a constant temperature during the process (e.g., 25 ±1°C).[5]
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
The resulting extract can then be further purified, for example, using the acid-base purification steps described in Protocol 1.
Protocol 3: Microwave-Assisted Extraction (MAE)
This protocol outlines a general procedure for the microwave-assisted extraction of alkaloids.
Materials and Equipment:
-
Dried and powdered aerial parts of Glaucium flavum
-
Methanol
-
Microwave extraction system
-
Extraction vessel
Procedure:
-
Place 2 g of the dried and ground plant material into the microwave extraction vessel.[5]
-
Add 20 mL of methanol to the vessel.[5]
-
Place the vessel in the microwave extractor and apply microwave irradiation at a specified power (e.g., 160 W or 320 W) for a short duration (e.g., 3 x 10 seconds with cooling between cycles).[5]
-
After extraction, allow the mixture to cool and filter to separate the extract.
-
The extract can then be concentrated and purified as required.
Visualization of Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and purification of Glaucine from plant material.
Caption: Generalized workflow for Glaucine extraction and purification.
Concluding Remarks
The choice of an optimal extraction method for Glaucine depends heavily on the specific objectives of the research or production process. For laboratory-scale isolation with a focus on high yield, traditional Soxhlet extraction followed by acid-base purification remains a reliable, albeit time and solvent-intensive, method. For more rapid and environmentally conscious approaches, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) present compelling alternatives, significantly reducing extraction times and solvent usage.
Emerging technologies like Ionic Liquid-Based Extraction and Integrated Extraction-Pertraction show great promise for achieving high yields and purity. As these technologies mature and become more cost-effective, they are likely to play an increasingly important role in the efficient and sustainable production of Glaucine and other valuable phytochemicals. Further research is warranted to provide direct comparative data on the energy consumption and economic viability of these modern techniques when applied specifically to Glaucine extraction.
References
- 1. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. International Journal of Secondary Metabolite » Submission » Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant [dergipark.org.tr]
- 3. thepab.org [thepab.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Benchmarking Neuroleptic Potency: A Comparative Analysis of Glaucine and Chlorpromazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroleptic potency of the plant-derived alkaloid glaucine (B1671577) against the conventional antipsychotic chlorpromazine (B137089). The objective is to present available experimental data to facilitate an evidence-based evaluation of their pharmacological profiles. While a direct head-to-head quantitative comparison is limited by the currently available literature, this document synthesizes existing data on receptor binding affinities and effects in key behavioral paradigms relevant to neuroleptic activity.
Executive Summary
Chlorpromazine, a low-potency typical antipsychotic, exerts its effects primarily through the antagonism of dopamine (B1211576) D2 receptors.[1] Its broad receptor binding profile, encompassing various dopamine and serotonin (B10506) receptors, contributes to its therapeutic actions and side effect profile. Glaucine has been identified as a dopamine receptor antagonist with a preference for D1-like receptors. However, comprehensive data on its binding affinity across all dopamine receptor subtypes and its efficacy in standard behavioral models of neuroleptic potency are not as extensively documented as for chlorpromazine. This guide highlights the existing data and identifies key knowledge gaps that warrant further investigation.
I. Molecular Target Profile: Dopamine Receptor Binding Affinity
The primary mechanism of action for typical antipsychotic drugs is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. The binding affinity of a compound to these receptors is a key indicator of its potential neuroleptic potency.
Data Presentation
The following table summarizes the available binding affinity data (Ki values) for chlorpromazine at human dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| Chlorpromazine | 10 | 1.4 | 2.5 | 5.8 | 9.5 |
Data sourced from competitive radioligand binding assays.
Dopamine Receptor Signaling Pathways
Antagonism of D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors disrupts their canonical signaling cascades. D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Conversely, D2-like receptors couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.
References
Unveiling the Anticancer Potential of Glaucine in Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glaucine, an alkaloid naturally found in certain plants, has emerged as a compound of interest in oncology research. This guide provides a comparative analysis of the anticancer effects of Glaucine in different breast cancer cell lines, supported by available experimental data. While research is ongoing, current findings primarily highlight its role in inhibiting cell migration and invasion.
Comparative Efficacy of Glaucine in Breast Cancer Cell Lines
Quantitative data on the direct cytotoxic effects (IC50 values) of Glaucine on breast cancer cell lines, as well as its specific impact on apoptosis and cell cycle progression, are not extensively documented in the currently available literature. The primary focus of existing research has been on its anti-metastatic properties.
| Cell Line | Phenotype | Glaucine Effect | Quantitative Data (IC50) | Apoptosis Induction | Cell Cycle Arrest |
| MCF-7 | Estrogen Receptor-Positive (ER+) | Inhibition of migration and invasion.[1] | Data not available | Data not available | Data not available |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Inhibition of invasion.[1] | Data not available | Data not available | Data not available |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Glaucine's anticancer activity in breast cancer cells is predominantly attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This inhibition subsequently downregulates the expression of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix, which is a critical step in cancer cell invasion and metastasis.[1]
References
Safety Operating Guide
Proper Disposal Procedures for Glaucine Hydrochloride
This guide provides essential safety and logistical information for the proper disposal of glaucine (B1671577) hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Hazard Information
Glaucine hydrochloride is a hazardous chemical that requires careful handling. Based on available Safety Data Sheets (SDS), it is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it must not be disposed of as common waste or discharged into the sewer system.[1][3] All disposal procedures must comply with local, state, and federal regulations.[4]
Hazard Profile of this compound
The following table summarizes the key hazard classifications for this compound, which inform the necessary disposal precautions.
| Hazard Classification | Description | GHS Code | Reference |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | [1][2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | H319 | [1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | [1][2] |
| Aquatic Hazard | Slightly hazardous for water. | - | [1] |
Detailed Disposal Protocol
Treat all this compound waste as hazardous chemical waste. The following step-by-step protocol outlines the procedure from waste generation to final disposal.
Methodology for Safe Disposal
Step 1: Personal Protective Equipment (PPE)
-
Before handling this compound waste, ensure you are wearing appropriate PPE.
-
Required PPE:
Step 2: Waste Segregation
-
Proper segregation is crucial to prevent dangerous chemical reactions.[6] Do not mix this compound waste with other incompatible waste streams.
-
Solid Waste: Collect pure this compound powder, contaminated weighing papers, gloves, and other contaminated disposable labware in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof hazardous waste container intended for organic or alkaloid waste.[5] Ensure the container material is compatible with the solvent used.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container.[5]
Step 3: Container Management and Labeling
-
Container: Use only containers that are in good condition, compatible with the chemical waste, and have a tightly sealing lid.[6]
-
Labeling: Label the hazardous waste container clearly as soon as waste is added. The label must include:
-
The words "Hazardous Waste"
-
"this compound" and the full names of any other chemical constituents (e.g., solvents)
-
The approximate quantity or concentration of the waste
-
The date accumulation started
-
The name and contact information of the principal investigator or laboratory
-
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.[5]
-
This area should be away from general lab traffic, incompatible materials, and drains.[5]
-
Ensure secondary containment is used to capture any potential leaks.
Step 5: Final Disposal
-
Never dispose of this compound down the drain or in the regular trash.[5]
-
Disposal must be handled through your institution's Environmental Health and Safety (EHS) office or an equivalent authority.
-
Contact your EHS office to schedule a pickup for your hazardous waste. They will ensure the waste is transported to a licensed chemical destruction plant, where it will likely be disposed of by controlled incineration.[3]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Glaucine hydrochloride
Essential Safety and Handling Guide for Glaucine Hydrochloride
This guide provides crucial safety and logistical information for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment. The following protocols for personal protective equipment (PPE), handling, storage, and disposal are designed to provide direct, actionable guidance.
Hazard Identification and Toxicological Data
This compound is classified as a hazardous substance with the potential for irritation and acute toxicity.[1] Understanding its specific hazards is the first step in safe handling.
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1] |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1] |
| Toxicological Data | |
| LD50 (Oral, Rat) | 545 mg/kg[1] |
| LD50 (Intraperitoneal, Rat) | 143 mg/kg[1] |
| LD50 (Subcutaneous, Mouse) | 430 mg/kg[1] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is critical to mitigate the risks associated with this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the most direct line of defense against chemical exposure.[2] All personnel must be trained in the proper use and maintenance of their equipment.[3]
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles / Face Shield | Wear tightly fitting safety goggles with side-shields.[4] For splash or explosion risks, a full-face shield is highly recommended.[5] |
| Hand Protection | Chemical-Resistant Gloves | Use powder-free nitrile or neoprene gloves.[3][5] Thicker gloves generally offer better protection.[2] Change gloves every 30-60 minutes or immediately if contamination is known or suspected.[2] |
| Body Protection | Laboratory Coat / Gown | Wear a lab coat or a disposable gown made of a material resistant to chemical permeability, such as polyethylene-coated polypropylene.[3][6] Ensure all exposed skin is covered.[6] |
| Respiratory Protection | Ventilated Area / Respirator | Always handle in a well-ventilated area.[4] In case of insufficient ventilation or the formation of dust/aerosols, suitable respiratory equipment must be worn.[7] |
Handling and Storage Protocols
Safe Handling Procedures:
-
Ventilation: Always work in a well-ventilated area, such as a fume hood.[4]
-
Avoid Inhalation/Contact: Prevent breathing dust, fumes, or vapors and avoid direct contact with skin and eyes.[1][4]
-
Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the work area.
-
Ignition Sources: Keep the substance away from ignition sources and implement measures to prevent static discharge.[1]
Storage Requirements:
-
Store in a locked-up location to prevent unauthorized access.[4]
-
For long-term stability, a storage temperature of -20°C is recommended.[8]
Emergency Procedures
Immediate and correct response to an emergency can significantly reduce potential harm.
First-Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, removing contact lenses if present and easy to do.[4][9] If irritation persists, seek medical attention. |
| Skin Contact | Remove all contaminated clothing at once.[4] Wash the affected area thoroughly with plenty of soap and water.[4] If skin irritation develops, get medical help.[4] |
| Inhalation | Move the individual to fresh air and ensure they are in a position comfortable for breathing.[4] If the person feels unwell, call a physician. |
| Ingestion | Rinse the mouth with water.[4] Call a doctor or a Poison Control Center immediately.[4] Do not induce vomiting.[4] |
Chemical Spill Response
In the event of a spill, a structured response is necessary to ensure safety and proper cleanup.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and adhere to regulations.
-
Waste Collection: All materials contaminated with this compound, including unused product and PPE, must be collected in a suitable, sealed, and clearly labeled container for chemical waste.[6]
-
Disposal Method: The substance must not be disposed of with household garbage.[1] It should be sent to a licensed chemical destruction plant or an approved waste disposal facility.[4]
-
Environmental Protection: Do not allow the product or its containers to enter drains, sewer systems, or water courses.[1][4]
-
Packaging: Contaminated packaging must be disposed of in the same manner as the product, according to official regulations.[1]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pppmag.com [pppmag.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Personal Protective Equipment – Intranet [web04.hli.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. uwlax.edu [uwlax.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
